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ETP-46464

Cat. No.: B607384
M. Wt: 470.5 g/mol
InChI Key: DPLMXAYKJZOTKO-UHFFFAOYSA-N
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Description

ETP-46464 is an inhibitor of the DNA damage response kinase Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR) with an IC50 value of 25 nM. It also inhibits mTOR and DNA-dependent protein kinase (IC50s = 0.6 and 36 nM, respectively), and is moderately active against PI3Kα and ATM (IC50s = 170 and 545 nM, respectively). Pharmacological inhibition of ATR is reported to generate replicative stress, leading to chromosomal breakage in the presence of conditions that stall replication forks. This compound has been shown to be toxic to p53-deficient cells, which is exacerbated by replicative stress-generating conditions such as the overexpression of cyclin E.>ETP46464 is an inhibitor of the DNA damage response kinase Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22N4O2 B607384 ETP-46464

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMXAYKJZOTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ETP-46464: A Technical Guide to a Multifaceted Cell Cycle Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent, cell-permeable small molecule inhibitor primarily targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR) and cell cycle checkpoints. With additional inhibitory activity against the mammalian target of rapamycin (mTOR) and other PI3K-like kinases (PIKKs), this compound presents a complex and powerful tool for cancer research and therapeutic development. This technical guide provides an in-depth overview of this compound, focusing on its role in cell cycle checkpoint control, its synthetic lethal interactions, and its potential as a sensitizing agent to conventional cancer therapies. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.

Introduction

The integrity of the genome is paramount for cell survival and is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). Central to the DDR are the cell cycle checkpoints, which arrest cell cycle progression to allow time for DNA repair. The ATR and Ataxia Telangiectasia Mutated (ATM) kinases are apical kinases in the DDR, orchestrating the activation of downstream effectors to control cell cycle transitions.

This compound has emerged as a significant pharmacological probe for studying ATR function and as a potential anti-cancer agent. Its primary mechanism of action is the inhibition of ATR kinase activity, which is crucial for the response to single-stranded DNA (ssDNA) breaks and replication stress. This inhibition disrupts the G2/M checkpoint, leading to mitotic catastrophe in cancer cells, particularly those with deficiencies in other DDR pathways, such as p53 or ATM. This guide delves into the technical details of this compound's activity and provides practical information for its use in research.

Mechanism of Action: Targeting the ATR-Chk1 Pathway

This compound exerts its primary effect by inhibiting the kinase activity of ATR. ATR is activated at sites of DNA damage, particularly at stalled replication forks, where it phosphorylates a plethora of substrates, most notably the checkpoint kinase 1 (Chk1). Phosphorylation of Chk1 on Ser317 and Ser345 is a critical activation step, enabling Chk1 to phosphorylate downstream targets like the Cdc25 family of phosphatases. This leads to their inactivation and subsequent failure to activate cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

By inhibiting ATR, this compound prevents the activation of Chk1, thereby abrogating the G2/M checkpoint. This is particularly detrimental to cancer cells that often have a defective G1 checkpoint due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival.

ATR-Chk1_Pathway_Inhibition_by_this compound cluster_0 DNA Damage/Replication Stress cluster_1 ATR-Chk1 Signaling Cascade cluster_2 Effect of this compound DNA_Damage ssDNA at Stalled Replication Forks ATR ATR DNA_Damage->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (S317/S345) Chk1->pChk1 Cdc25 Cdc25 (A, B, C) pChk1->Cdc25 phosphorylates pCdc25 p-Cdc25 (Inactive) Cdc25->pCdc25 CDK1_2 CDK1/2 Cdc25->CDK1_2 activates pCdc25->CDK1_2 fails to activate No_Arrest Checkpoint Abrogation & Mitotic Catastrophe G2_M_Arrest G2/M Checkpoint Arrest CDK1_2->G2_M_Arrest activation required for mitotic entry CDK1_2->No_Arrest remains active ETP_46464 This compound ETP_46464->ATR inhibits

Caption: Inhibition of the ATR-Chk1 pathway by this compound.

Quantitative Data

This compound exhibits a distinct kinase inhibition profile and cytotoxic effects that are summarized in the tables below.

Table 1: Kinase Inhibition Profile of this compound
KinaseIC50 (nM)Reference(s)
mTOR0.6
ATR14-25
DNA-PK36
PI3Kα170
ATM545
Table 2: Cytotoxicity of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeLD50 (µM)Reference(s)
Subset of Gynecologic Cancer Cell LinesOvarian, Endometrial, Cervical10.0 ± 8.7
U2OSOsteosarcomaNot explicitly stated, but effective at 1-5 µM
A4573Ewing SarcomaNot explicitly stated, but effective at 1 µM
Table 3: Sensitization to Cisplatin by this compound
Cell Line TypeEnhancement of Cisplatin ActivityReference(s)
Gynecologic Cancer Cell Lines52-89%

Synthetic Lethality: Exploiting Cancer's Achilles' Heel

A key therapeutic strategy for this compound lies in the concept of synthetic lethality. This occurs when the combination of two genetic alterations (e.g., a mutation in a tumor suppressor gene and the inhibition of a parallel pathway) leads to cell death, while either alteration alone is viable.

This compound is particularly toxic to cells deficient in p53. p53 is a critical tumor suppressor that, among its many functions, controls the G1/S checkpoint. In p53-deficient cells, the G1/S checkpoint is often compromised, making the cells highly dependent on the S and G2/M checkpoints, which are regulated by ATR, for survival in the face of DNA damage. By inhibiting ATR, this compound effectively removes the last line of defense, leading to the accumulation of lethal DNA damage and subsequent mitotic catastrophe. This synthetic lethal interaction provides a therapeutic window to selectively target p53-mutated cancer cells.

Synthetic_Lethality_of_ETP-46464_in_p53-deficient_cells cluster_0 Normal Cell (p53 proficient) cluster_1 Cancer Cell (p53 deficient) + this compound DNA_Damage_Normal DNA Damage p53_WT p53 (wild-type) DNA_Damage_Normal->p53_WT ATR_WT ATR (active) DNA_Damage_Normal->ATR_WT G1_Arrest G1/S Checkpoint Arrest p53_WT->G1_Arrest Repair_Survival_Normal DNA Repair & Cell Survival G1_Arrest->Repair_Survival_Normal G2_Arrest_Normal G2/M Checkpoint Arrest ATR_WT->G2_Arrest_Normal G2_Arrest_Normal->Repair_Survival_Normal DNA_Damage_Cancer DNA Damage p53_mut p53 (deficient) DNA_Damage_Cancer->p53_mut ATR_Inhibited ATR (inhibited by This compound) DNA_Damage_Cancer->ATR_Inhibited No_G1_Arrest G1/S Checkpoint Defective p53_mut->No_G1_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Cell Death No_G1_Arrest->Mitotic_Catastrophe No_G2_Arrest G2/M Checkpoint Abrogated ATR_Inhibited->No_G2_Arrest No_G2_Arrest->Mitotic_Catastrophe ETP_46464_2 This compound ETP_46464_2->ATR_Inhibited

Caption: Synthetic lethality of this compound in p53-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of this compound, alone or in combination with other agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cisplatin or other DNA damaging agents (as required)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and/or other compounds in complete medium.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the LD50 values.

Immunoblotting for Checkpoint Protein Phosphorylation

This protocol is used to assess the inhibition of ATR signaling by monitoring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, UV, or hydroxyurea)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk1 (Ser345)

    • Mouse anti-total Chk1

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.

  • Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation and allow to recover for 1 hour).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1 Ser345, diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with this compound and/or a DNA damaging agent, providing a measure of long-term cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Ionizing radiation source or other DNA damaging agent

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Harvest a single-cell suspension of the desired cancer cell line.

  • Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and treatment) into 6-well plates.

  • Allow cells to attach for at least 4 hours.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • For combination treatments, expose the cells to a DNA damaging agent (e.g., 2-8 Gy of ionizing radiation) during or after this compound treatment.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Experimental_Workflow_for_ETP-46464_Characterization cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines Treatment Treat with this compound +/- DNA Damaging Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Immunoblotting Immunoblotting (p-Chk1, etc.) Treatment->Immunoblotting Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Data_Analysis Data Analysis: LD50, Protein Levels, Surviving Fraction Viability_Assay->Data_Analysis Immunoblotting->Data_Analysis Clonogenic_Assay->Data_Analysis

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the intricate network of the DNA damage response and cell cycle control. Its potent inhibition of ATR, coupled with its effects on other key cellular kinases, provides a unique pharmacological profile. The principle of synthetic lethality with p53 or ATM deficiency highlights a promising avenue for targeted cancer therapy. Furthermore, its ability to sensitize cancer cells to conventional treatments like cisplatin and radiation warrants further investigation.

While the poor pharmacokinetic properties of this compound have limited its direct clinical development, the insights gained from its study have been instrumental in the development of second-generation, more selective ATR inhibitors that are currently in clinical trials. Future research should continue to explore the complex interplay of the pathways targeted by this compound to identify novel combination therapies and predictive biomarkers for patient stratification. The detailed methodologies and data presented in this guide aim to facilitate these ongoing efforts in the scientific community.

The Discovery of ETP-46464: A Technical Overview of a Potent ATR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Identified through a novel cell-based screening strategy, this compound has demonstrated significant activity in preclinical models, particularly in cancer cells with specific genetic backgrounds such as p53 deficiency. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, kinase inhibitory profile, and the key experimental methodologies employed in its initial characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A central player in the DDR is the serine/threonine kinase ATR, which is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks and during the processing of other DNA lesions.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]

Given the reliance of many cancer cells on the DDR to survive the high levels of replicative stress associated with uncontrolled proliferation, targeting key DDR kinases like ATR has emerged as a promising therapeutic strategy.[2] The discovery of this compound stemmed from a dedicated effort to identify novel and potent ATR inhibitors.

Discovery via a Novel Cell-Based Screen

This compound was identified through an innovative cell-based screening assay designed to specifically detect ATR inhibition in a cellular context. This approach circumvented the limitations of traditional biochemical assays and the high false-positive rates associated with cell-cycle-dependent readouts.[3]

Experimental Protocol: Cell-Based Screen for ATR Inhibitors

While the complete, detailed protocol from the primary literature by Toledo et al. (2011) is not fully available in the public domain, the foundational principles of the screen are as follows:

  • Cell Line: A U2OS osteosarcoma cell line engineered to express a 4-hydroxy-tamoxifen (4-OHT)-inducible form of the ATR activator TopBP1 was utilized.[4]

  • Assay Principle: Treatment with 4-OHT leads to the activation of ATR and subsequent phosphorylation of its downstream targets, including histone H2AX (γH2AX). The assay measures the inhibition of this 4-OHT-induced pan-nuclear γH2AX staining.[3]

  • Screening Procedure:

    • Cells were seeded in 96-well plates.

    • Compound libraries were added to the cells for a short pre-incubation period (e.g., 15 minutes).[4]

    • ATR activity was induced by the addition of 4-OHT for a defined period (e.g., 60 minutes).[4]

    • Cells were then fixed, permeabilized, and stained with an antibody specific for γH2AX.

    • High-throughput microscopy and automated image analysis were used to quantify the nuclear γH2AX signal.[3]

  • Hit Identification: Compounds that significantly reduced the 4-OHT-induced γH2AX signal were identified as potential ATR inhibitors. This compound emerged as a potent hit from this screen.[3]

G cluster_workflow Cell-Based Screening Workflow U2OS_TopBP1_ER U2OS cells with inducible TopBP1-ER Compound_Addition Addition of Compound Library U2OS_TopBP1_ER->Compound_Addition 1. Seeding 4OHT_Induction 4-OHT Induction of ATR Activity Compound_Addition->4OHT_Induction 2. Pre-incubation Immunofluorescence γH2AX Immunofluorescence 4OHT_Induction->Immunofluorescence 3. ATR Activation Microscopy High-Throughput Microscopy Immunofluorescence->Microscopy 4. Staining Analysis Image Analysis and Hit Identification Microscopy->Analysis 5. Quantification

Figure 1: Workflow of the cell-based screen for ATR inhibitors.

Kinase Inhibitory Profile of this compound

Following its identification, this compound was characterized for its inhibitory activity against a panel of kinases, with a particular focus on the PI3K-like kinase (PIKK) family, to which ATR belongs.

Quantitative Data

The inhibitory activity of this compound is summarized in the table below. The compound exhibits high potency against ATR and mTOR, with notable activity against other key DDR kinases.

Kinase TargetIC50 (nM)Reference(s)
ATR 14[4]
mTOR 0.6[4]
DNA-PK 36[4]
PI3Kα 170[4]
ATM 545[4]

Note: The cellular IC50 for ATR inhibition was determined to be 25 nM.[5]

Experimental Protocol: In Vitro Kinase Assay

Detailed protocols for the specific kinase assays used for this compound are not publicly available. However, a general methodology for in vitro kinase assays is as follows:

  • Reagents:

    • Purified recombinant kinase (e.g., ATR, ATM, DNA-PK, mTOR, PI3Kα).

    • Substrate specific for the kinase (e.g., a peptide or protein).

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Kinase assay buffer.

    • This compound at various concentrations.

  • Procedure:

    • The kinase, substrate, and this compound are incubated together in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by separating the substrate from the free ATP (e.g., via filter binding or gel electrophoresis) and measuring the incorporated radioactivity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects primarily through the inhibition of ATR kinase activity. This leads to a cascade of downstream cellular consequences, particularly in the context of DNA replication stress.

Signaling Pathway

Inhibition of ATR by this compound disrupts the normal cellular response to replication stress. Under normal conditions, ATR activation at stalled replication forks leads to the phosphorylation and activation of Chk1. Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing entry into mitosis and allowing time for DNA repair. By inhibiting ATR, this compound prevents Chk1 activation, leading to the accumulation of DNA damage, abrogation of the G2/M checkpoint, and ultimately, mitotic catastrophe and cell death.[5]

G cluster_pathway ATR Signaling Pathway and Inhibition by this compound Replication_Stress Replication Stress (e.g., stalled forks) ATR ATR Replication_Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) ETP_46464 This compound ETP_46464->ATR inhibits Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates (inhibits) Cell_Cycle_Arrest G2/M Arrest DNA Repair Chk1->Cell_Cycle_Arrest CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates (activates) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Cell Death Mitosis->Mitotic_Catastrophe in presence of DNA damage

Figure 2: Simplified signaling pathway of ATR and its inhibition by this compound.

Key Cellular Effects
  • Abrogation of the G2/M Checkpoint: this compound has been shown to override the ionizing radiation-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis.[5]

  • Induction of Genomic Instability: Inhibition of ATR leads to the collapse of stalled replication forks and the accumulation of DNA double-strand breaks, resulting in chromosomal aberrations, micronuclei formation, and genomic instability.[5]

  • Synthetic Lethality in p53-Deficient Cells: this compound is particularly toxic to cancer cells lacking functional p53. This synthetic lethal interaction is exacerbated by conditions that generate high levels of replicative stress, such as the overexpression of Cyclin E.[5]

Chemical Synthesis and In Vivo Studies

Chemical Synthesis

A detailed, publicly available synthetic route for this compound (α,α-dimethyl-4-[2-oxo-9-(3-quinolinyl)-2H-oxazino[5,4-c]quinolin-1(4H)-yl]-benzeneacetonitrile) has not been identified in the reviewed literature. The synthesis of such complex heterocyclic molecules typically involves multi-step synthetic sequences.

In Vivo Studies

While detailed protocols for in vivo studies with this compound are not available, it has been reported that the compound exhibits poor pharmacological properties in mice, which has limited its further preclinical and clinical development.[1]

A general protocol for evaluating an ATR inhibitor in a xenograft model would typically involve the following steps:

  • Cell Line Selection: Choose a cancer cell line with a relevant genetic background (e.g., p53-deficient) that forms tumors in immunocompromised mice.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer the ATR inhibitor (e.g., this compound) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group would receive a vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumors are then excised for further analysis (e.g., pharmacodynamic markers).

G cluster_workflow General Xenograft Study Workflow Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint & Tumor Excision Monitoring->Endpoint

Figure 3: Generalized workflow for an in vivo xenograft study.

Conclusion

The discovery of this compound represents a significant advancement in the development of ATR inhibitors. The innovative cell-based screening approach that led to its identification has provided a powerful platform for the discovery of other DDR inhibitors. While the suboptimal pharmacokinetic properties of this compound have hindered its clinical progression, it remains a valuable tool for basic research into the intricate workings of the ATR signaling pathway and the concept of synthetic lethality in cancer therapy. The data and methodologies outlined in this technical guide provide a solid foundation for further investigation into the therapeutic potential of targeting ATR in oncology.

References

ETP-46464: A Potent ATR Inhibitor Driving Genomic Instability in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By targeting ATR, this compound disrupts cell cycle checkpoints and DNA repair mechanisms, leading to genomic instability and synthetic lethality, particularly in cancer cells with specific genetic backgrounds such as p53 deficiency. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on genomic integrity, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cellular targets.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key apical kinase in the DDR is ATR, which is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks and during the processing of DNA lesions. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, protect and restart stalled replication forks, and promote DNA repair.

In many cancer cells, other DDR pathways, such as the p53-dependent G1 checkpoint, are often inactivated. This renders these cells highly dependent on the ATR-mediated S and G2/M checkpoints for survival, especially under conditions of replicative stress, a common hallmark of cancer. This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through synthetic lethality.

This compound has emerged as a potent small molecule inhibitor of ATR. Its ability to induce genomic instability by disrupting the ATR signaling pathway makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This document details the preclinical data and methodologies relevant to understanding the role of this compound in promoting genomic instability.

Mechanism of Action of this compound

This compound exerts its primary effect by inhibiting the kinase activity of ATR. However, it also demonstrates activity against other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, albeit at different potencies.

Kinase Inhibitory Profile

The inhibitory activity of this compound against a panel of kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a measure of the compound's potency and selectivity.

Target KinaseIC50 (nM)Reference(s)
ATR14 - 25[1][2][3][4]
mTOR0.6[1][2]
DNA-PK36[1][2]
PI3Kα170[1][2]
ATM545[1][2]

Table 1: In vitro kinase inhibitory profile of this compound. Data compiled from multiple sources.

Cellular Effects and Induction of Genomic Instability

In a cellular context, inhibition of ATR by this compound leads to a cascade of events that culminate in genomic instability:

  • Abrogation of the G2/M Checkpoint: this compound overrides the DNA damage-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This can lead to the formation of micronuclei and fragmented nuclei.[1]

  • Breakage of Stalled Replication Forks: By inhibiting ATR, this compound prevents the stabilization of stalled replication forks, leading to their collapse and the generation of DNA double-strand breaks (DSBs).[1]

  • Induction of DNA Damage: The accumulation of DSBs and other forms of DNA damage is a direct consequence of ATR inhibition by this compound.[1]

  • Synthetic Lethality in p53-Deficient Cells: Cells lacking a functional p53 protein are particularly sensitive to this compound. This vulnerability is heightened under conditions of increased replicative stress, such as the overexpression of cyclin E.[1][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language, illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 This compound Inhibition cluster_3 Downstream Effectors cluster_4 Cellular Outcomes cluster_5 Consequences of Inhibition DNA_Damage ssDNA at Stalled Forks RPA RPA DNA_Damage->RPA 9-1-1 9-1-1 Complex DNA_Damage->9-1-1 ATR ATR CHK1 CHK1 ATR->CHK1 ATRIP ATRIP ATRIP->ATR RPA->ATRIP TopBP1 TopBP1 9-1-1->TopBP1 TopBP1->ATR ETP_46464 This compound ETP_46464->ATR Checkpoint_Abrogation Checkpoint Abrogation ETP_46464->Checkpoint_Abrogation Fork_Collapse Replication Fork Collapse ETP_46464->Fork_Collapse p_CHK1 p-CHK1 (S345) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) p_CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization p_CHK1->Fork_Stabilization DNA_Repair DNA Repair p_CHK1->DNA_Repair Genomic_Instability Genomic Instability Checkpoint_Abrogation->Genomic_Instability Fork_Collapse->Genomic_Instability

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound +/- DNA Damaging Agent Cell_Seeding->Treatment Western_Blot Western Blot (p-CHK1, γH2AX) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry IF_Microscopy Immunofluorescence (γH2AX Foci) Treatment->IF_Microscopy Clonogenic_Assay Clonogenic Survival Treatment->Clonogenic_Assay Quantification Quantify Protein Levels, Cell Cycle Distribution, Foci, Survival Fraction Western_Blot->Quantification Flow_Cytometry->Quantification IF_Microscopy->Quantification Clonogenic_Assay->Quantification Interpretation Interpret Effects on Genomic Instability Quantification->Interpretation

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on genomic instability.

Western Blotting for Phospho-CHK1 (Ser345)

This protocol is for assessing the inhibition of ATR kinase activity in cells by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-Phospho-CHK1 (Ser345)

  • Primary antibody: Mouse anti-Actin (or other loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound (e.g., 1 µM) for 1-2 hours, followed by treatment with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours or UV irradiation) to induce ATR activity.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-CHK1 (Ser345) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for a loading control (e.g., Actin) to normalize protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as desired.

  • Harvest cells (including floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-γH2AX

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and treat with this compound and/or a DNA damaging agent.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking solution for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.

  • Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that exploits the reliance of many cancers on the ATR signaling pathway for survival. Its ability to induce genomic instability through the inhibition of ATR-mediated DNA damage response highlights a key vulnerability in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and other ATR inhibitors in cancer therapy. A thorough understanding of its mechanism of action and the ability to robustly assess its cellular effects are critical for the continued development of this important class of anti-cancer agents.

References

Understanding the Synthetic Lethality of ETP-46464 with p53 Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic lethal relationship between the ATR inhibitor ETP-46464 and p53 deficiency. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Concept: Synthetic Lethality in p53-Deficient Cancers

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome".[1][2] In response to DNA damage, p53 can initiate cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is irreparable.[1] A key mechanism of p53-mediated cell cycle arrest is the G1/S checkpoint, which prevents cells with damaged DNA from entering the synthesis phase.[3]

Many cancers exhibit mutations or deletions in the TP53 gene, leading to a dysfunctional G1/S checkpoint.[3][4] These cancer cells become heavily reliant on the S and G2/M checkpoints to manage DNA damage and replication stress, creating a therapeutic vulnerability.[3] The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a primary regulator of the S and G2/M checkpoints, signaling to downstream effectors like Chk1 to halt cell cycle progression in response to single-stranded DNA, which often arises from replication stress.[3][5]

The concept of synthetic lethality arises from this dependency. While inhibition of ATR or the absence of p53 alone may not be lethal to a cell, the combination of both events leads to catastrophic DNA damage and cell death.[6][7] By inhibiting ATR in p53-deficient cancer cells, this compound effectively disables the remaining critical checkpoint, leading to mitotic catastrophe and selective tumor cell killing.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its activity in relevant cellular contexts.

Table 1: In Vitro Inhibitory Activity of this compound against various kinases.

TargetIC50 (nM)Reference
mTOR0.6[10][11][12]
ATR14[10][11][12]
ATR (cellular assay)25[5][8]
DNA-PK36[8][10][11]
PI3Kα170[8][10][11]
ATM545[10][11]

Table 2: Cellular Effects of this compound.

Cell LinesTreatmentEffectReference
Subset of gynecologic cancer cell linesSingle-agent this compoundLD50 range: 10.0 ± 8.7 µM[10][11][13]
Gynecologic cancer cell lines5.0 µM this compound + Cisplatin (0-50 µM)52-89% enhancement in Cisplatin activity; synergistic effect[10][11][13]
Ovarian, cervical, and endometrial cancer cell lines5.0 µM this compound + Ionizing Radiation (0-6 Gy)Significant enhancement in the response to ionizing radiation[13]
p53-deficient cellsThis compoundParticularly toxic, exacerbated by replicative stress[8][9]

Signaling Pathways and Mechanisms of Action

The synthetic lethality of this compound in p53-deficient cells is rooted in the differential roles of the ATM-p53 and ATR-Chk1 pathways in the DNA damage response.

G cluster_0 p53-Proficient Cell cluster_1 p53-Deficient Cell DNA_Damage_p53 DNA Damage (e.g., Double-Strand Breaks) ATM_p53 ATM DNA_Damage_p53->ATM_p53 p53 p53 (deficient) ATM_p53->p53 activates p21 p21 p53->p21 induces Apoptosis_p53 Apoptosis p53->Apoptosis_p53 induces if damage is severe No_G1_Arrest Defective G1/S Checkpoint p53->No_G1_Arrest G1_Arrest G1/S Checkpoint Arrest p21->G1_Arrest enforces Repair_p53 DNA Repair G1_Arrest->Repair_p53 Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR Chk1 Chk1 ATR->Chk1 activates G2_Arrest S/G2 Checkpoint Arrest Chk1->G2_Arrest enforces Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization Mitotic_Catastrophe Mitotic Catastrophe G2_Arrest->Mitotic_Catastrophe abrogation leads to Fork_Stabilization->Mitotic_Catastrophe failure leads to ETP This compound ETP->ATR inhibits

Figure 1: Signaling pathways in p53-proficient versus p53-deficient cells.

In cells with functional p53, DNA damage primarily activates the ATM kinase, which in turn activates p53.[14] This leads to the induction of p21, enforcing a G1/S checkpoint arrest to allow for DNA repair.[2] If the damage is too severe, p53 can trigger apoptosis.[1] In contrast, p53-deficient cells lack this G1/S checkpoint and are highly dependent on the ATR-Chk1 pathway to manage replication stress and initiate an S/G2 checkpoint arrest.[3] this compound inhibits ATR, leading to the abrogation of the S/G2 checkpoint, collapse of replication forks, and ultimately, mitotic catastrophe and cell death.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the synthetic lethality of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

  • Cell Plating: Plate cancer cells (e.g., p53-wildtype and p53-deficient gynecologic cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., concentrations ranging from 0 to 50 µM).[13] For combination studies, a fixed concentration of a second agent (e.g., 5.0 µM this compound) can be added with varying concentrations of another drug like cisplatin.[13]

  • Incubation: Incubate the cells for a specified period, typically 72 hours.[13]

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well and incubate for 1-4 hours at 37°C.[10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine LD50 values.[13]

G start Plate Cells in 96-well Plate treat Add Serial Dilutions of this compound start->treat incubate Incubate for 72h treat->incubate mts Add MTS Reagent incubate->mts read Measure Absorbance at 490nm mts->read analyze Calculate Viability and LD50 read->analyze

Figure 2: Workflow for a cell viability (MTS) assay.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound, particularly in combination with DNA damaging agents like ionizing radiation (IR).

  • Cell Plating: Plate cells at a low density (e.g., 1000-1500 cells per plate) in triplicate and allow them to adhere.[13]

  • Pre-treatment: Treat cells with the inhibitor(s) (e.g., 5.0 µM this compound) for a short period (e.g., 15 minutes) before exposure to a genotoxic agent.[13]

  • Genotoxic Stress: Expose cells to varying doses of ionizing radiation (e.g., 0-6 Gy).[13]

  • Drug Washout: After a few hours (e.g., 4 hours post-IR), replace the medium with fresh medium without the inhibitor.[13]

  • Colony Formation: Incubate the plates for 9-14 days to allow for colony formation.[13]

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

G plate Plate Cells at Low Density pretreat Pre-treat with This compound (15 min) plate->pretreat irradiate Expose to Ionizing Radiation pretreat->irradiate washout Replace with Fresh Medium (4h post-IR) irradiate->washout incubate Incubate for 9-14 Days washout->incubate stain Fix, Stain, and Count Colonies incubate->stain analyze Calculate Surviving Fraction stain->analyze

Figure 3: Workflow for a clonogenic survival assay.

Immunoblotting (Western Blot) for Phospho-protein Analysis

This technique is used to detect the phosphorylation status of key proteins in the ATR signaling pathway, such as Chk1, to confirm the on-target effect of this compound.

  • Cell Treatment: Treat cells with this compound and/or a DNA damaging agent for the desired time.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Chk1 Ser345).[13] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation. Total protein levels of Chk1 and a loading control (e.g., beta-actin) should also be assessed.

Conclusion and Future Directions

This compound demonstrates a clear synthetic lethal interaction with p53 deficiency by targeting the critical reliance of these cancer cells on the ATR-mediated S/G2 checkpoint. The quantitative data and experimental findings robustly support this mechanism. While this compound itself did not proceed to later-stage clinical development due to pharmacological properties, the principle it validates has paved the way for a new generation of more selective and pharmacologically optimized ATR inhibitors that are currently in clinical trials.[5][15][16] Future research and drug development will likely focus on refining patient selection biomarkers beyond p53 status to include other indicators of replication stress, further enhancing the therapeutic window for ATR inhibitors in oncology.

References

ETP-46464's effect on ATM-deficient cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of ETP-46464 on ATM-Deficient Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

The DNA Damage Response (DDR) is a critical network of signaling pathways that maintains genomic integrity. Two pivotal kinases in this response are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). While ATM primarily responds to DNA double-strand breaks, ATR is activated by a wider array of DNA lesions, particularly those involving single-stranded DNA and replication stress. A significant number of cancers exhibit mutations or deletions in the ATM gene, rendering them highly dependent on the ATR pathway for survival. This dependency creates a synthetic lethal vulnerability that can be exploited therapeutically. This compound is an inhibitor of ATR that has shown preferential cytotoxicity towards cancer cells with deficiencies in the ATM-p53 tumor suppressor pathway. This guide provides a detailed overview of the mechanism, quantitative data, and experimental methodologies related to the effects of this compound on ATM-deficient cancer cells.

Core Mechanism: Synthetic Lethality via ATR Inhibition

The primary mechanism of action for this compound in ATM-deficient cancers is the induction of synthetic lethality. In healthy, ATM-proficient cells, the DNA damage response can be mediated by either the ATM or ATR pathways, providing a level of redundancy. If one pathway is inhibited, the other can often compensate to ensure cell survival.

However, in cancer cells lacking functional ATM, the cellular machinery for repairing DNA damage and managing replication stress becomes almost entirely reliant on the ATR signaling cascade. By inhibiting ATR, this compound effectively disables the last major line of defense against DNA damage. This leads to an accumulation of catastrophic DNA lesions, stalled and collapsed replication forks, and ultimately, apoptotic cell death.[1] This selective killing of ATM-deficient cells while sparing ATM-proficient cells is the hallmark of a synthetic lethal interaction.[2]

synthetic_lethality cluster_atm_proficient ATM-Proficient Cell cluster_atm_deficient ATM-Deficient Cell cluster_outcome atm_p ATM (Functional) ddr_p DNA Damage Response atm_p->ddr_p atr_p ATR (Functional) atr_p->ddr_p survival_p Cell Survival ddr_p->survival_p survival_p_final Cell Survival atm_d ATM (Deficient) atr_d ATR (Functional, Compensatory) ddr_d DNA Damage Response atr_d->ddr_d death_d Cell Death (Apoptosis) survival_d Cell Survival (ATR Dependent) ddr_d->survival_d etp46464 This compound etp46464->atr_p etp46464->atr_d

Caption: Synthetic lethality in ATM-deficient cells treated with this compound.

Signaling Pathway Interruption

This compound functions by inhibiting the kinase activity of ATR. In response to replication stress or DNA damage, ATR is activated and phosphorylates a key downstream effector, Checkpoint Kinase 1 (CHK1).[3] Phosphorylated CHK1 then orchestrates the cellular response, which includes stabilizing replication forks, inducing cell cycle arrest to allow time for repair, and regulating DNA repair mechanisms.[3][4]

By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1. This abrogation of the ATR-CHK1 signaling axis prevents the cell from mounting an effective response to DNA damage, leading to the generation of substantial DNA damage in replicating cells.[5][6]

signaling_pathway cluster_damage DNA Damage & Replication Stress cluster_atr_complex ATR Activation Complex cluster_downstream Downstream Response cluster_inhibitor Inhibition dna_damage ssDNA / Stalled Replication Forks rpa RPA dna_damage->rpa recruits atr ATR chk1 CHK1 atr->chk1 phosphorylates atrip ATRIP atrip->atr binds rpa->atrip topbp1 TOPBP1 topbp1->atr activates p_chk1 p-CHK1 response Cell Cycle Arrest Replication Fork Stability DNA Repair p_chk1->response etp46464 This compound etp46464->atr

Caption: The ATR-CHK1 signaling pathway and its inhibition by this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

This compound is a potent inhibitor of ATR and mTOR, with reduced activity against other related kinases. Its high potency against ATR is the primary driver of its synthetic lethal effect in ATM-deficient cells.

Kinase TargetIC₅₀ (nM)Reference(s)
mTOR 0.6[5][6][7]
ATR 14 - 25[5][6][7][8]
DNA-PK 36[5][6][7]
PI3Kα 170[5][6]
ATM 545[6][7]
Table 2: Cellular Sensitivity to this compound

Preclinical studies have consistently shown that cancer cell lines with deficient ATM function are significantly more sensitive to ATR inhibitors compared to their ATM-proficient counterparts.[1][9]

Cell Line ContextATM StatusTypical Response to this compound
Mantle Cell Lymphoma (e.g., Granta-519)DeficientHigh Sensitivity
Colorectal Cancer (e.g., LoVo)DeficientHigh Sensitivity
Lung Cancer (p53-deficient models)DeficientEnhanced Sensitivity
Gynecologic CancersProficientLower Sensitivity (synergizes with cisplatin)[7][10]
Various Solid TumorsProficientLower Sensitivity (as monotherapy)

Experimental Protocols

Cell Viability/Cytotoxicity Assay

Objective: To determine the differential sensitivity (IC₅₀) of ATM-proficient and ATM-deficient cell lines to this compound.

Methodology:

  • Cell Seeding: Plate ATM-proficient and ATM-deficient cells in 96-well microplates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow adherence for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cell plates and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubation: Incubate the plates for 72 to 96 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent such as a resazurin-based solution (e.g., alamarBlue) or an ATP-based luminescent reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure fluorescence or luminescence using a plate reader.

  • Analysis: Normalize the readings to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blot for ATR Activity (p-CHK1)

Objective: To confirm that this compound inhibits ATR kinase activity within cells by measuring the phosphorylation of its direct substrate, CHK1.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with varying concentrations of this compound (e.g., 50 nM, 250 nM, 1 µM) or vehicle control for 1-2 hours.

  • Induction of Replication Stress: After pre-treatment, expose cells to a DNA damaging agent to activate the ATR pathway. Common methods include UV radiation (e.g., 10-20 J/m²) followed by a recovery period, or treatment with hydroxyurea (e.g., 1-2 mM) for several hours.

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CHK1 (e.g., Ser345).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total CHK1 and a loading control protein like GAPDH or β-actin.

experimental_workflow cluster_prep Cell & Sample Prep cluster_blot Western Blotting seed 1. Seed Cells treat 2. Treat with this compound & Induce Damage seed->treat lyse 3. Lyse Cells treat->lyse quantify 4. Quantify Protein lyse->quantify sds 5. SDS-PAGE quantify->sds transfer 6. Membrane Transfer sds->transfer block 7. Blocking transfer->block probe 8. Antibody Probing (p-CHK1, Total CHK1) block->probe detect 9. ECL Detection probe->detect

Caption: Experimental workflow for assessing ATR inhibition via Western blot.

References

Preliminary Studies on ETP-46464 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical studies of ETP-46464, a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: this compound and the ATR Signaling Pathway

This compound is a small molecule inhibitor primarily targeting the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] The DDR is a complex signaling network that detects and responds to DNA damage, ensuring genomic integrity. In many cancer cells, other DDR pathways, such as the p53-mediated G1 checkpoint, are often inactivated, leading to a greater reliance on the ATR-mediated checkpoint for survival, especially under conditions of replicative stress. This dependency creates a therapeutic window for ATR inhibitors like this compound, which can selectively kill cancer cells through a concept known as synthetic lethality.[1][2]

This compound has been shown to be particularly effective in p53-deficient cells and can sensitize cancer cells to DNA-damaging agents like cisplatin and ionizing radiation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
ATR14[4]
ATR (cellular assay)25[1][3]
mTOR0.6[1][4]
DNA-PK36[1][4]
PI3Kα170[1][4]
ATM545[1][4]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line TypeAssayEndpointValue (µM)Reference
Gynecologic CancerMTS AssayLD5010.0 ± 8.7[4][5]

Table 3: this compound in Combination Studies with Cisplatin

Cell Line TypeThis compound Concentration (µM)Cisplatin Concentration Range (µM)Duration (h)EffectReference
Ovarian, Endometrial, Cervical Cancer5.00 - 5072Synergistic enhancement of cisplatin activity (52-89%)[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and untreated control wells. For combination studies, cells are co-treated with this compound and a DNA-damaging agent (e.g., cisplatin) at various concentrations.[4][5]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).[4][5]

  • MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.[6][7][8]

  • Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[6][7][8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate spectrophotometer.[6][7]

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cancer cells after treatment with this compound, alone or in combination with agents like ionizing radiation.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Treatment: Allow cells to attach for a few hours, then treat with this compound and/or ionizing radiation.

  • Incubation: Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator, allowing colonies to form.

  • Colony Fixation and Staining:

    • Wash the plates with PBS.

    • Fix the colonies with a fixation solution for 5-10 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on clonogenic survival.

Immunoblotting for ATR-Chk1 Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway, such as Chk1, in response to this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound

  • DNA-damaging agent (e.g., Hydroxyurea or Cisplatin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-ATR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound with or without a DNA-damaging agent for the specified time.[2] Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein phosphorylation levels relative to total protein levels and the loading control. A decrease in phospho-Chk1 (Ser345) levels upon treatment with a DNA-damaging agent and this compound indicates ATR inhibition.[2]

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts and workflows.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (active) ATR->p_Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Cell_Cycle_Arrest successful repair Apoptosis Apoptosis DNA_Repair->Apoptosis unsuccessful repair ETP46464 This compound ETP46464->ATR inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Perform Assays start Seed Cancer Cell Lines treatment Treat with this compound +/- DNA Damaging Agent start->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability (MTS Assay) incubation->viability survival Clonogenic Survival Assay incubation->survival western Immunoblotting (ATR-Chk1 Pathway) incubation->western analysis Data Analysis and Interpretation viability->analysis survival->analysis western->analysis

Caption: General experimental workflow for evaluating this compound in cancer cell lines.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer p53-Deficient Cancer Cell cluster_treatment p53-Deficient Cancer Cell + this compound Normal_p53 Functional p53 (G1 Checkpoint) Normal_Viability Cell Survival Normal_p53->Normal_Viability Normal_ATR Functional ATR (G2/M Checkpoint) Normal_ATR->Normal_Viability Cancer_p53 Defective p53 (No G1 Checkpoint) Cancer_ATR Functional ATR (Reliance on G2/M) Cancer_Viability Cell Survival Cancer_ATR->Cancer_Viability Treated_p53 Defective p53 (No G1 Checkpoint) Cell_Death Cell Death (Synthetic Lethality) Treated_p53->Cell_Death Treated_ATR Inhibited ATR (this compound) Treated_ATR->Cell_Death

Caption: The principle of synthetic lethality with this compound in p53-deficient cancer cells.

References

ETP-46464: A Technical Guide to a Potent ATR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ETP-46464, a potent inhibitor of the Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR) kinase. This compound has garnered significant interest in cancer research due to its ability to induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly those with deficiencies in the p53 tumor suppressor pathway. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

This compound is a cell-permeable, quinoline-containing heterotricyclic compound. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2H-[1]oxazino[5,4-c]quinolin-1(4H)-yl)phenyl)propanenitrile[2]
CAS Number 1345675-02-6[2]
Chemical Formula C₃₀H₂₂N₄O₂[2]
Molecular Weight 470.52 g/mol [3]
InChI Key DPLMXAYKJZOTKO-UHFFFAOYSA-N[2]
SMILES CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance A solid, white to light yellow powder.
Solubility Soluble in DMSO (≥16.13 mg/mL); Insoluble in water and ethanol.[3][4]
Storage Store at -20°C for long-term stability.[4]

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of several kinases within the phosphatidylinositol 3-kinase-like kinase (PIKK) family, with a particularly high affinity for ATR.[4] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[4]

Upon DNA damage, particularly from replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of stalled replication forks.

This compound's inhibition of ATR abrogates these protective mechanisms.[3] In cancer cells, which often exhibit high levels of replication stress due to oncogene activation, this inhibition leads to the collapse of replication forks, the accumulation of DNA damage, and ultimately, cell death.[3] This effect is particularly pronounced in p53-deficient cancer cells, as they lack a key downstream effector of the DDR pathway, making them more reliant on ATR for survival.[3]

The inhibitory activity of this compound is not limited to ATR. It also demonstrates potent inhibition of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), and to a lesser extent, phosphatidylinositol 3-kinase α (PI3Kα) and ATM.[3][6] This multi-targeted profile may contribute to its overall cellular effects.

Table 3: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
mTOR0.6[3][6]
ATR 14 [3][6]
DNA-PK36[3][6]
PI3Kα170[3][6]
ATM545[3][6]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the point of inhibition by this compound.

ATR_Signaling_Pathway cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates ETP46464 This compound Chk1 Chk1 ATR->Chk1 phosphorylates Fork_Collapse Replication Fork Collapse ETP46464->ATR Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis

ATR Signaling Pathway and this compound Inhibition

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with this compound.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions start->prepare_reagents reaction_setup Set up kinase reaction in 96-well plate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect phosphorylation (e.g., luminescence) stop_reaction->detection analysis Analyze data and calculate IC₅₀ detection->analysis end End analysis->end

In Vitro Kinase Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution to achieve the desired concentration range for testing.

    • Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.

  • Reaction Setup:

    • In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a kinase detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_2h Incubate for 2-4 hours add_mts->incubate_2h read_absorbance Measure absorbance at 490 nm incubate_2h->read_absorbance analyze_data Analyze data and determine GI₅₀ read_absorbance->analyze_data end End analyze_data->end

Cell Viability (MTS) Assay Workflow

Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Addition and Incubation:

    • Add MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of growth inhibition against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence for Phospho-Chk1 (Ser345)

This protocol allows for the visualization and quantification of ATR activity in cells by detecting the phosphorylation of its downstream target, Chk1, at serine 345.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a petri dish.

    • Induce DNA damage (e.g., using hydroxyurea or UV radiation) in the presence or absence of this compound for a specified time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific for phospho-Chk1 (Ser345).

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-Chk1 staining in the nucleus to assess the level of ATR activity.

Conclusion

This compound is a valuable research tool for investigating the ATR signaling pathway and its role in the DNA damage response. Its potent and relatively selective inhibitory activity makes it a powerful probe for dissecting the cellular consequences of ATR inhibition. The synthetic lethal relationship observed between this compound and p53 deficiency highlights a potential therapeutic strategy for a significant subset of human cancers. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compelling molecule.

References

ETP-46464 and Replicative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Replicative stress, a condition characterized by the slowing or stalling of DNA replication forks, is a hallmark of many cancer cells. This inherent vulnerability presents a promising therapeutic window. ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the cellular response to replicative stress.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of this compound in modulating the replicative stress response, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action: Targeting the ATR Signaling Pathway

Under conditions of replicative stress, stalled replication forks expose single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment of the ATR-ATRIP complex.[1][6][7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate a multi-pronged response aimed at stabilizing replication forks, halting cell cycle progression to allow for DNA repair, and preventing premature entry into mitosis.[1][8][9][10]

This compound exerts its effects by directly inhibiting the kinase activity of ATR.[1][3][5] This inhibition disrupts the entire downstream signaling cascade, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high levels of intrinsic replicative stress or defects in other DNA damage response pathways, such as those with p53 mutations.[1][3][11]

ATR_Signaling_Pathway cluster_stress Replicative Stress cluster_atr_activation ATR Activation cluster_etp_inhibition Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome with this compound Stalled Replication Fork Stalled Replication Fork ssDNA ssDNA Stalled Replication Fork->ssDNA exposes RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates Fork Collapse Fork Collapse ATR->Fork Collapse This compound This compound This compound->ATR Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Fork Stabilization Fork Stabilization Chk1->Fork Stabilization DNA Repair DNA Repair Chk1->DNA Repair DNA Damage Accumulation DNA Damage Accumulation Fork Collapse->DNA Damage Accumulation Apoptosis Apoptosis DNA Damage Accumulation->Apoptosis

Figure 1: this compound inhibits the ATR signaling pathway in response to replicative stress.

Quantitative Data

This compound is a highly potent inhibitor of ATR, with additional activity against other members of the PI3K-like kinase (PIKK) family. The following tables summarize its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
mTOR0.6[1][3][12]
ATR14-25[1][2][3][4][12]
DNA-PK36[1][3][12]
PI3Kα170[1][3][12]
ATM545[1][3][12]

Table 2: Cellular Activity of this compound in Combination with Cisplatin

Cell LineTreatmentEnhancement of Cisplatin ActivityReference
Ovarian, Endometrial, and Cervical Cancer Cell LinesThis compound (5.0 µM) + Cisplatin (0-50 µM)52-89%[12][13]

Table 3: Single-Agent Cytotoxicity of this compound

Cell Line TypeLD50 Range (µM)Reference
Gynecologic Cancer Cell Lines10.0 ± 8.7[12][13][14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the activity of purified kinases.

  • Reagents: Purified recombinant ATR, mTOR, DNA-PK, PI3Kα, and ATM kinases; kinase buffer; ATP (radiolabeled or with a fluorescent ADP analog); substrate peptide; this compound at various concentrations.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the purified kinase, its specific substrate peptide, and the appropriate kinase buffer.

    • Add the different concentrations of this compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radiolabeled ATP or fluorescence detection).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.[13]

Cell Viability (MTS) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents: Cancer cell lines of interest; cell culture medium; this compound; MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (and/or other compounds like cisplatin) for a specified duration (e.g., 72 hours).[13][14]

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the LD50 value (the concentration that kills 50% of the cells).[14]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound.

  • Reagents: Cancer cell lines; cell culture medium; this compound; crystal violet staining solution.

  • Procedure:

    • Plate a known number of cells in multi-well plates.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • Remove the drug-containing medium and replace it with fresh medium.

    • Incubate the plates for 1-3 weeks to allow for colony formation.[15][16][17]

    • Fix the colonies with a solution like methanol and stain them with crystal violet.

    • Count the number of colonies (typically defined as containing at least 50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for DNA Damage Markers (γH2AX)

This method visualizes and quantifies DNA double-strand breaks, a marker of DNA damage, within individual cells.

  • Reagents: Cells grown on coverslips; this compound; paraformaldehyde (for fixation); Triton X-100 (for permeabilization); primary antibody against phosphorylated H2AX (γH2AX); fluorescently labeled secondary antibody; DAPI (for nuclear counterstaining).

  • Procedure:

    • Treat cells with this compound, alone or in combination with a DNA damaging agent.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the intensity of the γH2AX signal or the number of foci per nucleus.[18][19][20]

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can clarify complex procedures and the logic behind them.

Synthetic_Lethal_Screen_Workflow Start Start Seed Cancer Cells in Multi-well Plates Seed Cancer Cells in Multi-well Plates Start->Seed Cancer Cells in Multi-well Plates Transfect with siRNA Library (DNA Repair Genes) Transfect with siRNA Library (DNA Repair Genes) Seed Cancer Cells in Multi-well Plates->Transfect with siRNA Library (DNA Repair Genes) Treat with this compound or Vehicle Control Treat with this compound or Vehicle Control Transfect with siRNA Library (DNA Repair Genes)->Treat with this compound or Vehicle Control Incubate for 72-96 hours Incubate for 72-96 hours Treat with this compound or Vehicle Control->Incubate for 72-96 hours Measure Cell Viability (e.g., AlamarBlue) Measure Cell Viability (e.g., AlamarBlue) Incubate for 72-96 hours->Measure Cell Viability (e.g., AlamarBlue) Data Analysis: Identify siRNAs that cause significant cell death only in the presence of this compound Data Analysis: Identify siRNAs that cause significant cell death only in the presence of this compound Measure Cell Viability (e.g., AlamarBlue)->Data Analysis: Identify siRNAs that cause significant cell death only in the presence of this compound Validate Hits with Individual siRNAs Validate Hits with Individual siRNAs Data Analysis: Identify siRNAs that cause significant cell death only in the presence of this compound->Validate Hits with Individual siRNAs End End Validate Hits with Individual siRNAs->End

Figure 2: Workflow for a synthetic lethal screen to identify genes that sensitize cancer cells to this compound.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that exploits the reliance of cancer cells on the ATR pathway to manage replicative stress. Its ability to induce synthetic lethality in tumors with specific genetic backgrounds, such as p53 deficiency, and to synergize with conventional chemotherapies highlights its potential in precision oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the role of ATR inhibition in cancer therapy and to advance the clinical development of compounds like this compound.

References

ETP-46464: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent small molecule inhibitor primarily targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] Its ability to sensitize cancer cells to DNA damaging agents and its synthetic lethal relationship with certain genetic backgrounds, such as p53 deficiency, have made it a valuable tool in basic cancer research. This technical guide provides an in-depth overview of the core basic research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Data Presentation

The inhibitory activity of this compound has been characterized against several key kinases involved in cell signaling and the DNA damage response. The following tables summarize its inhibitory concentrations (IC50) and lethal doses (LD50) from various sources.

Inhibitory Activity of this compound against a Panel of Kinases
Target KinaseIC50 (nM)Reference
mTOR0.6[1][2]
ATR14[1][2]
ATR25[1]
DNA-PK36[2]
PI3Kα170[2]
ATM545[2]
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various kinases.
Cytotoxicity of this compound in Gynecologic Cancer Cell Lines
Cell LineLD50 (µM)Reference
Subset of Gynecologic Cancer Cell Lines10.0 ± 8.7[2][3]
Table 2: Lethal dose (LD50) of this compound as a single agent in a subset of gynecologic cancer cell lines.

Core Mechanism of Action: ATR Inhibition

This compound exerts its primary biological effects through the inhibition of ATR kinase. ATR is a central transducer in the DNA damage response, particularly in response to single-strand DNA breaks and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound prevents this signaling cascade, leading to the accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, cell death, especially in cells that are highly reliant on the ATR pathway for survival.[4][5]

ATR_Signaling_Pathway cluster_downstream Cellular Outcomes DNA_Damage DNA Damage (Replication Stress, ssDNA) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis/ Mitotic Catastrophe Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization Chk1->Apoptosis leads to survival ETP_46464 This compound ETP_46464->ATR inhibits

ATR Signaling Pathway and Inhibition by this compound.

Key Basic Research Applications and Experimental Protocols

Sensitization of Cancer Cells to DNA-Damaging Agents

A primary application of this compound is to enhance the efficacy of DNA-damaging chemotherapeutics (e.g., cisplatin) and ionizing radiation. By inhibiting the ATR-mediated DNA damage response, this compound prevents cancer cells from repairing the damage induced by these agents, leading to increased cell death.[3]

This protocol is adapted from methodologies used to evaluate the synergistic effects of this compound and cisplatin in gynecologic cancer cells.[3]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (or other DNA-damaging agent)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with a matrix of this compound and cisplatin concentrations. A typical concentration for this compound is 5 µM, while cisplatin concentrations can range from 0 to 50 µM.[3] Include vehicle control (DMSO) wells.

  • Incubation: Incubate the treated cells for a period of 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Combination effects can be analyzed using software like CompuSyn to determine synergy.

This protocol outlines the procedure for determining the ability of this compound to sensitize cancer cells to ionizing radiation.[6][7]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • 6-well plates or culture dishes

  • This compound (stock solution in DMSO)

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the cell line and the radiation dose, aiming for 50-150 colonies per plate.

  • Pre-treatment: Allow cells to attach for several hours, then treat with this compound (e.g., 5 µM) or vehicle control for a specified time before irradiation (e.g., 15 minutes).[3]

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Post-Irradiation Incubation: For some experimental designs, the medium containing this compound is replaced with fresh medium a few hours after irradiation.[3] Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed.

  • Staining: Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and then stain with crystal violet solution for at least 30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Survival curves are then generated to assess the radiosensitizing effect of this compound.

Induction of Synthetic Lethality in p53-Deficient Cancer Cells

This compound exhibits synthetic lethality in cancer cells with defects in the p53 tumor suppressor pathway.[1] p53-deficient cells are more reliant on the ATR-dependent G2/M checkpoint for survival following DNA damage. Inhibition of ATR by this compound in these cells leads to mitotic catastrophe and cell death.

Synthetic_Lethality_Workflow Start Start: Select p53-proficient and p53-deficient cell lines Treatment Treat cells with this compound (or vehicle control) Start->Treatment Optional_Damage Optional: Induce DNA Damage (e.g., low-dose cisplatin) Treatment->Optional_Damage Incubation Incubate for defined period Treatment->Incubation Optional_Damage->Incubation Viability_Assay Assess Cell Viability (e.g., MTS, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Measure Apoptosis (e.g., Annexin V staining) Incubation->Apoptosis_Assay Analysis Analyze and Compare Results Viability_Assay->Analysis Apoptosis_Assay->Analysis Conclusion Conclusion: Determine synthetic lethality Analysis->Conclusion

Experimental Workflow for a Synthetic Lethality Study.

This protocol describes the detection of phosphorylated Chk1 (a direct downstream target of ATR) to confirm the on-target activity of this compound.[3][8]

Materials:

  • p53-proficient and p53-deficient cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., cisplatin or hydroxyurea) to activate the ATR pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-p53, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat with a DNA-damaging agent (e.g., 3 mM hydroxyurea for 2 hours or the LD50 concentration of cisplatin for 3 hours) in the presence or absence of this compound (e.g., 5 µM).[3][8]

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on Chk1 phosphorylation. A decrease in the phospho-Chk1 signal relative to the total Chk1 signal in the presence of a DNA-damaging agent confirms ATR inhibition.

Conclusion

This compound is a versatile and potent research tool for investigating the ATR-mediated DNA damage response. Its utility in sensitizing cancer cells to genotoxic treatments and its synthetic lethal interaction with p53 deficiency provide a strong rationale for its use in preclinical cancer studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this inhibitor in their own laboratory settings. As with any pharmacological agent, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.

References

Methodological & Application

ETP-46464: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] ATR is activated by various forms of genotoxic stress, including DNA replication stalling and DNA damage, subsequently phosphorylating downstream targets like Chk1 to orchestrate cell cycle checkpoints, DNA repair, and cell survival.[2][3] Due to its crucial role in maintaining genomic integrity, particularly in cancer cells which often exhibit increased replicative stress, ATR has emerged as a promising therapeutic target. This compound also demonstrates inhibitory activity against other phosphatidylinositol 3-kinase-like kinases (PIKKs) such as mTOR, DNA-dependent protein kinase (DNA-PK), and to a lesser extent, PI3Kα and ATM.[1][4] These application notes provide detailed experimental protocols for the use of this compound in cell culture-based assays.

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (nM)Reference
mTOR0.6[1][5]
ATR14 - 25[1][2][5]
DNA-PK36[1][5]
PI3Kα170[1][5]
ATM545[1][5]
Cellular Activity of this compound
Cell LinesAssayConcentrationDurationObserved EffectReference
Gynecologic Cancer Cells (Ovarian, Endometrial, Cervical)Cell Viability (MTS)5 µM72 hSensitizes cells to Cisplatin and Carboplatin, independent of p53 status.[5][6]
p53-deficient cellsNot SpecifiedNot SpecifiedNot SpecifiedParticularly toxic, especially under conditions of replicative stress.[1][4]
U2OSImmunofluorescence500 nMNot Specified>90% inhibition of IR-induced Chk1 phosphorylation (pSer345).
U2OSImmunofluorescence1 µMNot SpecifiedAbrogates ionizing radiation-induced G2/M checkpoint.[1]
MEF (p53-/- with Cyclin E overexpression)Not Specified5 µMNot SpecifiedSignificant increase in replicative stress.

Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response. Upon DNA damage or replication stress, single-stranded DNA (ssDNA) is coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these RPA-ssDNA sites, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of substrates, most notably Chk1, which in turn targets downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR by this compound disrupts this cascade, leading to unresolved DNA damage and subsequent cell death, particularly in cancer cells with a high reliance on this pathway.[3]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA-RPA ssDNA-RPA Complex DNA Damage->ssDNA-RPA Replication Stress Replication Stress Replication Stress->ssDNA-RPA ATR-ATRIP ATR-ATRIP Complex ssDNA-RPA->ATR-ATRIP Recruitment & Activation Chk1 Chk1 ATR-ATRIP->Chk1 Phosphorylation This compound This compound This compound->ATR-ATRIP Inhibition Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Fork Stability Replication Fork Stability Chk1->Fork Stability

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, this compound is soluble in DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 4.705 mg of this compound (MW: 470.52 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 1 year).[1]

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound, alone or in combination with other agents, on cell viability.

Materials:

  • Cancer cell lines (e.g., OVCAR3, A2780, HEC1B, HeLa, SiHa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Chemotherapeutic agent (e.g., Cisplatin, Carboplatin)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

  • Allow the cells to attach and reach approximately 60% confluency (typically 24-48 hours).

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., Cisplatin: 0-50 µM) in complete medium.[6]

  • Prepare treatment media containing the desired final concentration of this compound (e.g., 5 µM) with or without the chemotherapeutic agent.[6] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.15%).[6][7]

  • Remove the old medium from the wells and add 100 µL of the prepared treatment media.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Kinase Activity Assay (In-Cell Western/Immunofluorescence)

Objective: To assess the inhibitory effect of this compound on ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cancer cell lines (e.g., U2OS)

  • 96-well cell culture plates

  • This compound stock solution

  • DNA damaging agent (e.g., Ionizing Radiation (IR) or 4-hydroxy-tamoxifen (4-OHT) to induce ATR activity)[5]

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phospho-Chk1 (Ser345)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate as described in the cell viability assay.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM) for 15 minutes at 37°C.[5]

  • Induce DNA damage to activate ATR. For example, expose cells to ionizing radiation or add 4-OHT and incubate for 60 minutes at 37°C.[5]

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.

  • Wash the cells with PBS and acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the fluorescence intensity of phospho-Chk1 and normalize it to the cell number (DAPI stain).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Pre-treat with this compound A->C B Culture and Seed Cells in 96-well Plates B->C D Induce DNA Damage (e.g., IR, 4-OHT) / Add Co-treatment (e.g., Cisplatin) C->D E Incubate for Specified Duration (e.g., 1-72 hours) D->E F1 Cell Viability Assay (MTS) E->F1 F2 Kinase Activity Assay (IF/ICW) E->F2 G1 Measure Absorbance & Calculate Viability F1->G1 G2 Image Acquisition & Quantify Fluorescence F2->G2

Caption: General Experimental Workflow for this compound in Cell Culture.

References

Optimal Concentration of ETP-46464 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of ETP-46464, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in various in vitro research settings.

Introduction

This compound is a small molecule inhibitor that primarily targets the ATR kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATR, this compound can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in cells with specific genetic backgrounds, such as those with p53 deficiencies.[3][4] This document outlines the effective concentrations of this compound for various in vitro applications and provides standardized protocols to assist researchers in their experimental design.

Mechanism of Action

This compound is a potent and selective inhibitor of ATR with an IC50 of 25 nM.[2][3][4] It also exhibits inhibitory activity against other phosphatidylinositol 3-kinase-like kinases (PIKKs) at varying concentrations. The primary mechanism of action involves the inhibition of ATR's kinase activity, which in turn prevents the phosphorylation of its downstream targets, such as Chk1. This disruption of the ATR signaling pathway abrogates cell cycle checkpoints, particularly the G2/M checkpoint, leading to increased genomic instability and cell death, especially in the presence of replicative stress.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in vitro activity based on published literature.

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50 (nM)Reference
mTOR0.6[3][4][5]
ATR14[5]
ATR25[2][3][4]
DNA-PK36[3][4][5]
PI3Kα170[3][4][5]
ATM545[4][5]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

ApplicationCell LinesConcentrationObserved EffectReference
Full ATR Inhibition-100 nMAlmost complete inhibition of ATR activity.[3]
Abrogation of G2/M Checkpoint-1 µMAbrogates ionizing radiation-induced G2/M checkpoint.[3]
Combination with CisplatinGynecologic cancer cells5 µMSignificantly increases the response to cisplatin.[5][6]
Induction of Replicative StressU2OS5 µMSynergizes with UCN-01 to induce replicative stress.
LD50 Range (Single Agent)Various cancer cell lines10.0 ± 8.7 µMLethal dose for 50% of the cell population.[5][6]

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) and the optimal working concentration of this compound in a specific cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. It is recommended to use a broad range of concentrations initially (e.g., 0.01 nM to 100 µM) to determine the approximate effective range.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation:

    • Incubate the plate for a duration relevant to the experimental question (e.g., 72 hours for a standard cytotoxicity assay).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol for Assessing Synergy with DNA-Damaging Agents

This protocol outlines a method to evaluate the synergistic effect of this compound with a DNA-damaging agent (e.g., cisplatin).

Materials:

  • This compound

  • DNA-damaging agent (e.g., cisplatin)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates as described in Protocol 4.1.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the DNA-damaging agent.

    • Treat the cells with:

      • This compound alone at various concentrations.

      • The DNA-damaging agent alone at various concentrations.

      • A combination of both drugs at a constant ratio or in a matrix format.

    • Include a vehicle control.

  • Incubation and Viability Measurement:

    • Incubate the plates for the desired duration (e.g., 72 hours).

    • Measure cell viability as described in Protocol 4.1.

  • Synergy Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

    • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling Pathway of this compound

ETP46464_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 p ETP46464 This compound ETP46464->ATR CellCycle_Arrest G2/M Cell Cycle Arrest Chk1->CellCycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis CellCycle_Arrest->Apoptosis DNA_Repair->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Workflow for Determining Optimal Concentration

Optimal_Concentration_Workflow Start Start: Select Cell Line and Endpoint Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with This compound Prepare_Dilutions->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis Optimal_Conc Select Optimal Concentration for Further Experiments Data_Analysis->Optimal_Conc

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific biological question being addressed. Based on the available data, a concentration range of 100 nM to 5 µM is effective for observing significant biological effects, from potent ATR inhibition to sensitization to chemotherapeutic agents. It is crucial to perform a dose-response curve for each new cell line and experimental condition to determine the most appropriate concentration. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies.

References

Preparation of ETP-46464 Stock Solution in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2][3] It also exhibits inhibitory activity against other PI3K-like kinases (PIKKs) including mTOR, DNA-PK, PI3Kα, and ATM, though with varying potencies.[4][5] Due to its role in inducing synthetic lethality in cancer cells with specific DNA repair defects, this compound is a valuable tool in cancer research and drug development. This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 470.52 g/mol [1][4][5][6]
CAS Number 1345675-02-6[1][4][5][6]
Appearance White to light yellow powder[4][7]
Solubility in DMSO 5 - 14 mg/mL[2][4][5][7][8]
Recommended Stock Concentration 10 mM[9][10]
Storage of Powder -20°C for up to 3 years[5][7]
Storage of Stock Solution -20°C for up to 3 months; -80°C for up to 2 years[4][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.705 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 470.52 g/mol = 4.705 mg

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.705 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution if necessary.[7][8] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5][7]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[4][7] When ready to use, thaw an aliquot at room temperature and vortex briefly before further dilution in cell culture media or assay buffer.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the primary signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.

signaling_pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair ETP46464 This compound ETP46464->ATR

Caption: this compound inhibits the ATR signaling pathway.

experimental_workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Utilizing ETP-46464 in Combination with Cisplatin for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the combined use of ETP-46464, a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and cisplatin, a conventional DNA-damaging chemotherapeutic agent. The synergistic interaction between these two compounds presents a promising strategy to enhance therapeutic efficacy, particularly in overcoming platinum resistance in various cancer types. These guidelines are intended for researchers in oncology, pharmacology, and drug development, offering a framework for preclinical evaluation of this combination therapy.

Introduction

Cisplatin is a cornerstone of chemotherapy for numerous solid tumors, including ovarian, testicular, bladder, and lung cancers.[1][2] Its primary mechanism of action involves the formation of DNA adducts, leading to replication stress, cell cycle arrest, and apoptosis.[1][3][4] However, the development of resistance and significant side effects often limit its clinical utility.[1]

The DNA Damage Response (DDR) pathway plays a critical role in repairing cisplatin-induced DNA lesions, thereby contributing to chemoresistance.[5] ATR is a key apical kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks.[6] Inhibition of ATR can abrogate the cell cycle checkpoint, prevent DNA repair, and lead to the collapse of replication forks, ultimately resulting in synthetic lethality in cancer cells, especially those with underlying DNA repair defects or high replicative stress.

This compound is a potent inhibitor of ATR with an IC50 of approximately 25 nM.[7][8] It also exhibits inhibitory activity against other PI3K-like kinases (PIKKs) such as mTOR (IC50 = 0.6 nM), DNA-PK (IC50 = 36 nM), PI3Kα (IC50 = 170 nM), and ATM (IC50 = 545 nM).[7][9][10] Preclinical studies have demonstrated that combining ATR inhibitors like this compound with cisplatin results in a synergistic anti-tumor effect and can re-sensitize cisplatin-resistant cancer cells.[9][11][12][13] This combination strategy aims to exploit the dependency of cancer cells on the ATR pathway for survival when challenged with DNA-damaging agents like cisplatin.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Reference
mTOR0.6[7][9]
ATR14[9]
ATR25[7][8]
DNA-PK36[7][9]
PI3Kα170[7][9]
ATM545[9]
Table 2: Synergistic Effects of this compound and Cisplatin in Gynecologic Cancer Cell Lines
Cell LineCancer Typep53 StatusThis compound Concentration (µM)Cisplatin Concentration Range (µM)Enhancement of Cisplatin SensitivityReference
A2780OvarianWild Type50-5065-96%[13]
A2780-CP20OvarianMutant50-5065-96%[13]
OVCAR3OvarianWild Type50-5065-96%[13]
KLEEndometrialMutant50-5065-96%[13]
HEC1BEndometrialMutant50-5065-96%[13]
HELACervicalWild Type50-5065-96%[13]
SIHACervicalWild Type50-5065-96%[13]

Note: Enhancement of cisplatin sensitivity was observed to be independent of p53 status.[9][13]

Signaling Pathway

Cisplatin_ETP46464_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA Enters cell & nucleus ETP46464 This compound ATR ATR ETP46464->ATR Inhibits ReplicationCatastrophe Replication Catastrophe DNA_adduct Cisplatin-DNA Adducts DNA->DNA_adduct Forms adducts ssDNA ssDNA Formation DNA_adduct->ssDNA Stalls replication forks ssDNA->ATR Activates ssDNA->ReplicationCatastrophe Accumulation leads to Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates ATR->ReplicationCatastrophe Inhibition prevents repair CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest Induces DNARepair DNA Repair Chk1->DNARepair Promotes Apoptosis Apoptosis ReplicationCatastrophe->Apoptosis Induces

Caption: Synergistic mechanism of Cisplatin and this compound.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is designed to assess the effect of this compound, cisplatin, and their combination on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A2780, OVCAR3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in sterile saline or water)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete medium. For combination treatments, prepare solutions containing a fixed concentration of this compound (e.g., 5.0 µM) with varying concentrations of cisplatin (e.g., 0-50 µM).[6][9]

  • Treatment: Remove the overnight culture medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (e.g., 0.15% DMSO).[6]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[6][9]

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated well / Absorbance of control well) * 100.

    • Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

    • Synergy can be calculated using methods such as the Bliss independence model or Combination Index (CI).

Clonogenic Survival Assay

This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Cisplatin

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 300-500 cells) per 6-well plate in complete medium. Allow cells to attach overnight.[14]

  • Treatment:

    • Cisplatin: Treat cells with varying concentrations of cisplatin for a short duration (e.g., 2 hours) in serum-free medium.[14] After treatment, wash the cells with PBS and add fresh complete medium.

    • This compound: Add this compound to the fresh medium at the desired concentration.

    • Combination: Perform the cisplatin treatment as above, then add fresh medium containing this compound.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the plates with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the untreated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_viability Cell Viability Assay cluster_clonogenic Clonogenic Survival Assay start Start: Cancer Cell Lines seed_96 Seed 96-well plates (3-5k cells/well) start->seed_96 seed_6 Seed 6-well plates (300-500 cells/well) start->seed_6 treat_72h Treat with this compound +/- Cisplatin for 72h seed_96->treat_72h treat_short Treat with Cisplatin (2h), then add this compound seed_6->treat_short mts_assay Perform MTS Assay treat_72h->mts_assay incubate_colonies Incubate for 10-14 days treat_short->incubate_colonies read_absorbance Read Absorbance at 490nm mts_assay->read_absorbance stain_colonies Fix and Stain Colonies incubate_colonies->stain_colonies analyze_viability Analyze Cell Viability (IC50, Synergy) read_absorbance->analyze_viability count_colonies Count Colonies stain_colonies->count_colonies end End: Determine Combination Efficacy analyze_viability->end analyze_survival Analyze Surviving Fraction count_colonies->analyze_survival analyze_survival->end

Caption: Workflow for assessing this compound and Cisplatin combination.

Conclusion

The combination of this compound and cisplatin represents a rational and promising therapeutic strategy. By inhibiting the ATR-mediated DNA damage response, this compound can potentiate the cytotoxic effects of cisplatin, potentially overcoming resistance and improving treatment outcomes. The protocols and data presented herein provide a foundation for further preclinical investigation into this combination therapy. Careful optimization of dosing and scheduling will be crucial for translating these findings into clinical applications.

References

Application Notes and Protocols: ETP-46464 as a Radiotherapy Sensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent small molecule inhibitor primarily targeting the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By inhibiting ATR, this compound disrupts cell cycle checkpoints and hinders the repair of DNA damage, rendering cancer cells, particularly those with p53 deficiencies, more susceptible to the cytotoxic effects of ionizing radiation.[1][3] These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for in vitro radiosensitization studies, and a summary of its kinase inhibitory profile.

Introduction

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. A key player in this network is the ATR kinase, which is activated by single-strand DNA breaks and stalled replication forks, often induced by chemotherapeutic agents and ionizing radiation.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[4] In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the reliance on the ATR-mediated G2/M checkpoint for survival following DNA damage is heightened.[1][3]

This compound exploits this dependency by potently inhibiting ATR, thereby abrogating the G2/M checkpoint and leading to premature mitotic entry with unrepaired DNA damage.[1] This mechanism of action forms the basis of its synthetic lethal interaction with p53 deficiency and its potentiation of radiotherapy.[1][3] While this compound is a powerful research tool for studying ATR inhibition, it is important to note that its clinical development was halted due to unfavorable pharmacological properties.[5]

Mechanism of Action: Targeting the DNA Damage Response

This compound exerts its primary effect by inhibiting the kinase activity of ATR. However, it also demonstrates activity against other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.

Signaling Pathway of ATR Inhibition by this compound

cluster_0 Cellular Stress cluster_1 DNA Damage & Replication Stress cluster_2 ATR Signaling Cascade cluster_3 Inhibitory Action cluster_4 Cellular Outcomes Ionizing_Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks & Stalled Replication Forks Ionizing_Radiation->DNA_Damage induces ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates DNA_Repair DNA Repair Mechanisms ATR->DNA_Repair promotes Cell_Cycle_Arrest G2/M Checkpoint Activation Chk1->Cell_Cycle_Arrest mediates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cell_Cycle_Arrest->Mitotic_Catastrophe DNA_Repair->Mitotic_Catastrophe ETP_46464 This compound ETP_46464->ATR inhibits Radiosensitization Radiosensitization ETP_46464->Radiosensitization Mitotic_Catastrophe->Radiosensitization

Caption: this compound inhibits ATR, leading to radiosensitization.

Quantitative Data: Kinase Inhibitory Profile

This compound has been characterized by its half-maximal inhibitory concentration (IC50) against several key kinases involved in the DNA damage response and other signaling pathways.

KinaseIC50 (nM)Reference(s)
mTOR0.6[1][6][7]
ATR14[6][7]
ATR25[1][2][3]
DNA-PK36[1][6][7]
PI3Kα170[1][6]
ATM545[3][6]

Experimental Protocols

The following protocols are foundational for assessing the radiosensitizing effects of this compound in cancer cell lines.

Cell Culture and Reagents
  • Cell Lines: A panel of cancer cell lines, including those with known p53 status (e.g., p53-deficient and p53-wildtype), are recommended. Examples include gynecologic cancer cell lines (A2780, OVCAR3, HELA, SiHa, HEC1B).[4]

  • Culture Media: Use appropriate growth media and supplements as recommended for each cell line.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Irradiation Source: A calibrated X-ray or gamma-ray irradiator.

Experimental Workflow: In Vitro Radiosensitization Study

Cell_Seeding Seed cells at appropriate density Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h ETP_Treatment Treat with this compound (e.g., 5.0 µM) or vehicle Incubation_24h->ETP_Treatment Incubation_15m Incubate for 15 minutes ETP_Treatment->Incubation_15m Irradiation Expose to varying doses of ionizing radiation (0-6 Gy) Incubation_15m->Irradiation Post_Irradiation_Incubation Incubate for 7-14 days for colony formation Irradiation->Post_Irradiation_Incubation Fix_and_Stain Fix and stain colonies (e.g., with crystal violet) Post_Irradiation_Incubation->Fix_and_Stain Colony_Counting Count colonies (>50 cells) Fix_and_Stain->Colony_Counting Data_Analysis Calculate surviving fraction and generate survival curves Colony_Counting->Data_Analysis

Caption: Workflow for a clonogenic survival assay.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).

  • Incubation: Allow cells to attach and resume proliferation by incubating for 24 hours.

  • Drug Treatment: Treat cells with the desired concentration of this compound (a starting concentration of 5.0 µM has been shown to be effective) or vehicle control (DMSO) for 15 minutes prior to irradiation.[4]

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation: Incubate the plates for a period that allows for the formation of colonies of at least 50 cells (typically 7-14 days).

  • Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). Stain with 0.5% crystal violet in methanol.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.

Western Blot Analysis for Phospho-Chk1

This protocol allows for the assessment of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 1 hour) before or after exposure to a DNA damaging agent (e.g., ionizing radiation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Chk1 (Ser345) and total Chk1. A loading control such as β-actin or GAPDH should also be used.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometric analysis can be performed to quantify the relative levels of phospho-Chk1. A reduction in the phospho-Chk1 signal in the presence of this compound indicates inhibition of ATR.[4]

Expected Outcomes and Interpretation

  • Clonogenic Survival Assay: Treatment with this compound is expected to significantly enhance the cell-killing effects of ionizing radiation, resulting in a downward and/or leftward shift of the cell survival curve compared to radiation alone.[4] This effect may be more pronounced in p53-deficient cell lines.

  • Western Blot Analysis: this compound should abrogate the radiation-induced phosphorylation of Chk1 at Ser345, a key marker of ATR activation.[4] This provides molecular evidence of target engagement.

  • Cell Cycle Analysis: Flow cytometry analysis is expected to show that this compound abrogates the radiation-induced G2/M checkpoint, leading to an accumulation of cells with 4N DNA content entering mitosis prematurely.[1]

Conclusion

This compound is a valuable research tool for investigating the role of ATR in the DNA damage response and for exploring strategies to sensitize cancer cells to radiotherapy. The provided protocols offer a framework for conducting in vitro studies to characterize its radiosensitizing properties. Researchers should be mindful of its off-target effects when interpreting results. While not a clinical candidate, studies with this compound have paved the way for the development of more selective ATR inhibitors that are currently undergoing clinical investigation.[5][8]

References

Application Note: Measuring Cell Viability in Response to ETP-46464 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by single-stranded DNA that forms at stalled replication forks, and it, in turn, activates downstream effectors like Chk1 to mediate cell cycle arrest and promote DNA repair.[4][5] this compound has also been shown to inhibit other kinases, including mTOR, DNA-PK, PI3Kα, and ATM, at varying concentrations.[1][3][6] Notably, this compound exhibits increased toxicity in cancer cells with p53 deficiencies, often in the presence of replicative stress.[1][3]

This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTS assay. This method is a reliable and straightforward approach to determine the cytotoxic and cytostatic effects of this compound and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of this compound Action

The following diagram illustrates the central role of ATR in the DNA damage response pathway and the inhibitory action of this compound.

ETP46464_Pathway DNA Lesions DNA Lesions ATR ATR DNA Lesions->ATR activates Chk1 Chk1 ATR->Chk1 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Chk1->Apoptosis This compound This compound This compound->ATR

Figure 1: Simplified ATR signaling pathway and the inhibitory effect of this compound.

Experimental Data

The following table presents representative data from a cell viability experiment using this compound on a p53-deficient cancer cell line.

This compound Concentration (µM)Average Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
0.011.1890.07594.8%
0.10.9820.06178.3%
0.50.6450.04351.4%
1.00.4310.03534.4%
5.00.1580.02112.6%
10.00.0970.0157.7%
Calculated IC50 (µM) ~0.55

Detailed Experimental Protocol: Cell Viability Assay Using MTS

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line of interest (e.g., p53-deficient cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_etp Prepare this compound Stock Solution add_etp Add Serial Dilutions of this compound prep_etp->add_etp prep_cells Harvest and Count Cells seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 incubate1->add_etp incubate2 Incubate for 72h (Treatment) add_etp->incubate2 add_mts Add MTS Reagent to Each Well incubate2->add_mts incubate3 Incubate for 1-4h at 37°C add_mts->incubate3 read_plate Measure Absorbance at 490 nm incubate3->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Figure 2: Experimental workflow for the this compound cell viability assay.
Protocol Steps

1. Preparation of this compound Stock Solution

  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[1][6] Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Seeding

  • Culture cells to approximately 80% confluency.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension in complete culture medium to the desired seeding density (typically 2,000-10,000 cells per well, optimize for your cell line).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to adhere.

3. Compound Treatment

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

  • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).[7][8]

4. MTS Assay

  • After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[9][10][11]

  • Gently tap the plate to mix.

  • Incubate the plate at 37°C for 1-4 hours. The incubation time should be optimized for your cell line to ensure sufficient color development without saturation.

  • After incubation, measure the absorbance at 490 nm using a microplate reader.[7][9]

5. Data Analysis

  • Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.

Conclusion

This application note provides a comprehensive protocol for assessing the impact of the ATR inhibitor this compound on cell viability. The MTS assay is a robust and reproducible method for generating dose-response curves and calculating IC50 values, which are essential for characterizing the anti-cancer properties of this compound. Careful optimization of cell seeding density and MTS incubation time is recommended to ensure high-quality, reliable data.

References

Application of ETP-46464 in Gynecological Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] In gynecological cancers, where resistance to platinum-based chemotherapy is a major clinical challenge, targeting the DDR pathway with inhibitors like this compound presents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for the use of this compound in gynecological cancer research, focusing on its ability to sensitize cancer cells to conventional chemotherapeutic agents and radiation.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of ATR kinase. ATR is activated in response to single-stranded DNA (ssDNA) breaks, which can arise from DNA damage or stalled replication forks induced by chemotherapeutic agents like cisplatin.[1][3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), leading to cell cycle arrest and allowing time for DNA repair. By inhibiting ATR, this compound prevents this crucial repair mechanism, causing cancer cells to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.[2] Notably, the sensitizing effect of this compound to cisplatin is observed in gynecological cancer cells irrespective of their p53 mutation status.[4]

Data Presentation

Kinase Inhibitory Profile of this compound
KinaseIC50 (nM)
mTOR0.6[4]
ATR14[4]
DNA-PK36[4]
PI3Kα170[4]
ATM545[4]
Cellular Activity of this compound in Gynecological Cancer Cell Lines
Cell Line TypeAssayEndpointValue (µM)
Gynecologic Cancer Cells (Subset)Single-agent dose responseLD5010.0 ± 8.7[4][5]
Synergistic Effects of this compound with Cisplatin
Cancer TypeEnhancement of Cisplatin Activity (%)
Ovarian, Endometrial, and Cervical Cancer Cell Lines52 - 89[4]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay to Assess Cisplatin Sensitization

This protocol is designed to determine the ability of this compound to sensitize gynecological cancer cells to cisplatin.

Materials:

  • Gynecological cancer cell lines (e.g., A2780, OVCAR3, HEC1B, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of cisplatin in complete medium.

    • Prepare a working solution of this compound in complete medium at a final concentration of 5 µM.

    • Aspirate the medium from the wells and add 100 µL of medium containing the appropriate concentrations of cisplatin with or without 5 µM this compound. Include wells with vehicle control (DMSO) and this compound alone.

    • Incubate the plate for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the cisplatin concentration to generate dose-response curves and calculate IC50 values.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to form colonies after treatment with this compound and/or ionizing radiation (IR).

Materials:

  • Gynecological cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Plate a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates.

  • Treatment:

    • Allow cells to attach for 4-6 hours.

    • For drug treatment, add this compound to the medium at a final concentration of 5 µM and incubate for 15 minutes prior to irradiation.[5]

    • Expose the cells to varying doses of IR (e.g., 0, 2, 4, 6 Gy).

    • For combined treatment, replace the medium with fresh medium without the inhibitor 4 hours after irradiation.[5]

  • Colony Formation:

    • Incubate the plates for 9-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain the colonies with Crystal Violet solution for 10-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.

Protocol 3: Western Blotting for Phospho-Chk1

This protocol is used to detect the inhibition of ATR activity by this compound through the downstream target, phospho-Chk1 (Ser345).

Materials:

  • Gynecological cancer cell lines

  • This compound

  • Cisplatin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with cisplatin at their respective LD50 concentrations in the presence or absence of 5 µM this compound for 3 hours.[5]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Visualizations

G cluster_0 DNA Damage Response Pathway DNA_Damage Cisplatin-induced DNA Damage ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Apoptosis Apoptosis ATR->Apoptosis pChk1 p-Chk1 (Ser345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest & DNA Repair pChk1->CellCycleArrest ETP46464 This compound ETP46464->ATR

Caption: Signaling pathway of this compound in overcoming cisplatin resistance.

G cluster_1 Experimental Workflow: Cisplatin Sensitization Seed_Cells Seed Gynecological Cancer Cells Treat_Cells Treat with Cisplatin +/- this compound Seed_Cells->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate MTS_Assay Perform MTS Assay Incubate->MTS_Assay Analyze_Data Analyze Cell Viability & Determine IC50 MTS_Assay->Analyze_Data

Caption: Workflow for assessing cisplatin sensitization by this compound.

G cluster_downstream Downstream Effects ETP46464 This compound Inhibition_of_ATR Inhibition of ATR Kinase Activity ETP46464->Inhibition_of_ATR Abrogation_of_DDR Abrogation of DNA Damage Response Inhibition_of_ATR->Abrogation_of_DDR Increased_Apoptosis Increased Apoptosis Abrogation_of_DDR->Increased_Apoptosis Sensitization Sensitization to Cisplatin/Radiation Increased_Apoptosis->Sensitization

Caption: Logical relationship of this compound's mechanism of action.

References

ETP-46464: A Powerful Research Tool for Interrogating DNA Damage Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study DNA repair pathways in cancer cells. ATR is a master regulator activated by a wide range of DNA damage and replication stress.[3][4] Its inhibition by this compound leads to synthetic lethality in cells with specific genetic backgrounds, such as p53 deficiency, making it a valuable tool for cancer research and drug development.[1]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ATR.[1][2] ATR is a central component of the DDR, a signaling network that detects DNA lesions, activates cell cycle checkpoints, and promotes DNA repair.[5][6][7] Upon DNA damage or replication stress, ATR is activated and phosphorylates a plethora of downstream substrates, including the checkpoint kinase 1 (Chk1).[3][8][9] Activated Chk1 then mediates cell cycle arrest, allowing time for DNA repair.[8][10] By inhibiting ATR, this compound prevents the phosphorylation and activation of Chk1, leading to the abrogation of DNA damage-induced cell cycle checkpoints and ultimately, cell death, particularly in cancer cells with compromised G1 checkpoint machinery.[1][8]

Data Presentation

Kinase Selectivity Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its high potency and selectivity for ATR.

KinaseIC50 (nM)Reference
ATR14[1][11]
mTOR0.6[1][11]
DNA-PK36[1][11]
PI3Kα170[1][11]
ATM545[1][11]
Cellular ATR Activity 25 [1][2][12]
Synergistic Effects of this compound with Chemotherapeutic Agents

This compound has been shown to enhance the cytotoxicity of various DNA-damaging agents. This table highlights the synergistic effects observed in different cancer cell lines.

Cell LineCombination AgentEffectReference
Gynecologic Cancer CellsCisplatin52-89% enhancement in activity[11]
Ovarian Cancer CellsCisplatinSynergistic[13]
Endometrial Cancer CellsCisplatinSynergistic[13]
Cervical Cancer CellsCisplatinSynergistic[13]

Mandatory Visualizations

ATR_Signaling_Pathway ATR Signaling Pathway in DNA Damage Response cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Inhibition DNA_Lesion ssDNA / Stalled Replication Fork RPA RPA Complex DNA_Lesion->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation TopBP1 TopBP1 TopBP1->ATR Activation p_Chk1 p-Chk1 (S345) Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk1->DNA_Repair ETP_46464 This compound ETP_46464->ATR Inhibition

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Studying this compound Effects cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment - this compound - DNA Damaging Agent (optional) - Vehicle Control Cell_Culture->Treatment Incubation 3. Incubation (Time-course or Dose-response) Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability Western_Blot Protein Analysis (Western Blot for p-Chk1) Incubation->Western_Blot IF DNA Damage Foci (γH2AX Immunofluorescence) Incubation->IF Clonogenic Long-term Survival (Clonogenic Assay) Incubation->Clonogenic Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis Clonogenic->Data_Analysis

Caption: A typical experimental workflow for evaluating the effects of this compound.

Experimental Protocols

Cell Culture and Drug Preparation
  • Cell Lines: A variety of human cancer cell lines can be used, such as HeLa (cervical cancer), U2OS (osteosarcoma), or p53-deficient cell lines to explore synthetic lethality.[1]

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[12] Store aliquots at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[14][15][16][17]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) with or without a DNA-damaging agent. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[14][15]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Western Blot for Phospho-Chk1 (Ser345)

This protocol is based on established western blotting procedures to detect changes in protein phosphorylation.

  • Cell Lysis: After treatment with this compound (e.g., 1 µM for 1-2 hours) and/or a DNA-damaging agent, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for total Chk1 and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γH2AX Foci

This protocol details the visualization of DNA double-strand breaks.[18][19][20][21][22]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound and/or a DNA-damaging agent as required.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.[21]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.[23][24][25][26][27]

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well, depending on the cell line and treatment) in 6-well plates.

  • Treatment: Allow the cells to attach, then treat with this compound and/or ionizing radiation.

  • Incubation: Remove the drug-containing medium after a specified time (e.g., 24 hours) and replace it with fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition. The survival fraction is the ratio of the plating efficiency of the treated cells to that of the control cells.[23]

Conclusion

This compound is a valuable chemical probe for elucidating the intricate mechanisms of DNA damage repair. Its potent and selective inhibition of ATR allows for the targeted investigation of this critical signaling pathway. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

Inducing Synthetic Lethality with ETP-46464 in ATM-Deficient Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for inducing synthetic lethality in Ataxia Telangiectasia Mutated (ATM)-deficient cancer cells using ETP-46464, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is viable, is a promising strategy in cancer therapy. ATM-deficient tumors are reliant on the ATR-mediated DNA damage response (DDR) for survival, making them exquisitely sensitive to ATR inhibition. This compound exploits this dependency, leading to catastrophic DNA damage and selective killing of ATM-deficient cancer cells.

Introduction

The DNA damage response is a complex signaling network that maintains genomic integrity. Two key apical kinases in this pathway are ATM and ATR. While ATM is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader range of DNA lesions, particularly those involving single-stranded DNA (ssDNA) that arise from replication stress. In many cancers, key DDR genes like ATM are mutated and non-functional. These cells become critically dependent on the remaining DDR pathways, such as the one governed by ATR, for their survival.

This compound is a potent small molecule inhibitor of ATR kinase with an IC50 of approximately 25 nM.[1][2] By inhibiting ATR, this compound prevents the phosphorylation and activation of downstream targets like Chk1, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death in cells experiencing high levels of replicative stress or those with pre-existing DDR defects, such as ATM deficiency. This targeted approach offers a therapeutic window to selectively eliminate cancer cells while sparing normal, ATM-proficient cells.

Data Presentation

The synthetic lethal interaction between this compound and ATM deficiency is demonstrated by the differential sensitivity of cell lines to the inhibitor based on their ATM status. Below is a summary of the inhibitory concentrations (IC50) of this compound against various kinases and its cytotoxic effect in ATM-proficient versus ATM-deficient cellular contexts.

Target/Cell LineIC50 / LD50Notes
Kinase Activity
ATR25 nMPotent and selective inhibition.[1][2]
mTOR0.6 nMHigh affinity, off-target effect.
DNA-PK36 nMModerate inhibition.
PI3Kα170 nMWeaker inhibition.
ATM545 nMSignificantly less potent against ATM.[3]
Cell Viability
Gynecologic Cancer Cell Lines (General)LD50: 10.0 ± 8.7 µMWide range observed across different lines.[3]

Signaling Pathways and Experimental Workflow

Synthetic Lethality in ATM-Deficient Cells

The diagram below illustrates the principle of synthetic lethality induced by this compound in ATM-deficient cells. In normal cells, both ATM and ATR pathways are functional, providing robust DNA damage repair. In ATM-deficient cells, the ATR pathway becomes essential for survival. Inhibition of ATR by this compound in this context leads to an accumulation of unrepaired DNA damage and subsequent cell death.

Synthetic Lethality with this compound in ATM-deficient Cells cluster_0 ATM-Proficient Cell cluster_1 ATM-Deficient Cell cluster_2 ATM-Deficient Cell + this compound DNA_Damage_P DNA Damage ATM_P ATM (Functional) DNA_Damage_P->ATM_P ATR_P ATR (Functional) DNA_Damage_P->ATR_P Repair_P DNA Repair ATM_P->Repair_P ATR_P->Repair_P Survival_P Cell Survival Repair_P->Survival_P DNA_Damage_D DNA Damage ATM_D ATM (Deficient) DNA_Damage_D->ATM_D ATR_D ATR (Functional) DNA_Damage_D->ATR_D Repair_D DNA Repair ATR_D->Repair_D Survival_D Cell Survival Repair_D->Survival_D DNA_Damage_T DNA Damage ATM_T ATM (Deficient) DNA_Damage_T->ATM_T ATR_T ATR (Inhibited) DNA_Damage_T->ATR_T ETP This compound ETP->ATR_T No_Repair Repair Failure ATR_T->No_Repair Death Cell Death (Synthetic Lethality) No_Repair->Death

Caption: Logical flow of synthetic lethality induction.

Experimental Workflow for Assessing Synthetic Lethality

This workflow outlines the key experiments to validate the synthetic lethal effect of this compound in ATM-deficient cells.

Experimental Workflow start Start cell_lines Select Isogenic Cell Lines (ATM+/+ and ATM-/-) start->cell_lines treatment Treat with this compound (Dose-Response) cell_lines->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-ATR, p-Chk1, γH2AX) treatment->western if Immunofluorescence (γH2AX Foci Formation) treatment->if data_analysis Data Analysis and IC50 Calculation viability->data_analysis western->data_analysis if->data_analysis conclusion Conclusion on Synthetic Lethality data_analysis->conclusion

Caption: Key steps to validate synthetic lethality.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on ATM-proficient and ATM-deficient cell lines.

Materials:

  • ATM+/+ and ATM-/- cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Western Blot Analysis of DNA Damage Response Markers

This protocol is to assess the inhibition of ATR signaling and the induction of DNA damage markers.

Materials:

  • ATM+/+ and ATM-/- cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATR (Ser428), anti-p-Chk1 (Ser345), anti-γH2AX (Ser139), anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection system.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.[4][5]

Materials:

  • ATM+/+ and ATM-/- cell lines grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX (Ser139))

  • Alexa Fluor-conjugated secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound (e.g., 1 µM) for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Conclusion

The selective targeting of ATR with this compound in ATM-deficient cancer cells represents a powerful application of the synthetic lethality principle. The provided protocols offer a framework for researchers to investigate and validate this therapeutic strategy. By leveraging the inherent genetic vulnerabilities of cancer cells, inhibitors like this compound hold the promise of more effective and less toxic cancer treatments. Further investigation into biomarkers that predict sensitivity to ATR inhibitors will be crucial for the clinical translation of this approach.

References

Application Notes: Flow Cytometry Analysis of Cellular Responses to ETP-46464 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent, cell-permeable small molecule inhibitor primarily targeting the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR).[1][2] ATR is activated by single-stranded DNA, which often arises from replication stress—a common feature of cancer cells.[2][3] Inhibition of the ATR signaling cascade by this compound prevents the phosphorylation of its key downstream effector, Chk1, leading to the abrogation of cell cycle checkpoints (notably the G2/M checkpoint), breakage of stalled replication forks, and accumulation of DNA damage.[1][4]

While potent against ATR, this compound also exhibits inhibitory activity against other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, including mTOR, DNA-PK, PI3Kα, and ATM.[4][5] This polypharmacology can contribute to its cellular effects. The compound is particularly effective in p53-deficient cancer cells and its cytotoxicity can be enhanced by conditions that generate replicative stress.[1][4]

Flow cytometry is an indispensable tool for elucidating the cellular consequences of this compound treatment. This high-throughput technique allows for the quantitative analysis of cell cycle distribution, DNA damage induction, and apoptosis at the single-cell level. These application notes provide detailed protocols for assessing these key biological endpoints following treatment with this compound.

Signaling Pathway Inhibition by this compound

The primary mechanism of this compound involves the disruption of the ATR-Chk1 signaling axis, which is a central pathway in the cellular response to replication stress and DNA damage.

ATR_Pathway cluster_stress Cellular Stressors cluster_pathway ATR Signaling Cascade cluster_response Cellular Outcomes Replication_Stress Replication Stress (e.g., stalled forks) ATR ATR Replication_Stress->ATR DNA_Damage DNA Damage (e.g., ssDNA) DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 p Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization DNA_Repair DNA Repair ATR->DNA_Repair CDC25 CDC25 Phosphatases Chk1->CDC25 p (Inhibits) CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDKs->Cell_Cycle_Arrest ETP46464 This compound ETP46464->ATR

Caption: this compound inhibits the ATR kinase, disrupting downstream signaling.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference(s)
mTOR0.6[4][5]
ATR14 - 25[1][2][5][6]
DNA-PK36[4][5]
PI3Kα170[4][5]
ATM545[4][5]
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Activity of this compound in Gynecologic Cancer Cell Lines

Cell Line ContextTreatment ConcentrationEndpoint AssessedResultReference(s)
Ovarian, Endometrial, Cervical Cancer5.0 µM this compoundLD50 Range (Single Agent)10.0 ± 8.7 µM[3][5]
Ovarian, Endometrial, Cervical Cancer5.0 µM this compound + Cisplatin (0-50 µM)Sensitization to Cisplatin52-89% enhancement in activity[5]
Ovarian, Endometrial, Cervical Cancer5.0 µM this compound + Ionizing Radiation (0-6 Gy)Sensitization to RadiationSignificant enhancement of cell killing[3]
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Experimental Workflow and Protocols

A typical workflow for analyzing the effects of this compound using flow cytometry involves cell culture, treatment, harvesting, staining, and data acquisition.

Workflow start Seed Cells in Culture Plates treat Treat with this compound (and/or other agents) start->treat incubate Incubate for Desired Time Period treat->incubate harvest Harvest Cells (Trypsinization/Scraping) incubate->harvest wash Wash Cells with PBS harvest->wash stain Staining Protocol (Select Assay Below) wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)

This protocol is used to assess the effect of this compound on cell cycle distribution, particularly to observe the abrogation of the G2/M checkpoint.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[7]

  • 12 x 75 mm polystyrene/polypropylene tubes

Procedure:

  • Cell Preparation: Following treatment with this compound, harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[8]

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol drop-wise to fix and permeabilize the cells.[9]

  • Incubation (Fixation): Incubate the cells on ice or at 4°C for at least 30 minutes.[9] Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol. Resuspend the pellet in 5 mL of PBS, wait 60 seconds, and centrifuge again.[10]

  • Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation (Staining): Incubate the tubes at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.[8][10]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data for at least 10,000 single-cell events. Gate out doublets using pulse width (PI-W) vs. pulse area (PI-A) to ensure accurate cell cycle analysis.[7]

Protocol 2: DNA Damage Assessment (γ-H2AX Staining)

This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX). This compound treatment is expected to increase γ-H2AX levels due to the collapse of replication forks.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 2% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 with 1% BSA in PBS)

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Fluorochrome-conjugated secondary antibody (e.g., FITC or Alexa Fluor 488)

  • 12 x 75 mm polystyrene/polypropylene tubes

Procedure:

  • Cell Preparation: Harvest and wash approximately 1-2 x 10^6 cells as described previously.

  • Fixation: Resuspend cells in 1 mL of ice-cold Fixation Buffer and incubate on ice for 15-20 minutes.[11]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 1 hour at 37°C.[11]

  • Primary Antibody Staining: Centrifuge cells, discard the supernatant, and resuspend the pellet in 100 µL of Permeabilization Buffer containing the primary anti-γ-H2AX antibody at the manufacturer's recommended dilution.

  • Incubation: Incubate for 1 hour at 37°C or overnight at 4°C, protected from light.[11]

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.

  • Incubation: Incubate for 1 hour at 37°C, protected from light.[11]

  • Final Wash & Resuspension: Wash cells twice with PBS and resuspend in 500 µL of PBS for analysis.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γ-H2AX signal.

Protocol 3: Apoptosis Detection with Annexin V and Propidium Iodide (PI)

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[12][13][14]

Materials:

  • Annexin V Binding Buffer (1X)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) Staining Solution

  • Phosphate-Buffered Saline (PBS)

  • 12 x 75 mm polystyrene/polypropylene tubes

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the culture supernatant to include all apoptotic populations. Count the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]

  • Annexin V Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[15]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[14][15]

  • PI Staining: Add 400 µL of 1X Binding Buffer to each tube. Add 5 µL of PI Staining Solution immediately before analysis.[15] Do not wash cells after staining.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Application Notes and Protocols for In Vivo Studies of ETP-46464

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] In vitro studies have demonstrated that this compound can induce synthetic lethality in cancer cells with deficiencies in other DDR pathways, such as p53 or ATM, and can enhance the efficacy of DNA-damaging chemotherapeutic agents.[2][3] this compound also exhibits inhibitory activity against other phosphatidylinositol 3-kinase-like kinases (PIKKs), including mTOR and DNA-PK.[1]

These application notes provide a comprehensive overview of the key considerations and a generalized protocol for designing and executing in vivo studies to evaluate the efficacy of this compound in preclinical cancer models. It is important to note that while potent in vitro, the development of this compound was reportedly halted due to poor pharmacological properties in mice. Therefore, the following protocols are based on established methodologies for other ATR inhibitors and should be adapted and optimized with careful consideration of this compound's specific characteristics.

Key Considerations for In Vivo Study Design

  • Animal Model Selection: The choice of animal model is critical for a successful study. Immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used for xenograft studies with human cancer cell lines. The selection of cell lines should be guided by the mechanism of action of this compound. Cell lines with known defects in DDR pathways (e.g., p53-mutant or ATM-deficient) are predicted to be more sensitive to ATR inhibition.

  • Drug Formulation and Administration: this compound can be formulated for oral administration as a suspension in vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na).[1] Oral gavage is a standard method for administration. The volume and frequency of administration will need to be determined through pharmacokinetic and tolerability studies.

  • Dosing Regimen: The optimal dose and schedule for this compound will require careful evaluation. This typically involves a dose-escalation study to determine the maximum tolerated dose (MTD). Efficacy studies are then conducted at doses at or below the MTD. Intermittent dosing schedules may be necessary to manage potential toxicities.

  • Combination Therapies: Given the mechanism of ATR inhibitors, combination studies with DNA-damaging agents (e.g., cisplatin, carboplatin) or radiation therapy are highly relevant. The timing and sequence of administration of each agent are critical variables to investigate to maximize synergistic effects.

  • Endpoint Analysis: The primary endpoint for efficacy studies is typically tumor growth inhibition. This is assessed by regular measurement of tumor volume. At the end of the study, tumors and other relevant tissues should be collected for pharmacodynamic and biomarker analysis (e.g., western blotting for downstream targets of ATR, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway of ATR Inhibition

The ATR signaling pathway is a central regulator of the cellular response to DNA damage and replication stress. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Rad9_Rad1_Hus1 9-1-1 Complex RPA->Rad9_Rad1_Hus1 recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates TopBP1 TopBP1 Rad9_Rad1_Hus1->TopBP1 activates TopBP1->ATR_ATRIP activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis ETP_46464 This compound ETP_46464->ATR_ATRIP inhibits

ATR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for a Xenograft Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., p53-deficient line) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, Combination) Randomization->Treatment Monitoring 6. Monitor Tumor Growth and Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Analysis 8. Tissue Collection and Analysis (Tumors, Organs) Endpoint->Analysis

Generalized Workflow for an In Vivo Xenograft Study.

Detailed Experimental Protocols

Protocol 1: Human Tumor Xenograft Model
  • Cell Culture: Culture a human cancer cell line of interest (e.g., a p53-deficient colorectal cancer line) in its recommended growth medium under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

Protocol 2: Drug Formulation and Administration
  • This compound Formulation: Prepare a suspension of this compound in a vehicle of 0.5% CMC-Na in sterile water. The concentration should be calculated based on the desired dose and an administration volume of 10 mL/kg.

  • Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage once or twice daily, as determined by tolerability studies. For combination studies, the chemotherapeutic agent (e.g., cisplatin at 3 mg/kg) can be administered intraperitoneally on a specified schedule (e.g., once weekly).

  • Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Protocol 3: Efficacy and Pharmacodynamic Analysis
  • Efficacy Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a set duration.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot) and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.

  • Pharmacodynamic Analysis:

    • Western Blot: Prepare tumor lysates and perform Western blotting to assess the levels of downstream targets of the ATR pathway, such as phosphorylated Chk1 (pChk1), to confirm target engagement.

    • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.

Table 1: Representative Dosing and Efficacy Data for an ATR Inhibitor in a Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control0.5% CMC-Na, p.o., QD1250 ± 150-
This compound (hypothetical)50 mg/kg, p.o., QD875 ± 12030
Chemotherapy (e.g., Cisplatin)3 mg/kg, i.p., QW750 ± 10040
This compound + Chemotherapy50 mg/kg p.o. QD + 3 mg/kg i.p. QW312 ± 6075

p.o. = oral administration; QD = once daily; i.p. = intraperitoneal; QW = once weekly; SEM = standard error of the mean.

Table 2: Representative Tolerability Data

Treatment GroupMean Body Weight Change at Day 21 (%) ± SEMTreatment-Related Deaths
Vehicle Control+5.0 ± 1.50/10
This compound (hypothetical)-2.0 ± 2.00/10
Chemotherapy (e.g., Cisplatin)-8.0 ± 2.51/10
This compound + Chemotherapy-12.0 ± 3.02/10

Disclaimer: The protocols and data presented are generalized and for illustrative purposes. Due to the reported poor in vivo pharmacological properties of this compound, significant optimization and validation would be required for any new in vivo studies. Researchers should consult relevant literature for the most current and appropriate methodologies.

References

Application Notes and Protocols for ETP-46464 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[3] Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks, promoting cell survival.[3] Inhibition of ATR has emerged as a promising therapeutic strategy in oncology, particularly in cancers with defects in other DNA repair pathways, such as those with p53 or ATM mutations, through a concept known as synthetic lethality.[4] this compound has been shown to be particularly toxic to p53-deficient cancer cells.[1][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify novel modulators of the DNA damage response and for chemosensitization studies.

Mechanism of Action

This compound is a cell-permeable compound that primarily targets the kinase activity of ATR. By inhibiting ATR, this compound prevents the phosphorylation of its downstream substrates, most notably Chk1 at Ser345.[5] This abrogation of the ATR-Chk1 signaling axis disrupts the G2/M cell cycle checkpoint, leading to premature mitotic entry with unrepaired DNA, resulting in genomic instability and ultimately cell death.[1][2] While highly selective for ATR, this compound also exhibits inhibitory activity against other phosphatidylinositol 3-kinase-like kinases (PIKKs) at varying concentrations.[1][4][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference(s)
mTOR0.6[1][6]
ATR14 - 25[1][2][4][6]
DNA-PK36[1][6]
PI3Kα170[1][6]
ATM545[1][6]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointConcentrationEffectReference(s)
Various Gynecologic Cancer CellsCell Viability (MTS)LD5010.0 ± 8.7 µMVaries by cell line[5][6]
U2OSImmunofluorescenceChk1 pSer345 Inhibition500 nM>90% inhibition of IR-induced phosphorylation
U2OSImmunofluorescenceγH2AX Induction5 µM6.0% of population with pan-nuclear staining after 8h
p53-/- MEFsReplicative Stress% RS Population5 µMIncrease from 1.3% to 2.5%
Cyclin E-transfected p53-/- MEFsReplicative Stress% RS Population5 µMIncrease from 3.9% to 11.4%

Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) CellCycleArrest Cell Cycle Arrest (G2/M) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization ETP46464 This compound ETP46464->ATR inhibits

Caption: ATR Signaling Pathway Inhibition by this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Assay Readout SeedCells Seed cells in microplates Incubate1 Incubate (24-48h) SeedCells->Incubate1 AddCompounds Add test compounds (e.g., small molecule library) Incubate1->AddCompounds AddETP46464 Add this compound (optional, for sensitizer screens) AddCompounds->AddETP46464 AddGenotoxin Induce DNA damage (e.g., Cisplatin, IR) AddETP46464->AddGenotoxin Incubate2 Incubate (24-72h) AddGenotoxin->Incubate2 ViabilityAssay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Incubate2->ViabilityAssay ImagingAssay High-Content Imaging (e.g., p-Chk1, γH2AX) Incubate2->ImagingAssay DataAnalysis Data Analysis ViabilityAssay->DataAnalysis ImagingAssay->DataAnalysis

Caption: High-Throughput Screening Workflow using this compound.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening for Synthetic Lethality

This protocol is designed to identify compounds that exhibit synthetic lethality in combination with this compound, particularly in cancer cell lines with specific genetic backgrounds (e.g., p53-deficient).

Materials:

  • Cancer cell line of interest (e.g., p53-deficient)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Compound library (in DMSO)

  • 96- or 384-well clear-bottom black microplates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96- or 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for 96-well plates) in complete culture medium.

    • Incubate plates at 37°C and 5% CO2 for 24-48 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the compound library in complete culture medium.

    • Add the diluted compounds to the corresponding wells of the microplates. Include DMSO-only wells as a vehicle control.

  • This compound Addition:

    • Prepare a working solution of this compound in complete culture medium at a final concentration that inhibits ATR but has minimal single-agent toxicity (e.g., 100-500 nM).

    • Add the this compound working solution to the appropriate wells. For single-agent controls, add medium with the corresponding DMSO concentration.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

    • Identify compounds that show a significant decrease in cell viability only in the presence of this compound.

Protocol 2: High-Content Imaging Assay for ATR Inhibition

This protocol utilizes high-content imaging to quantify the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • U2OS cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Cisplatin, or use Ionizing Radiation)

  • 96- or 384-well imaging plates (e.g., black-walled, clear-bottom)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Chk1 (Ser345)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed U2OS cells into imaging plates at an appropriate density and incubate for 24 hours.

  • Compound and this compound Treatment:

    • Add test compounds at various concentrations to the wells.

    • Add this compound as a positive control for ATR inhibition (e.g., 1 µM). Include DMSO as a negative control.

    • Incubate for 1 hour at 37°C.

  • Induction of DNA Damage:

    • Add a DNA damaging agent (e.g., 10 µM Cisplatin) to all wells except for the untreated control.

    • Alternatively, expose the plate to a controlled dose of ionizing radiation (e.g., 5 Gy).

    • Incubate for 1-2 hours at 37°C.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the nuclear intensity of the phospho-Chk1 signal.

    • Normalize the phospho-Chk1 intensity to the DAPI signal to account for cell number.

    • Determine the concentration-dependent inhibition of Chk1 phosphorylation by the test compounds.

Conclusion

This compound is a valuable pharmacological tool for investigating the ATR signaling pathway and for high-throughput screening to discover novel anticancer agents. The protocols outlined in this document provide a framework for utilizing this compound in cell-based assays to identify compounds that either synthetically lethal with ATR inhibition or directly modulate the DNA damage response. The provided data and diagrams offer a comprehensive overview of this compound's characteristics and its mechanism of action, facilitating its effective implementation in research and drug discovery programs.

References

Troubleshooting & Optimization

ETP-46464 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges encountered with the ATR inhibitor, ETP-46464, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: What is the maximum concentration for a stock solution of this compound in DMSO?

A2: this compound can be dissolved in DMSO at concentrations ranging from 10 mg/mL to 14 mg/mL.[1][2] For practical purposes, preparing a stock solution at 10 mM is a common starting point.

Q3: My this compound precipitated when I added it to my cell culture media. What should I do?

A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic small molecules like this compound. This is because the compound is insoluble in water and ethanol.[1] To address this, consider the following troubleshooting steps outlined in the guide below.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase with an IC50 of approximately 25 nM.[1][2][3] It also inhibits other kinases in the DNA damage response pathway, including mTOR, DNA-PK, PI3Kα, and ATM, at varying concentrations.[1][2][4] Its primary role in research is to induce replicative stress, leading to DNA damage and cell death, particularly in p53-deficient cancer cells.[1][2]

Q5: How should I store my this compound stock solution?

A5: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to a month or at -80°C for up to a year.[1]

Troubleshooting Guide for Media Solubility

If you are observing precipitation of this compound in your cell culture media, follow this step-by-step guide to identify and resolve the issue.

Visual Observation of Precipitation
  • Issue: A cloudy or hazy appearance in the media, or visible particulate matter after adding the this compound stock solution.

  • Initial Check: Ensure your final DMSO concentration in the media is at a level tolerated by your cells (typically ≤ 0.5%).

Troubleshooting Workflow

ETP-46464_Solubility_Troubleshooting start Precipitation Observed in Media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration by lowering stock volume check_dmso->reduce_dmso Yes check_media_components Are there any known incompatibilities with media components (e.g., high serum)? check_dmso->check_media_components No reduce_dmso->check_media_components pre_dilute Pre-dilute stock in a small volume of media before adding to the full volume check_media_components->pre_dilute No solubility_test Perform a formal solubility test in your specific media check_media_components->solubility_test Yes sonicate Briefly sonicate the final media solution pre_dilute->sonicate solubilizing_agents Consider using solubilizing agents (e.g., Tween-80, PEG300) if compatible with experiment sonicate->solubilizing_agents solubilizing_agents->solubility_test end Issue Resolved solubility_test->end

Caption: Troubleshooting workflow for this compound precipitation in media.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Weight 470.52 g/mol [1][5]
Chemical Formula C₃₀H₂₂N₄O₂[1][5]
Solubility in DMSO 10 - 14 mg/mL (approx. 21 - 30 mM)[1][2]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
IC50 (ATR) 14 - 25 nM[1][2][4]
IC50 (mTOR) 0.6 nM[1][2][4]
IC50 (DNA-PK) 36 nM[1][2][4]
IC50 (PI3Kα) 170 nM[1][2][4]
IC50 (ATM) 545 nM[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous/fresh DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 470.52 g/mol ).

      • For 1 mL of 10 mM stock, you will need 4.7052 mg.

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Media Solubility Qualification Assay

This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.

  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Your specific cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Microscope

  • Procedure:

    • Prepare a serial dilution of your this compound stock solution in your cell culture medium. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your experimental conditions.

    • Incubate the dilutions at 37°C for 1-2 hours.

    • Visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated.

    • For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystals.

    • The highest concentration that remains clear is your practical solubility limit in that specific medium.

Signaling Pathway Diagram

This compound primarily targets the ATR kinase, a key regulator of the DNA damage response (DDR).

ETP-46464_Signaling_Pathway cluster_0 DNA Damage/Replicative Stress cluster_1 ATR Signaling Cascade DNA_Damage DNA Damage (e.g., stalled replication forks) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis/ Cell Death Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis ETP46464 This compound ETP46464->ATR

Caption: Simplified signaling pathway showing this compound inhibition of ATR.

References

Optimizing ETP-46464 concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ETP-46464, a potent ATR kinase inhibitor. Our goal is to help you optimize its concentration to minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a potent and selective inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) kinase with an IC50 of approximately 14-25 nM.[1][2][3][4][5][6] However, it also exhibits inhibitory activity against other kinases, which are considered off-targets. The most significant off-targets include mTOR, DNA-dependent protein kinase (DNA-PK), and Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][5] It is significantly less active against Ataxia-Telangiectasia Mutated (ATM).[2][3]

Q2: I am observing cellular effects that may not be related to ATR inhibition. How can I confirm off-target effects in my experiments?

A2: Observing unexpected phenotypes is a common challenge when working with kinase inhibitors. To determine if your observations are due to off-target effects of this compound, consider the following strategies:

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype and compare it to the known IC50 values for this compound's on- and off-targets. If the effect occurs at concentrations significantly different from the ATR inhibition range, it may be an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employ another potent and selective ATR inhibitor with a different chemical structure. If the phenotype is not replicated, it is more likely an off-target effect of this compound. VE-821 is another highly selective ATR inhibitor that can be used for this purpose.[7]

  • Rescue Experiments: If you hypothesize that a specific off-target is responsible, attempt a rescue experiment. For example, if you suspect mTOR inhibition is causing the effect, you could try to rescue the phenotype by activating a downstream component of the mTOR pathway.

  • Direct Target Engagement Assays: Utilize techniques like Western blotting to probe the phosphorylation status of known downstream substrates of both ATR (e.g., Chk1) and key off-targets (e.g., S6K for mTOR, or Akt for PI3K).[7] This can provide direct evidence of target engagement at the concentrations used in your experiments.

Q3: What is the recommended concentration range for this compound to maintain selectivity for ATR?

A3: To maintain high selectivity for ATR, it is recommended to use the lowest effective concentration that elicits the desired ATR inhibition phenotype. Based on in vitro kinase assays, this compound shows almost full activity against ATR at 100 nM.[1] In cellular assays, concentrations ranging from 100 nM to 500 nM have been shown to effectively inhibit ATR-mediated signaling (e.g., IR-induced Chk1 phosphorylation) with minimal effects on ATM or DNA-PK activity.[5] However, it is crucial to perform a dose-response experiment in your specific cell line and with your specific endpoint to determine the optimal concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity observed at expected effective concentrations. Off-target effects, particularly inhibition of mTOR, which is highly sensitive to this compound.[1][2][3] this compound is also known to be particularly toxic to p53-deficient cells.[1][2]Titrate this compound to a lower concentration. A concentration of 100 nM should be sufficient for ATR inhibition while minimizing mTOR inhibition.[1] If working with p53-deficient cells, be aware of their heightened sensitivity.
Inconsistent results between experiments. This compound instability or improper storage. Solubility issues.Prepare fresh stock solutions of this compound in DMSO.[1] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the compound is fully dissolved.
No inhibition of ATR signaling observed. Incorrect concentration, inactive compound, or issues with the downstream readout.Verify the concentration of your this compound stock. As a positive control, use a known inducer of ATR activity (e.g., hydroxyurea or UV radiation) and assess the phosphorylation of Chk1 (Ser345) by Western blot.[7]
Observed phenotype does not match known ATR inhibition effects. The phenotype may be due to inhibition of an off-target like mTOR or DNA-PK.[1][2][3]Refer to Q2 in the FAQ section. Perform a kinase selectivity profile to identify other kinases inhibited by this compound at the concentration you are using.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference(s)
mTOR0.6[1][2][3][5]
ATR14 - 25[1][2][3][4][5][6]
DNA-PK36[1][2][3][5]
PI3Kα170[1][2][3][5]
ATM545[1][2][3][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for ATR Inhibition in Cultured Cells

Objective: To identify the lowest concentration of this compound that effectively inhibits ATR signaling without significantly affecting off-targets.

Methodology:

  • Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.

  • Induce DNA Damage: Treat cells with a DNA damaging agent to activate the ATR pathway (e.g., 2 mM Hydroxyurea for 4 hours or 10 J/m² UV-C radiation followed by a 1-2 hour recovery). Include an undamaged control.

  • This compound Treatment: Pre-incubate cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) for 1-2 hours prior to and during the DNA damage treatment. Include a DMSO vehicle control.

  • Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against:

      • Phospho-Chk1 (Ser345) - Primary readout for ATR activity

      • Total Chk1

      • Phospho-S6 Ribosomal Protein (Ser235/236) - Readout for mTORC1 activity

      • Total S6 Ribosomal Protein

      • Phospho-Akt (Ser473) - Readout for PI3K/mTORC2 activity

      • Total Akt

      • GAPDH or β-actin as a loading control.

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the lowest concentration of this compound that significantly inhibits Chk1 phosphorylation without substantially affecting the phosphorylation of S6 or Akt.

Protocol 2: Kinase Selectivity Profiling using an In Vitro Kinase Assay

Objective: To quantitatively assess the inhibitory activity of this compound against a panel of kinases.

Methodology:

  • Kinase Panel Selection: Choose a panel of purified, active kinases that includes the intended target (ATR) and suspected off-targets (mTOR, DNA-PK, PI3Kα, ATM), as well as a selection of other kinases from different families to assess broader selectivity.

  • Assay Platform: Utilize a universal kinase assay platform, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]

  • This compound Dilution Series: Prepare a serial dilution of this compound in the appropriate assay buffer. The concentration range should span several orders of magnitude around the expected IC50 values.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration near the KM for each respective kinase.

    • Add the different concentrations of this compound to the wells. Include a no-inhibitor control (100% activity) and a no-kinase control (0% activity).

    • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a defined period.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data by setting the no-inhibitor control to 100% kinase activity.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizations

ETP46464_Signaling_Pathway cluster_atr ATR Pathway (On-Target) cluster_off_target Key Off-Target Pathways ETP46464 This compound ATR ATR ETP46464->ATR Inhibits mTOR mTOR ETP46464->mTOR Inhibits DNAPK DNA-PK ETP46464->DNAPK Inhibits PI3Ka PI3Kα ETP46464->PI3Ka Inhibits Chk1 Chk1 ATR->Chk1 Activates CellCycleArrest Cell Cycle Arrest DNA Repair Chk1->CellCycleArrest S6K S6K / 4E-BP1 mTOR->S6K Activates NHEJ NHEJ DNA Repair DNAPK->NHEJ Akt Akt PI3Ka->Akt Activates

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis start Plate Cells induce_damage Induce DNA Damage (e.g., HU, UV) start->induce_damage treat Treat with this compound Dose Range induce_damage->treat lyse Cell Lysis treat->lyse wb Western Blot lyse->wb quantify Quantify Phosphorylation wb->quantify determine_ic50 Determine Optimal Concentration quantify->determine_ic50

Caption: Workflow for determining the optimal concentration of this compound.

References

ETP-46464 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the ATR inhibitor, ETP-46464.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, presented in a question-and-answer format.

Question 1: Why am I observing significant cytotoxicity at concentrations expected to be specific for ATR inhibition?

Possible Cause: this compound, while a potent ATR inhibitor, also exhibits activity against other kinases, particularly mTOR, at low nanomolar concentrations. This off-target inhibition can lead to unexpected levels of cell death, especially in cell lines sensitive to mTOR inhibition.

Troubleshooting Steps:

  • Review Target Selectivity: Compare your working concentration of this compound with its known IC50 values for other kinases.

  • Control for mTOR Inhibition: If mTOR inhibition is a potential confounding factor, consider using a more selective ATR inhibitor as a control, or validate key findings with a specific mTOR inhibitor.

  • Assess p53 Status: this compound is particularly toxic to p53-deficient cells.[1][2] If the p53 status of your cell line is unknown, consider determining it, as this can significantly influence the cellular response.

  • Titrate this compound Concentration: Perform a dose-response curve to identify a concentration that maximizes ATR inhibition while minimizing off-target effects.

Possible Cause: A primary function of the ATR pathway is to sense and respond to DNA damage, leading to cell cycle arrest and DNA repair.[3] Inhibition of ATR by this compound can prevent this protective response, thereby sensitizing cells to the effects of DNA-damaging agents like cisplatin, carboplatin, and ionizing radiation.[4][5]

Experimental Confirmation:

  • Cell Cycle Analysis: Analyze the cell cycle distribution of cells treated with the DNA-damaging agent alone versus in combination with this compound. Expect to see an abrogation of the G2/M checkpoint in the combination treatment.[1]

  • DNA Damage Markers: Assess levels of DNA damage markers such as γH2AX. An increase in γH2AX foci in the combination treatment would indicate enhanced DNA damage.

Question 3: I am observing unexpected changes in cell size and autophagy markers in my experiment. Is this related to this compound?

Possible Cause: The potent inhibition of mTOR by this compound can significantly impact pathways regulating cell growth, proliferation, and autophagy.[1][2][4] mTOR is a central regulator of these processes, and its inhibition can lead to a decrease in cell size and an induction of autophagy.

Troubleshooting Steps:

  • Western Blot for mTOR Pathway: Probe for the phosphorylation status of key mTOR downstream targets, such as p70S6K and 4E-BP1, to confirm mTOR pathway inhibition at your working concentration of this compound.

  • Autophagy Assays: Utilize specific assays to measure autophagy, such as LC3-II turnover or imaging of autophagosomes, to confirm the induction of this process.

  • Literature Review: Consult literature on mTOR signaling to understand the expected consequences of its inhibition in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][3] ATR is activated by single-stranded DNA, which forms at stalled replication forks, and initiates a signaling cascade to promote cell cycle arrest and DNA repair.

Q2: What are the known off-target effects of this compound?

A2: this compound is known to inhibit other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family. Its most potent off-target activity is against mTOR. It also inhibits DNA-PK and PI3Kα at higher concentrations.[1][2][4][6]

Q3: Why was the clinical development of this compound discontinued?

A3: Despite its high potency and selectivity for ATR in cellular assays, this compound exhibited poor pharmacological properties in mice, which led to the cessation of its further development as a cancer therapeutic.[7]

Q4: Is this compound more effective in certain cancer types?

A4: this compound shows increased toxicity in cancer cells with p53 deficiencies.[1][2] This is because p53-deficient cells are more reliant on the S and G2 checkpoints for DNA repair, which are regulated by ATR. It also shows promise in enhancing the efficacy of platinum-based therapies in gynecological cancers, independent of p53 status.[4][5]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)Reference(s)
mTOR0.6[1][4][6]
ATR14[4][6]
ATR (cellular)25[1]
DNA-PK36[1][4][6]
PI3Kα170[1][4][6]
ATM545[4][6]

Experimental Protocols

Protocol 1: Western Blot for ATR Pathway Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentration for the specified duration. Include a positive control for DNA damage (e.g., UV radiation or a topoisomerase inhibitor) to induce ATR activation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

ETP46464_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_pathway ATR Pathway cluster_off_target Off-Target Effects StalledFork Stalled Replication Fork ATR ATR StalledFork->ATR DNA_Damage DNA Damage DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair mTOR mTOR CellGrowth Cell Growth mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy ETP46464 This compound ETP46464->ATR Inhibition ETP46464->mTOR Potent Inhibition

Caption: this compound inhibits the ATR pathway and the off-target kinase mTOR.

Troubleshooting_Workflow UnexpectedResult Unexpected Experimental Result IsCytotoxicity Increased Cytotoxicity? UnexpectedResult->IsCytotoxicity IsSynergy Unexpected Synergy? UnexpectedResult->IsSynergy IsPhenotype Altered Cell Phenotype? UnexpectedResult->IsPhenotype CheckOffTarget Consider Off-Target Effects (e.g., mTOR) IsCytotoxicity->CheckOffTarget Yes CheckATRMechanism Review ATR's Role in Sensitizing to DNA Damage IsSynergy->CheckATRMechanism Yes CheckmTORPhenotype Investigate mTOR-Mediated Phenotypes (e.g., Autophagy) IsPhenotype->CheckmTORPhenotype Yes ValidatemTOR Validate with mTOR-specific Inhibitor/Western Blot CheckOffTarget->ValidatemTOR ValidateSynergy Confirm with Cell Cycle Analysis/DNA Damage Markers CheckATRMechanism->ValidateSynergy ValidatePhenotype Confirm with Autophagy Assays/mTOR Pathway Western CheckmTORPhenotype->ValidatePhenotype

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

How to address ETP-46464 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ETP-46464 in cell culture, with a specific focus on preventing and resolving precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2][3] It also shows inhibitory activity against mTOR, DNA-PK, PI3Kα, and ATM at varying concentrations.[2][4] By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with specific mutations, particularly those deficient in p53, and can sensitize cells to DNA damaging agents like cisplatin.[2][4]

Q2: What are the solubility characteristics of this compound?

This compound is a powder that is soluble in dimethyl sulfoxide (DMSO).[2][5][6] Its aqueous solubility is low, which is a common cause of precipitation when added to cell culture media.[7]

Q3: At what temperature should this compound be stored?

This compound powder should be stored at 2-8°C for short-term storage and can be stored at -20°C for long-term stability (up to 4 years).[2][3] Stock solutions in DMSO should be stored at -20°C and are typically stable for up to 3 months.[5] To avoid degradation, it is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.[5]

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Issue: I observed a precipitate in my cell culture media after adding this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound has low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is added directly to the media, the compound can crash out of solution.[7]1. Decrease the final DMSO concentration: Use a more concentrated stock solution to minimize the volume of DMSO added to the media. However, be mindful that a higher stock concentration can also promote precipitation if not handled correctly. 2. Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a small volume of media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of media with gentle mixing. 3. Increase the final DMSO concentration (with caution): While aiming for a low final DMSO concentration is generally recommended, in some cases, a slightly higher but still non-toxic concentration of DMSO (e.g., up to 0.5%) may be necessary to maintain solubility. The tolerance of your specific cell line to DMSO should be determined beforehand.
High Final Concentration of this compound The desired final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium.1. Determine the optimal working concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound for your cell line and experimental endpoint. 2. Solubility testing: Before treating your cells, perform a small-scale test by adding this compound at your desired final concentration to the cell culture media and incubating it under the same conditions (temperature, CO2) to check for precipitation.
Interaction with Media Components Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[8][9][10]1. Pre-warm the media: Ensure that the cell culture media is at 37°C before adding the this compound stock solution. Adding a cold compound solution to warm media can cause a temperature shock and lead to precipitation.[8] 2. Mix thoroughly but gently: After adding this compound, mix the media gently by swirling or inverting the tube to ensure a homogenous distribution of the compound. Avoid vigorous vortexing, which can cause protein denaturation and precipitation.
Improper Stock Solution Preparation or Storage The quality of the DMSO and the storage conditions of the stock solution can affect the solubility of this compound.1. Use high-quality, anhydrous DMSO: Water in DMSO can reduce the solubility of hydrophobic compounds.[6] Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO to prepare your stock solution. 2. Proper storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 470.52 g/mol .

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Treatment of Cells with this compound

  • Materials:

    • Cells in culture

    • Pre-warmed complete cell culture media

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the this compound stock solution needed. Aim for a final DMSO concentration that is not toxic to your cells (typically ≤ 0.5%).

    • Recommended Dilution Method: a. In a sterile tube, add the required volume of the this compound stock solution to a small volume of pre-warmed complete media (e.g., 100-200 µL). b. Mix gently by pipetting up and down. c. Add this intermediate dilution to the final volume of media in your culture vessel. d. Swirl the culture vessel gently to ensure even distribution.

    • Incubate the cells for the desired treatment duration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO10 mg/mL
DMSO>25 mg/mL[5]
DMSO14 mg/mL[6]
DMSO12 mg/mL[2]
DMF20 mg/mL[2]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[2]

Table 2: Inhibitory Activity of this compound against Various Kinases

KinaseIC₅₀ (nM)Reference
mTOR0.6[4]
ATR14[4]
ATR25[1][2]
DNA-PK36[4]
PI3Kα170[4]
ATM545[4]

Visualizations

ATR_Signaling_Pathway cluster_dna_damage DNA Damage cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_inhibition Inhibition by this compound DNA Damage DNA Damage RPA-ssDNA RPA-ssDNA DNA Damage->RPA-ssDNA leads to ATR ATR TopBP1 TopBP1 ATR->TopBP1 activates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 ATR->p53 phosphorylates BRCA1 BRCA1 ATR->BRCA1 phosphorylates ATRIP ATRIP ATRIP->ATR RPA-ssDNA->ATRIP Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair This compound This compound This compound->ATR

Caption: ATR signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration optimal? check_concentration->check_dmso No solution_concentration Lower concentration or perform solubility test check_concentration->solution_concentration Yes check_dilution Was a step-wise dilution performed? check_dmso->check_dilution Yes solution_dmso Adjust DMSO concentration check_dmso->solution_dmso No check_media Were media and reagents pre-warmed? check_dilution->check_media Yes solution_dilution Use step-wise dilution check_dilution->solution_dilution No check_stock Is the stock solution properly prepared and stored? check_media->check_stock Yes solution_media Pre-warm all components check_media->solution_media No solution_stock Prepare fresh stock with anhydrous DMSO check_stock->solution_stock No end Precipitation Resolved check_stock->end Yes solution_concentration->end solution_dmso->end solution_dilution->end solution_media->end solution_stock->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: ETP-46464 Off-Target Effects on mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ETP-46464 on the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as an ATR inhibitor, but we are observing effects consistent with mTOR inhibition. Is this expected?

A1: Yes, this is an expected off-target effect. This compound is a potent inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, but it also demonstrates significant inhibitory activity against the mammalian target of rapamycin (mTOR).[1][2][3] This is due to the structural similarities within the ATP-binding sites of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, to which both ATR and mTOR belong.[4][5] Therefore, it is crucial to consider the potent inhibition of mTOR when interpreting experimental results using this compound.

Q2: At what concentrations does this compound inhibit mTOR and other related kinases?

A2: this compound inhibits several kinases with varying potencies. Below is a summary of its inhibitory concentrations (IC50) from in vitro kinase assays.

KinaseIC50 (nM)
mTOR0.6[1][2][3]
ATR14 - 25[1][2][4]
DNA-PK36[1][3]
PI3Kα170[1][3]
ATM545[1][3]

Q3: How can we confirm that the observed effects in our cellular assays are due to mTOR inhibition by this compound and not its effect on ATR?

A3: To dissect the on-target (ATR) versus off-target (mTOR) effects of this compound, a multi-pronged approach is recommended:

  • Use of More Selective Inhibitors: Compare the effects of this compound with highly selective inhibitors for both ATR (e.g., VE-821, AZD6738) and mTOR (e.g., Rapamycin for mTORC1, Torin1 for both mTORC1 and mTORC2).[6][7][8] If the observed phenotype is recapitulated with a selective mTOR inhibitor but not with a selective ATR inhibitor, it strongly suggests an mTOR-dependent mechanism.

  • Dose-Response Studies: Perform dose-response experiments with this compound. Given the significant difference in IC50 values, lower concentrations of this compound may predominantly inhibit mTOR, while higher concentrations will inhibit both mTOR and ATR.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of mTOR signaling that is inhibited by this compound to see if the phenotype can be reversed.

  • Molecular Readouts: Analyze specific downstream targets of both pathways. For mTORC1, examine the phosphorylation of S6K1 (Thr389) and 4E-BP1 (Ser65).[8] For ATR, assess the phosphorylation of Chk1 (Ser345).[9]

Q4: We see a decrease in the phosphorylation of Akt at Ser473 after treating cells with this compound. Is this related to its off-target effect on mTOR?

A4: Yes, this is likely due to the inhibition of mTORC2. The mTOR kinase is a core component of two distinct complexes, mTORC1 and mTORC2.[10] mTORC2 is the primary kinase responsible for phosphorylating Akt at Ser473.[11] Since this compound is a direct inhibitor of the mTOR kinase, it will inhibit the activity of both mTORC1 and mTORC2, leading to decreased phosphorylation of Akt at Ser473.

Troubleshooting Guides

Problem 1: Inconsistent results in Western blots for mTOR pathway readouts.
  • Possible Cause 1: Suboptimal Antibody Performance.

    • Solution: Validate your primary antibodies for specificity and sensitivity. Use positive and negative controls (e.g., cells treated with a known mTOR inhibitor like Torin1 or starved of growth factors). Ensure you are using the recommended antibody dilutions and incubation conditions.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Solution: The mTOR pathway is highly sensitive to nutrient and growth factor availability.[12] Maintain consistent cell density, serum concentrations, and timing of treatments. For experiments investigating nutrient sensing, consider serum starvation and subsequent stimulation to synchronize the cells.

  • Possible Cause 3: Issues with Protein Extraction and Sample Preparation.

    • Solution: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure complete cell lysis and accurate protein quantification before loading equal amounts of protein for each sample.

Problem 2: Difficulty in interpreting the contribution of mTOR inhibition to the overall cellular phenotype observed with this compound.
  • Possible Cause: Confounding effects from the inhibition of multiple kinases.

    • Solution: Deconvolute the signaling pathways using a combination of inhibitors and molecular tools as described in FAQ 3 . A logical workflow for this is outlined in the diagram below.

Experimental Protocols

Western Blotting for mTOR Signaling Readouts
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Ser65), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt activates (p-Ser473) ETP46464 This compound ETP46464->mTORC1 ETP46464->mTORC2

Caption: Simplified mTOR signaling pathway highlighting the inhibitory points of this compound.

Experimental_Workflow Start Start: Observe unexpected cellular phenotype with this compound Hypothesis Hypothesize off-target mTOR inhibition Start->Hypothesis Experiment Perform comparative inhibitor studies Hypothesis->Experiment Inhibitors Treat cells with: - this compound - Selective ATRi - Selective mTORi - Vehicle Control Experiment->Inhibitors Analysis Analyze key pathway readouts Inhibitors->Analysis WesternBlot Western Blot: - p-Chk1 (ATR) - p-S6K1 (mTORC1) - p-Akt S473 (mTORC2) Analysis->WesternBlot Phenotype Assess cellular phenotype (e.g., proliferation, apoptosis) Analysis->Phenotype Decision Compare results WesternBlot->Decision Phenotype->Decision Conclusion_mTOR Conclusion: Phenotype is likely due to mTOR inhibition Decision->Conclusion_mTOR this compound & mTORi effects are similar Conclusion_ATR Conclusion: Phenotype is likely due to ATR inhibition Decision->Conclusion_ATR this compound & ATRi effects are similar Conclusion_Both Conclusion: Phenotype is due to combined inhibition Decision->Conclusion_Both All inhibitors show partial effects

Caption: Experimental workflow for troubleshooting this compound's off-target effects.

Troubleshooting_Logic Start Unexpected Result with this compound Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration High_Conc High concentration may lead to broader off-target effects. Consider dose reduction. Check_Concentration->High_Conc No Low_Conc Proceed to pathway analysis Check_Concentration->Low_Conc Yes Pathway_Analysis Analyze phosphorylation of key downstream targets via Western Blot Low_Conc->Pathway_Analysis pS6K_down Is p-S6K1 / p-4E-BP1 decreased? Pathway_Analysis->pS6K_down pChk1_down Is p-Chk1 decreased? pS6K_down->pChk1_down Yes ATR_effect Indicates ATR inhibition. pS6K_down->ATR_effect No, but p-Chk1 is down No_mTOR_effect Unexpected result. Check experimental setup (antibodies, reagents). pS6K_down->No_mTOR_effect No mTOR_effect Indicates mTORC1 inhibition. pChk1_down->mTOR_effect No Combined_effect Both pathways are inhibited. Use selective inhibitors to dissect. pChk1_down->Combined_effect Yes No_ATR_effect If ATR inhibition is expected, check experimental conditions.

Caption: Logical decision tree for identifying the source of unexpected results.

References

ETP-46464 concentration curve optimization for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ETP-46464 in IC50 determination experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their concentration curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[1][2] However, it is important to note that this compound is a multi-kinase inhibitor and also targets other proteins, including mTOR, DNA-dependent protein kinase (DNA-PK), and to a lesser extent, PI3Kα and ATM.[3][4][5]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound has demonstrated particular toxicity in p53-deficient cancer cells.[1][2] Its cytotoxic effects can be enhanced in conditions of replicative stress, which can be induced by agents like hydroxyurea or by the overexpression of proteins such as cyclin E.[1][2] It has been shown to be effective in various gynecologic cancer cell lines, including ovarian, endometrial, and cervical cancers, independent of their p53 status when used in combination with platinum-based therapies.[3]

Q3: What is the recommended starting concentration range for an IC50 determination experiment with this compound?

A3: Based on its in vitro IC50 values against its primary targets, a broad concentration range is recommended for initial experiments. A starting range from low nanomolar (e.g., 0.1 nM) to high micromolar (e.g., 10-50 µM) is advisable to capture the full dose-response curve. The cellular LD50 for this compound as a single agent has been observed in the range of 10.0 ± 8.7 µM in a subset of cell lines.[3]

Q4: What is the solubility of this compound and what is the recommended solvent?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][6] Stock solutions are typically prepared in DMSO at concentrations ranging from 10 mg/mL to 14 mg/mL.[1][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: The dose-response curve is not sigmoidal and appears biphasic (U-shaped).

  • Possible Cause: The multi-target nature of this compound may lead to complex cellular responses at different concentrations. Inhibition of mTOR at very low concentrations (IC50 ~0.6 nM) might produce a different phenotypic outcome compared to the inhibition of ATR at higher concentrations (IC50 ~14-25 nM).[1][3][7] At even higher concentrations, off-target effects on other kinases could further influence the curve shape.

  • Troubleshooting Steps:

    • Widen the Concentration Range: Ensure your concentration range is wide enough to capture the full effects of inhibiting different targets.

    • Analyze with a Biphasic Model: Use a non-linear regression model that can fit a biphasic (bell-shaped) dose-response curve. Software like GraphPad Prism offers such models.

    • Correlate with Target Inhibition: If possible, perform parallel western blot analyses to correlate the observed cellular viability with the phosphorylation status of downstream targets of mTOR (e.g., p70S6K) and ATR (e.g., Chk1) at key concentrations along the curve.

Issue 2: The dose-response curve does not reach 100% inhibition (incomplete curve).

  • Possible Cause:

    • Solubility Issues: this compound may be precipitating out of the cell culture medium at higher concentrations.

    • Cellular Resistance: The cell line used may have intrinsic resistance mechanisms that prevent complete cell death under the experimental conditions.

    • Assay Window: The incubation time may be too short to observe the full cytotoxic effect of the compound.

  • Troubleshooting Steps:

    • Verify Solubility: After preparing the final dilutions in cell culture media, visually inspect the wells with the highest concentrations for any signs of precipitation. A brief centrifugation of the diluted drug plate before adding to cells can also be considered.

    • Extend Incubation Time: Increase the treatment duration (e.g., from 48 hours to 72 or 96 hours) to allow for the full manifestation of the drug's effect.

    • Use a More Sensitive Cell Line: If possible, test this compound in a p53-deficient cell line, which is known to be more sensitive to ATR inhibitors.[1][2]

Issue 3: High variability between replicate wells.

  • Possible Cause:

    • Inconsistent Cell Seeding: Uneven cell distribution in the microplate can lead to significant variations in cell number per well.

    • Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to increased drug concentration and altered cell growth.

    • Inaccurate Pipetting: Errors in serial dilutions or in adding the compound to the wells.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

    • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.

    • Improve Pipetting Technique: Use calibrated pipettes and perform serial dilutions carefully. When adding the drug to the cell plate, ensure proper mixing within each well.

Data Presentation

Table 1: In Vitro IC50 Values of this compound Against Various Kinases

Target ProteinIC50 (nM)
mTOR0.6[3][4]
ATR14 - 25[1][3][7]
DNA-PK36[3][4]
PI3Kα170[3][4]
ATM545[3][4]

Experimental Protocols

Protocol: IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., a p53-deficient line) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to a pre-determined optimal seeding concentration (typically 2,000-10,000 cells per well in a 96-well plate).

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.

  • Cell Viability Assessment:

    • Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT reagent and incubate, followed by solubilization of formazan crystals, or add CellTiter-Glo® reagent and measure luminescence).

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log-transformed concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA ATR ATR TopBP1 TopBP1 ATR->TopBP1 Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR RPA RPA RPA->ATRIP ssDNA->RPA TopBP1->ATR p-Chk1 p-Chk1 Chk1->p-Chk1 CDC25 CDC25 p-Chk1->CDC25 phosphorylates DNA Repair DNA Repair p-Chk1->DNA Repair Apoptosis Apoptosis p-Chk1->Apoptosis p-CDC25 (Inactive) p-CDC25 (Inactive) CDC25->p-CDC25 (Inactive) Cell Cycle Arrest Cell Cycle Arrest p-CDC25 (Inactive)->Cell Cycle Arrest This compound This compound ETP_46464 ETP_46464 ETP_46464->ATR IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_data Data Processing A 1. Seed Cells in 96-well Plate B 2. Prepare this compound Serial Dilutions C 3. Treat Cells with this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Read Plate (Absorbance/Luminescence) E->F G 7. Normalize Data to Vehicle Control F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 via Non-linear Regression H->I Troubleshooting_Logic start Start IC50 Experiment curve_shape Is the curve sigmoidal? start->curve_shape incomplete_curve Does the curve reach <100% inhibition? curve_shape->incomplete_curve Yes biphasic_actions Action: Use biphasic model Correlate with target inhibition curve_shape->biphasic_actions No (Biphasic) variability Is there high variability? incomplete_curve->variability Yes incomplete_actions Action: Check solubility Extend incubation time Use a more sensitive cell line incomplete_curve->incomplete_actions No (Incomplete) variability_actions Action: Optimize cell seeding Mitigate edge effects Improve pipetting variability->variability_actions Yes success Successful IC50 Determination variability->success No biphasic_actions->incomplete_curve incomplete_actions->variability variability_actions->start Re-run Experiment

References

Technical Support Center: Managing ETP-46464 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the in vitro toxicity of ETP-46464, a potent kinase inhibitor, during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR) pathway. ATR is activated by genotoxic stress, such as stalled DNA replication forks, and it phosphorylates downstream targets like Chk1 to initiate cell cycle arrest and facilitate DNA repair.[1][2][3] By inhibiting ATR, this compound prevents these critical repair processes, leading to the accumulation of DNA damage in replicating cells.[4]

Q2: Does this compound have off-target effects that could contribute to toxicity?

Yes. While potent against ATR, this compound also inhibits other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family and related pathways. These off-target effects, particularly at higher concentrations, can contribute significantly to its toxicity profile. It is crucial to be aware of this polypharmacology when designing experiments.[2][5]

Q3: Why is this compound particularly toxic to certain cancer cell lines?

The toxicity of this compound is markedly increased in cancer cells with specific genetic backgrounds. It is particularly toxic to p53-deficient cells.[4][6] This synthetic lethal relationship arises because p53-deficient cells are more reliant on the ATR-mediated S and G2/M checkpoints for survival, especially under conditions of replicative stress often caused by oncogenes like cyclin E.[4][6][7]

Q4: What are the common visual signs of this compound toxicity in culture?

Exposure to cytotoxic concentrations of this compound can lead to several observable effects, including:

  • A significant reduction in cell proliferation and viability.

  • Increased presence of detached, floating cells in the culture medium.

  • Changes in cell morphology, such as cell enlargement or flattening.

  • Nuclear fragmentation or the appearance of micronuclei, indicating severe DNA damage.[4]

Q5: How should this compound be prepared and stored for optimal stability?

This compound is typically supplied as a powder. For storage, it should be kept at -20°C for up to 3 years. Prepare a concentrated stock solution in fresh, high-quality DMSO. For example, a stock of 10-20 mM in DMSO is common.[6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can reduce its potency.[4] Store stock solutions at -80°C for up to one year.[4] Note that moisture-absorbing DMSO can reduce solubility.[4]

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary target (ATR) and key off-targets. This data is critical for understanding its selectivity and potential sources of off-target toxicity.

Target KinaseIC₅₀ (nM)Reference(s)
mTOR0.6[6][8]
ATR 14 - 25 [4][6][8]
DNA-PK36[4][6][8]
PI3Kα170[4][6][8]
ATM545[4][6][8]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

The optimal concentration of this compound depends on the experimental goal and cell line sensitivity. Long-term studies require significantly lower concentrations than acute, high-dose treatments.

Experimental GoalSuggested Concentration RangeKey Considerations
Long-Term Culture (>7 days) 10 - 100 nMStart at the low end of the range. Requires careful dose-response testing to find a balance between target engagement and cell viability.
Short-Term ATR Inhibition (24-72h) 100 nM - 1 µM100 nM provides nearly full ATR inhibition.[4] 1 µM can abrogate the G2/M checkpoint.[4] Higher end may induce significant off-target effects.
Chemosensitization Studies 500 nM - 5 µMUsed in combination with DNA damaging agents (e.g., Cisplatin).[8] High potential for toxicity; duration should be limited.

Signaling Pathway and Workflow Diagrams

ETP_46464_Signaling_Pathway cluster_stress Cellular Stress cluster_pi3k PI3K/mTOR Pathway cluster_ddr DNA Damage Response (DDR) DNA Damage DNA Damage ATM ATM DNA Damage->ATM DNA-PK DNA-PK DNA Damage->DNA-PK Replication Stress Replication Stress ATR ATR Replication Stress->ATR PI3Kα PI3Kα mTOR mTOR PI3Kα->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Chk1 Chk1 ATR->Chk1 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair This compound This compound This compound->PI3Kα Off-Target This compound->mTOR Off-Target This compound->ATM Off-Target This compound->ATR Potent Inhibition (Primary Target) This compound->DNA-PK Off-Target

Caption: this compound primarily targets ATR, but also inhibits other kinases.

Toxicity_Troubleshooting_Workflow start Toxicity Observed (e.g., High Cell Death, Low Proliferation) issue_type Acute or Chronic Toxicity? start->issue_type acute_check Check Initial Concentration issue_type->acute_check Acute (<72h) chronic_check Evaluate Long-Term Stability issue_type->chronic_check Chronic (>72h) acute_solution1 Lower this compound concentration. Perform new dose-response. acute_check->acute_solution1 acute_solution2 Confirm stock solution concentration and DMSO quality. acute_check->acute_solution2 chronic_solution1 Implement intermittent dosing (e.g., 2 days on, 2 days off). chronic_check->chronic_solution1 chronic_solution2 Switch to a lower, continuous dose based on viability assays. chronic_check->chronic_solution2 chronic_solution3 Check cell line sensitivity. Is it p53-deficient? chronic_check->chronic_solution3

Caption: A workflow for troubleshooting this compound toxicity in cell culture.

Troubleshooting Guide

Problem: I see massive cell death within 24-48 hours of adding this compound.

  • Possible Cause 1: Concentration is too high. The LD₅₀ for this compound can vary widely between cell lines.[8] A concentration that is tolerated for a short-term experiment may be acutely lethal for long-term studies.

    • Solution: Immediately reduce the concentration. Perform a dose-response curve with a broader range of lower concentrations (e.g., 1 nM to 500 nM) to identify a sub-lethal dose suitable for long-term culture.

  • Possible Cause 2: High sensitivity of the cell line. As noted, cells with p53 mutations or high intrinsic replicative stress are hypersensitive to ATR inhibition.[4][6]

    • Solution: Verify the p53 status of your cell line. If it is p53-deficient, you must use a significantly lower concentration range than for p53-wildtype cells.

  • Possible Cause 3: Stock solution error. An error in calculating the dilution or degradation of the DMSO solvent could lead to an unexpectedly high final concentration.

    • Solution: Prepare a fresh dilution from your stock solution. If the problem persists, create a new stock solution using fresh, anhydrous DMSO.[4]

Problem: My cells survive initially but stop proliferating and gradually die off over several days or weeks.

  • Possible Cause 1: Cumulative toxicity. Continuous exposure, even to a low dose of this compound, can lead to the gradual accumulation of DNA damage that eventually becomes unsustainable for the cell population.

    • Solution 1 (Dose Reduction): Lower the continuous exposure concentration further. The goal is to find a minimal dose that maintains target engagement without overwhelming the cells' ability to cope over time.

    • Solution 2 (Intermittent Dosing): Implement a "drug holiday" schedule. For example, treat cells for 48-72 hours, followed by a 48-72 hour period in drug-free medium. This can allow cells to recover from the induced stress while still being exposed to the inhibitor's effects.

  • Possible Cause 2: Selection pressure. The compound may be eliminating a large portion of the population, leaving only a small, non-proliferative, or resistant sub-clone.

    • Solution: Monitor the culture heterogeneity. Regularly assess cell viability using methods like Trypan Blue exclusion or a live/dead cell stain. Combine this with proliferation assays (see Protocol 2) to understand the dynamics of the cell population.

Key Experimental Protocols

Protocol 1: Dose-Response Assay to Determine Optimal Long-Term Concentration

  • Cell Seeding: Seed cells in multiple 96-well plates at a density that allows for logarithmic growth over a 7-10 day period.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 1 µM down to ~1 nM. Include a DMSO-only vehicle control.

  • Treatment: Replace the medium in the wells with the prepared drug dilutions.

  • Incubation: Incubate the plates for your desired long-term duration (e.g., 7, 10, or 14 days). Change the medium with fresh drug dilutions every 2-3 days.

  • Viability Assessment: At the end of the incubation period, measure cell viability using a metabolic assay such as MTS or a fluorescence-based assay like PrestoBlue.

  • Data Analysis: Plot the viability data against the log of the this compound concentration to generate a dose-response curve. The optimal long-term concentration will be the highest concentration that results in minimal loss of viability (e.g., >80% viability) compared to the vehicle control.

Protocol 2: Monitoring Cell Proliferation during Long-Term Culture

  • Setup: Seed cells in 6-well plates and treat with the predetermined optimal long-term concentration of this compound and a vehicle control.

  • Time Points: At regular intervals (e.g., Day 0, 2, 4, 7, 10, 14), trypsinize and collect the cells from one well of each condition.

  • Cell Counting: Use a hemocytometer or an automated cell counter to determine the total number of viable cells.

  • Growth Curve: Plot the number of viable cells versus time for both the treated and control conditions. This will visualize the cytostatic or cytotoxic effects of the compound over time.

Protocol 3: Assessing DNA Damage via γH2AX Immunofluorescence

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound for the desired time (e.g., 24-48 hours). It can be useful to include a positive control, such as a low dose of a DNA damaging agent.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. An increase in the number and intensity of nuclear γH2AX foci in the this compound-treated cells indicates an accumulation of DNA damage.

References

Technical Support Center: Accounting for ETP-46464's Effect on DNA-PK in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor ETP-46464, with a specific focus on its effects on DNA-dependent protein kinase (DNA-PK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, quinoline-containing heterotricyclic compound that functions as a multi-kinase inhibitor. While it is often described as a potent and selective inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) kinase with an IC50 of approximately 14-25 nM, it also exhibits significant inhibitory activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-PK.[1][2][3][4][5] Its mechanism of action involves competing with ATP for the kinase domain of its target proteins, thereby inhibiting their phosphotransferase activity.

Q2: What is the inhibitory potency of this compound against DNA-PK and other kinases?

This compound inhibits a range of kinases with varying potencies. It is crucial to consider these activities when designing and interpreting experiments. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.

Target KinaseIC50 (nM)
mTOR0.6
ATR14 - 25
DNA-PK 36
PI3Kα170
ATM545

Data compiled from multiple sources.[1][2][3][4]

Q3: How can I specifically measure the effect of this compound on DNA-PK activity in my experiments?

To specifically assess the impact of this compound on DNA-PK, it is recommended to use a combination of in vitro and cell-based assays.

  • In Vitro Kinase Assays: Direct measurement of DNA-PK catalytic activity can be achieved using purified DNA-PK and a specific substrate. Radiometric assays measuring the transfer of ³²P from ATP to a substrate or luminescence-based assays like the ADP-Glo™ Kinase Assay are common methods.[6][7][8]

  • Cell-Based Assays: In a cellular context, you can monitor the autophosphorylation of DNA-PKcs at Serine 2056, a key marker of its activation.[9][10][11] This can be assessed by Western blotting or immunofluorescence. Additionally, downstream effects of DNA-PK inhibition, such as the persistence of DNA double-strand breaks (visualized by γH2AX foci) or impaired non-homologous end joining (NHEJ), can be quantified.

Q4: Given that this compound is not entirely specific for DNA-PK, how do I account for its off-target effects?

Addressing the multi-kinase activity of this compound is critical for accurate data interpretation.

  • Use of Multiple Inhibitors: Compare the effects of this compound with more selective inhibitors for DNA-PK (e.g., AZD7648, NU7441) and for other targets of this compound (e.g., specific ATR inhibitors like VE-821).[12][13][14] This will help to dissect which effects are specifically due to DNA-PK inhibition.

  • Dose-Response Studies: Conduct detailed dose-response experiments. The different IC50 values for its various targets mean that at lower concentrations, the effects might be dominated by inhibition of more sensitive targets like mTOR and ATR.

  • Genetic Knockdown/Knockout Models: The most definitive way to confirm that an observed phenotype is due to DNA-PK inhibition is to use cell lines or model organisms where DNA-PK expression is genetically silenced (e.g., using siRNA, shRNA, or CRISPR/Cas9).[13] The phenotype in these models should mimic the effects of a specific DNA-PK inhibitor.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of DNA-PK activity observed in my cell-based assay.

Possible Cause Troubleshooting Step
Compound Instability or Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Insufficient Cellular Uptake Verify the cell permeability of this compound in your specific cell line. If uptake is an issue, consider using a different cell line or a carrier system.
Incorrect Assay Timing Optimize the incubation time with this compound before inducing DNA damage and subsequent analysis. A pre-incubation of at least 1 hour is typically recommended.
Suboptimal Assay Conditions Ensure that the concentration of this compound used is appropriate to inhibit DNA-PK (refer to the IC50 table). For cell-based assays, concentrations in the range of 100 nM to 1 µM are often used.[1] Confirm that your DNA damage induction method is effectively activating DNA-PK.

Issue 2: Unexpected or off-target effects are complicating data interpretation.

Possible Cause Troubleshooting Step
Inhibition of Other PIKKs As this compound also inhibits mTOR, ATR, and to a lesser extent ATM, consider the contribution of these pathways to your observed phenotype.[2][3] For example, mTOR inhibition can affect cell growth and proliferation, while ATR inhibition can impact the response to replicative stress.[4][15]
Cell Cycle Effects ATR inhibitors are known to affect cell cycle progression.[16] Analyze the cell cycle profile of your cells treated with this compound using flow cytometry to account for any cell cycle-specific effects.
Use of a More Selective Inhibitor If possible, repeat key experiments with a more selective DNA-PK inhibitor to confirm that the observed effect is primarily due to the inhibition of DNA-PK.[13]

Experimental Protocols

Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays.[7][17]

  • Prepare Reagents:

    • DNA-PK Enzyme Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.

    • DNA-PK enzyme and a suitable peptide substrate (e.g., a p53-based peptide).[6]

    • This compound serially diluted in DMSO.

    • ATP solution.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction:

    • In a 96-well plate, add 2 µl of DNA-PK enzyme to each well.

    • Add 2 µl of this compound at various concentrations or DMSO as a vehicle control.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 2 µl of a substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of ATP converted to ADP and plot the inhibition curve to determine the IC50 value for this compound.

Protocol 2: Cellular Assay for DNA-PK Autophosphorylation (Western Blot)

  • Cell Culture and Treatment:

    • Plate cells (e.g., U2OS, HeLa) and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

    • Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., etoposide, doxorubicin) or ionizing radiation.

    • Incubate for the desired time (e.g., 1-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify band intensities and normalize the phospho-DNA-PKcs signal to total DNA-PKcs and the loading control.

Visualizations

DNA_Damage_Response_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits p_DNA_PKcs p-DNA-PKcs (S2056) DNA_PKcs->p_DNA_PKcs autophosphorylation ETP_46464 This compound ETP_46464->DNA_PKcs inhibits NHEJ Non-Homologous End Joining Repair_Proteins Repair Proteins (e.g., XRCC4, Ligase IV) Repair_Proteins->NHEJ p_DNA_PKcs->Repair_Proteins activates

Caption: DNA-PK signaling pathway in response to double-strand breaks and its inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: This compound or Vehicle Start->Treatment Damage Induce DNA Damage: (e.g., IR, Etoposide) Treatment->Damage Incubation Incubation Damage->Incubation Endpoint Endpoint Analysis Incubation->Endpoint WB Western Blot (p-DNA-PKcs) Endpoint->WB IF Immunofluorescence (γH2AX foci) Endpoint->IF Kinase_Assay In Vitro Kinase Assay Endpoint->Kinase_Assay

Caption: General experimental workflow for assessing the effect of this compound on DNA-PK.

Troubleshooting_Logic Issue Issue: Inconsistent/Unexpected Results Check_Compound Check Compound Integrity and Concentration Issue->Check_Compound Is the compound active? Check_Assay Verify Assay Conditions (e.g., timing, controls) Issue->Check_Assay Is the assay optimized? Consider_Off_Target Consider Off-Target Effects (mTOR, ATR, etc.) Issue->Consider_Off_Target Are results still unexpected? Use_Controls Use Specific Inhibitors and Genetic Controls Consider_Off_Target->Use_Controls To confirm specificity

Caption: A logical approach to troubleshooting experiments with this compound and DNA-PK.

References

Optimizing incubation time for ETP-46464 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the mTOR and ATR inhibitor, ETP-46464.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of both mTOR and Ataxia-Telangiectasia and Rad3-related (ATR) kinase, with IC50 values of 0.6 nM and 14 nM, respectively[1]. It also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK), PI3Kα, and Ataxia-Telangiectasia Mutated (ATM) at higher concentrations[1][2][3]. Its primary mechanism involves inducing replicative stress, which can lead to DNA damage and is particularly toxic to p53-deficient cancer cells[2][3].

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A common starting concentration for this compound in cellular assays is in the low micromolar range. For example, some studies have used 5.0 μM this compound for treating various cancer cell lines[1][4]. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time for this compound is highly dependent on the experimental endpoint. Short incubation times may be sufficient for observing immediate effects on signaling pathways, while longer incubations are typically necessary for assessing cellular phenotypes like apoptosis or synergistic effects with other drugs.

  • Short-term (15 minutes - 1 hour): For studying the direct inhibition of ATR activity, a short pre-incubation of 15 minutes followed by a 60-minute incubation with a DNA damage-inducing agent can be effective[1].

  • Intermediate-term (24 hours): To assess endpoints like apoptosis in combination with other agents, a 24-hour incubation period has been utilized[4].

  • Long-term (72 hours): For evaluating synergistic effects with chemotherapeutic agents like cisplatin, incubation times of up to 72 hours are common[1][4].

It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.

Q4: Is this compound selective for ATR?

While this compound is a potent ATR inhibitor, it also inhibits mTOR with high potency[1]. It is considered a selective ATR inhibitor relative to ATM, but it does have off-target effects on other PI3K-like kinases, especially at higher concentrations[5]. For experiments requiring high specificity for ATR, it is important to consider the concentration used and potentially compare its effects with other more highly selective ATR inhibitors that have been developed more recently[6].

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound treatment is critical for obtaining reliable and reproducible results. This guide provides a structured approach to determining the ideal treatment duration for your specific experimental setup.

Problem: Uncertain about the optimal this compound incubation time for a new cell line or assay.

Solution: A systematic time-course experiment is the most effective way to determine the optimal incubation period.

Experimental Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Phenotypic Assay Optimization A 1. Select a fixed, supra-IC50 concentration of this compound B 2. Treat cells for a broad range of time points (e.g., 1, 6, 12, 24, 48, 72 hours) A->B C 3. Assay for a key downstream marker of ATR inhibition (e.g., p-Chk1) B->C D 4. Based on Phase 1, select a narrower range of incubation times C->D Inform time point selection E 5. Perform your primary phenotypic assay (e.g., apoptosis, cell viability) at these time points D->E F 6. Analyze results to identify the time point with the optimal balance of effect and minimal off-target toxicity E->F

Caption: Workflow for determining optimal this compound incubation time.

Data Presentation: Expected Outcomes of a Time-Course Experiment

The following table illustrates hypothetical data from a time-course experiment to help guide your analysis.

Incubation Time (hours)p-Chk1 Inhibition (%)Cell Viability (%)Apoptosis (%)
195982
692955
12858815
24787530
48705055
72653070

Interpretation:

  • p-Chk1 Inhibition: Maximum target engagement is achieved early and may decrease over time due to compound degradation or cellular compensation.

  • Cell Viability and Apoptosis: These phenotypic effects are delayed and increase with longer incubation times.

The optimal time point will depend on your experimental question. For studying direct target inhibition, a shorter time point would be ideal. For assessing the functional consequences of treatment, a longer time point where a significant phenotypic change is observed would be more appropriate.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Chk1 (Ser345)

This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the predetermined incubation times. Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage (Optional but Recommended): To robustly activate the ATR pathway, treat cells with a DNA damaging agent such as 0.5 µM of Topotecan or expose them to UV radiation (e.g., 10 J/m²) for the last 1-2 hours of the this compound incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.

  • This compound Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value for each incubation time.

Signaling Pathway

ATR Signaling Pathway and Inhibition by this compound

G cluster_0 DNA Damage Response DNA_Damage Replication Stress / DNA Damage ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair p_Chk1->Cell_Cycle_Arrest ETP_46464 This compound ETP_46464->ATR Inhibition

Caption: this compound inhibits the ATR kinase signaling pathway.

References

Addressing variability in ETP-46464 sensitization effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETP-46464. Our aim is to help you address variability in the sensitization effects of this compound and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the cytotoxic effect (LD50) of this compound across different cancer cell lines. What could be the reason for this?

A1: This is a documented phenomenon. The lethal dose (LD50) of this compound can have a wide range, with one study reporting an LD50 of 10.0 ± 8.7 µM across a subset of gynecologic cancer cell lines[1]. This variability is likely due to several factors:

  • Genetic Background of Cell Lines: The status of key DNA Damage Response (DDR) genes, such as p53 and ATM, can significantly influence sensitivity. While this compound is particularly toxic to p53-deficient cells, the overall genetic context and the presence of other mutations can alter the response[2][3].

  • Basal Levels of Replication Stress: Cancer cells with higher intrinsic replication stress, often driven by oncogenes like MYCN or Cyclin E, are more dependent on the ATR pathway for survival and are thus more sensitive to this compound[2][3].

  • Off-Target Effects: this compound inhibits other kinases, most notably mTOR, with high potency (IC50 = 0.6 nM)[2][4]. The differential reliance of cell lines on these off-target kinases can contribute to the observed variability in cytotoxicity.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the physiological state of the cells and their response to the compound.

Q2: The sensitization of cancer cells to cisplatin with this compound is inconsistent in our experiments. How can we optimize this?

A2: The degree of sensitization to DNA-damaging agents like cisplatin can vary, with studies showing a 52-89% enhancement in activity[4]. To improve consistency:

  • Concentration and Exposure Time: Ensure you are using an optimized concentration of this compound. Most studies utilize a concentration of around 5.0 µM for sensitization experiments[1][4]. The duration of pre-incubation with this compound before adding the sensitizing agent, and the total treatment time (often 72 hours for viability assays), are critical parameters to standardize[1][4].

  • Schedule of Administration: The order and timing of compound addition can be critical. For sensitization, this compound is typically added before or concurrently with the DNA-damaging agent.

  • Cell Line-Specific Responses: The sensitization effect can be independent of p53 status but may depend on the specific DDR profile of the cell line[1][4]. It is advisable to characterize the expression and phosphorylation status of key DDR proteins (e.g., ATR, Chk1, ATM) in your cell lines of interest.

Q3: We are unsure about the stability and proper handling of this compound. What are the best practices?

A3: Proper handling and storage are crucial for maintaining the activity of this compound and ensuring reproducible results.

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years)[2].

  • Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound[2]. Stock solutions can be stored at -80°C for up to a year or at -20°C for up to one month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[2][4].

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use[4]. For in vitro assays, dilute the stock solution in your cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Higher than expected LD50 values or lack of single-agent cytotoxicity.
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store properly to avoid freeze-thaw cycles.
Cell Line Resistance Verify the p53 and ATM status of your cell line. Consider using a cell line known to be sensitive to ATR inhibitors for positive control.
Sub-optimal Assay Conditions Optimize cell seeding density and treatment duration. Ensure cells are in the logarithmic growth phase during treatment.
Incorrect Concentration Confirm the concentration of your stock solution. Perform a dose-response curve over a wide range of concentrations.
Issue 2: Inconsistent sensitization to chemotherapy or radiation.
Potential Cause Troubleshooting Step
Sub-optimal Treatment Schedule Experiment with different pre-incubation times with this compound before adding the sensitizing agent.
Inappropriate Endpoint Use multiple assays to assess sensitization, such as clonogenic survival assays in addition to viability assays (e.g., MTS)[1].
Cell Line-Specific DDR Profile the basal and induced levels of key DDR proteins (ATR, ATM, Chk1, Chk2 phosphorylation) by Western blot to understand the pathway activation in your specific cell line[1].
Off-Target Effects Be mindful of the potent mTOR inhibition of this compound, which could influence the cellular response to the combination treatment.

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
mTOR0.6[2][4]
ATR14[2][4]
DNA-PK36[2][4]
PI3Kα170[2][4]
ATM545[2][4]

Table 2: Variability in this compound Cytotoxicity

ParameterReported ValueCell Line Context
LD50 Range10.0 ± 8.7 µMGynecologic Cancer Cell Lines[1]

Table 3: Reported Sensitization Enhancement with this compound

Sensitizing AgentEnhancement of ActivityCell Line Context
Cisplatin52-89%Gynecologic Cancer Cell Lines[4]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay for Sensitization
  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the DNA-damaging agent (e.g., cisplatin) in the presence or absence of a fixed concentration of this compound (e.g., 5.0 µM)[1]. Include vehicle control (e.g., 0.15% DMSO) wells[1].

  • Incubate the plates for 72 hours at 37°C in a humidified incubator[1][4].

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of DDR Signaling
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 5.0 µM) for a specified time (e.g., 15 minutes)[1].

  • Induce DNA damage by adding a DNA-damaging agent (e.g., cisplatin at the LD50 concentration) or by exposing cells to ionizing radiation (IR)[1].

  • Harvest cell lysates at various time points after damage induction.

  • Perform protein quantification, SDS-PAGE, and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of key DDR proteins (e.g., p-Chk1 (Ser345), p-ATM (Ser1981)).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathways and Workflows

ETP46464_Mechanism_of_Action cluster_dna_damage DNA Damage / Replication Stress cluster_atr_pathway ATR Signaling Pathway DNA_Damage DNA Damage (e.g., Cisplatin, IR) ATR ATR DNA_Damage->ATR Replication_Stress Replication Stress (e.g., Oncogenes) Replication_Stress->ATR Chk1 Chk1 ATR->Chk1 p Cell_Cycle_Arrest G2/M Checkpoint Activation Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Abrogation leads to Mitotic Catastrophe DNA_Repair->Apoptosis Inhibition leads to Cell Death ETP46464 This compound ETP46464->ATR Inhibition

Caption: Mechanism of this compound action on the ATR signaling pathway.

Experimental_Workflow_Sensitization start Seed Cells treatment Treat with this compound +/- Sensitizing Agent start->treatment incubation Incubate (e.g., 72h) treatment->incubation endpoint Assess Endpoint incubation->endpoint viability Cell Viability (MTS Assay) endpoint->viability clonogenic Clonogenic Survival endpoint->clonogenic western Western Blot (DDR Markers) endpoint->western analysis Data Analysis viability->analysis clonogenic->analysis western->analysis

Caption: General experimental workflow for assessing sensitization.

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

ETP-46464 vs. VE-821: A Comparative Guide to ATR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. Central to this approach are inhibitors of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the cellular response to DNA replication stress. This guide provides a comprehensive comparison of two widely used preclinical ATR inhibitors, ETP-46464 and VE-821, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundVE-821
Primary Target ATRATR
Potency (IC50/Ki) IC50: ~14-25 nMKi: ~13 nM, IC50: ~26 nM
Selectivity Profile Potent inhibitor of mTOR (IC50: 0.6 nM) and DNA-PK (IC50: 36 nM). Also inhibits PI3Kα and ATM at higher concentrations.Highly selective for ATR with minimal cross-reactivity against ATM, DNA-PK, mTOR, and PI3Kγ.
Reported Preclinical Applications Sensitizes cancer cells to cisplatin and radiation. Particularly toxic to p53-deficient cells.Sensitizes cancer cells to radiation, gemcitabine, and topoisomerase I inhibitors.
In Vivo Data Limited information on in vivo efficacy due to poor pharmacological properties reported in some studies.[1]Demonstrates in vivo efficacy in sensitizing tumors to chemotherapy and radiation.[2][3][4]

In-Depth Analysis: Performance and Experimental Data

Potency and Selectivity

Both this compound and VE-821 are potent inhibitors of ATR kinase activity. This compound exhibits an IC50 in the range of 14-25 nM for ATR.[5][6][7][8] However, it is crucial to note its significant off-target activity, particularly against mTOR, with an IC50 of 0.6 nM.[5][7] It also inhibits DNA-PK, PI3Kα, and ATM at nanomolar to low micromolar concentrations.[5][7][9]

VE-821, on the other hand, is a highly selective ATR inhibitor with a Ki of approximately 13 nM and an IC50 of 26 nM.[10][11][12][13] Its selectivity for ATR is significantly higher compared to other related PIKK family kinases such as ATM, DNA-PK, and mTOR, where inhibition is observed at much higher, often micromolar, concentrations.[10][11][12][14] This high selectivity makes VE-821 a more specific tool for studying ATR-dependent pathways.

Table 1: Comparative Kinase Inhibitory Activity

KinaseThis compound (IC50/Ki)VE-821 (IC50/Ki)
ATR 14-25 nM (IC50) [5][6][7][8]13 nM (Ki), 26 nM (IC50) [10][11][12][13]
mTOR0.6 nM (IC50)[5][7]>1 µM (Ki)[10][14]
DNA-PK36 nM (IC50)[5][9]2.2 µM (Ki)[10][11][14]
ATM545 nM (IC50)[7][9]16 µM (Ki)[10][11]
PI3Kα170 nM (IC50)[5][9]-
PI3Kγ-3.9 µM (Ki)[10][11][14]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions.

Cellular Efficacy and Synthetic Lethality

Both inhibitors have demonstrated the ability to sensitize cancer cells to DNA-damaging agents. This compound has been shown to enhance the cytotoxic effects of cisplatin and radiation in various cancer cell lines.[1][7] A key finding is its pronounced toxicity in p53-deficient cells, highlighting a synthetic lethal interaction that can be exploited therapeutically.[5][9]

VE-821 has also been extensively documented to potentiate the effects of radiation and various chemotherapeutic agents, including gemcitabine and topoisomerase I inhibitors.[2][3][4][10][15][16] Its ability to abrogate the G2/M checkpoint arrest induced by DNA damage is a key mechanism behind its sensitizing effects.[10][16]

Experimental Protocols

ATR Kinase Activity Assay (In Vitro)

This protocol outlines a general method for determining the in vitro potency of ATR inhibitors.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Substrate protein (e.g., GST-p53, His-Chk1-kd)[15][17]

  • ATP (radiolabeled or for use with detection reagents)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitors (this compound, VE-821)

  • Detection reagents (e.g., for HTRF, ADP-Glo, or phosphospecific antibodies)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a microplate, combine the ATR/ATRIP enzyme, substrate, and kinase reaction buffer.

  • Add the diluted inhibitors to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the phosphorylation of the substrate using an appropriate method.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTS) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors, alone or in combination with other agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, VE-821, and/or other cytotoxic agents)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitors, alone or in combination with a fixed concentration of a DNA-damaging agent.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.[2][5][10]

  • Incubate for 1-4 hours at 37°C.[2][5][10]

  • Measure the absorbance at 490 nm using a microplate reader.[2][5][9]

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-Chk1

This assay is used to confirm the in-cell target engagement of ATR inhibitors by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and equipment

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Chk1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Chk1 antibody to normalize for protein loading.

Visualizing the ATR Signaling Pathway and Experimental Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (S345) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair ETP_46464 This compound ETP_46464->ATR_ATRIP inhibits VE_821 VE-821 VE_821->ATR_ATRIP inhibits

Caption: Simplified ATR signaling pathway in response to DNA damage and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells Treatment Treat with Inhibitor +/- DNA Damaging Agent Cell_Seeding->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Target_Engagement Target Engagement (Western Blot for p-Chk1) Treatment->Target_Engagement Efficacy Functional Efficacy (e.g., Clonogenic Assay) Treatment->Efficacy

References

Navigating the Landscape of ATR Inhibitors: A Comparative Analysis of ETP-46464's Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount to the success of preclinical and clinical studies. In the realm of DNA Damage Response (DDR) research, Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a critical target. This guide provides a comparative analysis of the selectivity of ETP-46464, an early ATR inhibitor, against other notable ATR inhibitors such as Berzosertib (M6620/VX-970), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344), supported by experimental data and detailed methodologies.

Selectivity Profiles: A Head-to-Head Comparison

The efficacy of a kinase inhibitor is not solely defined by its on-target potency but also by its selectivity against other kinases, particularly those within the same family. The phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes ATR, ATM, DNA-PK, and mTOR, often presents a challenge for achieving high selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of this compound and other ATR inhibitors against a panel of key kinases.

InhibitorTargetIC50 / Ki (nM)Assay TypeSelectivity Notes
This compound ATR 14 - 25 Cell-free / CellularPotent inhibitor of mTOR (IC50 = 0.6 nM), also inhibits DNA-PK, PI3Kα, and ATM.[1][2][3][4]
mTOR0.6Cell-free
DNA-PK36Cell-free
PI3Kα170Cell-free
ATM545Cell-free
Berzosertib (M6620/VE-822) ATR <0.2 (Ki) / 19 (IC50) Cell-free / CellularShows high selectivity for ATR over other PIKK family members.[4][5][6]
ATM34 (Ki) / 2,600 (IC50)Cell-free / Cellular
DNA-PK>4,000 (IC50) / 18,100 (IC50)Cell-free / Cellular
mTOR>1,000 (IC50)Cell-free
PI3Kγ220 (IC50)Cell-free
Ceralasertib (AZD6738) ATR 1 Cell-freeHighly selective for ATR with a good margin against other PIKKs.[3][7][8]
DNA-PK>5,000Cellular
ATM>5,000Cellular
mTOR>5,000 / 5,700 (GI50)Cellular
Elimusertib (BAY 1895344) ATR 7 Cell-freePotent and highly selective for ATR.[1][9]
DNA-PK332Cell-free
ATM1,420Cell-free
PI3K3,270Cell-free
mTOR~427 (61-fold selective)Cell-free

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding potential off-target effects and ensuring the validity of experimental results. The data presented in this guide were generated using a combination of biochemical and cell-based assays.

Biochemical Kinase Assays (Cell-Free)

Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the kinase of interest in a purified system.

Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against a specific kinase.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., ATR-ATRIP complex), a suitable substrate (e.g., a peptide or protein substrate), and ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for kinase activity.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

    • Radiometric Assays: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. The amount of incorporated radioactivity is then measured using a scintillation counter.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is directly proportional to kinase activity. A kinase reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate, leading to a measurable change in fluorescence.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays

Cell-based assays are essential for confirming that an inhibitor can effectively engage its target within a biological context and for assessing its functional consequences.

Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of ATR-dependent signaling pathways.

General Protocol (based on Chk1 phosphorylation):

  • Cell Culture: Human cancer cell lines (e.g., U2OS, HT29, or MCF7) are cultured in appropriate media.[6][10]

  • Induction of DNA Damage: To activate the ATR pathway, cells are treated with a DNA damaging agent. Common methods include:

    • Replication Stress Induction: Treatment with hydroxyurea (HU), which depletes the dNTP pool and stalls replication forks.[10]

    • UV Irradiation: Exposure to ultraviolet (UV) radiation, which causes the formation of bulky DNA adducts.

    • Ionizing Radiation (IR): Exposure to X-rays or gamma rays, which can induce single- and double-strand DNA breaks.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the ATR inhibitor for a specified time (e.g., 1-2 hours) before and during the DNA damage treatment.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

  • Detection of Target Phosphorylation: The phosphorylation status of key ATR substrates is assessed to determine the extent of ATR inhibition. The phosphorylation of Chk1 at Serine 345 (pChk1 Ser345) is a well-established biomarker of ATR activity.[11] Detection methods include:

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pChk1 (Ser345) and total Chk1.

    • Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with an antibody against pChk1 (Ser345). The fluorescence intensity is then visualized and quantified.

    • Flow Cytometry: Cells are stained with a fluorescently labeled antibody against pChk1 (Ser345) and analyzed by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

  • Data Analysis: The level of pChk1 is quantified and normalized to a loading control (e.g., total Chk1 or a housekeeping protein). The cellular IC50 is calculated from the dose-response curve of pChk1 inhibition.

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress. The following diagram illustrates the key components and their interactions within this critical pathway.

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effectors DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA ssDNA->RPA ATRIP ATRIP RPA->ATRIP 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex recruits ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates Replication Fork Stability Replication Fork Stability ATR->Replication Fork Stability DNA Repair DNA Repair ATR->DNA Repair TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates p-Chk1 p-Chk1 Chk1->p-Chk1 CDC25A/C CDC25A/C p-Chk1->CDC25A/C inhibits Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest CDK1/2 CDK1/2 CDC25A/C->CDK1/2 activates CDK1/2->Cell Cycle Arrest

Caption: The ATR signaling pathway is activated by single-stranded DNA, leading to cell cycle arrest and DNA repair.

Conclusion

This comparative guide highlights the varying selectivity profiles of several key ATR inhibitors. This compound, while a potent ATR inhibitor, demonstrates significant off-target activity, particularly against mTOR. In contrast, Berzosertib, Ceralasertib, and Elimusertib exhibit a higher degree of selectivity for ATR over other members of the PIKK family. This information, coupled with an understanding of the experimental methodologies used to determine these profiles, is crucial for researchers in selecting the most appropriate tool compound for their studies and for the continued development of highly selective ATR inhibitors for therapeutic applications.

References

Distinguishing ATR and ATM Inhibition: A Comparative Guide to ETP-46464 and KU-55933

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate network of the DNA Damage Response (DDR), Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases are critical apical regulators.[1][2][3] These kinases initiate signaling cascades that control cell cycle checkpoints, DNA repair, and apoptosis.[1][3] While both belong to the phosphoinositide 3-kinase-like kinase (PIKK) family, they respond to distinct types of DNA lesions.[1] ATM primarily responds to DNA double-strand breaks (DSBs), whereas ATR is activated by a broader range of DNA damage, particularly replication stress and single-stranded DNA (ssDNA).[1][3][4]

This guide provides an objective comparison of two widely used small molecule inhibitors, ETP-46464 and KU-55933, which selectively target ATR and ATM, respectively. Understanding their distinct mechanisms, potencies, and cellular effects is crucial for researchers designing experiments to dissect the specific roles of these vital DDR pathways.

Mechanism of Action: Targeting Distinct DNA Damage Sensors

This compound is a potent inhibitor of ATR kinase.[5][6][7] ATR is activated when replication forks stall, a condition that exposes long stretches of ssDNA coated by Replication Protein A (RPA).[8] This activation triggers the phosphorylation of its primary downstream target, Checkpoint Kinase 1 (Chk1), which in turn orchestrates the intra-S and G2/M cell cycle checkpoints to halt cell division and allow time for repair.[3][9] By inhibiting ATR, this compound prevents the phosphorylation of Chk1, abrogates these critical checkpoints, and can lead to the collapse of stalled replication forks, generating lethal DSBs, particularly in cancer cells with high replicative stress.[6][8][10]

KU-55933 is a potent and specific inhibitor of ATM kinase.[11][12][13] ATM is primarily activated by DSBs.[1] Following its activation, ATM phosphorylates a host of downstream targets, including Checkpoint Kinase 2 (Chk2) and p53, to initiate G1/S and G2/M checkpoint arrest and promote DNA repair.[3][14][15] KU-55933 acts as an ATP-competitive inhibitor, blocking the catalytic activity of ATM.[2] This prevents the phosphorylation of key substrates like Chk2 and p53 (at Serine-15), thereby disrupting the cellular response to DSBs and often sensitizing cancer cells to ionizing radiation and certain chemotherapies.[11][12][13][14]

cluster_ATR ATR Pathway cluster_ATM ATM Pathway ssDNA Replication Stress (ssDNA) ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (Ser345) G2M_S_Checkpoint Intra-S & G2/M Checkpoints Chk1->G2M_S_Checkpoint activates ETP46464 This compound ETP46464->ATR DSB Double-Strand Breaks (DSBs) ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p53 p53 ATM->p53 phosphorylates (Ser15) G1_Checkpoint G1/S Checkpoint Apoptosis, Repair Chk2->G1_Checkpoint p53->G1_Checkpoint KU55933 KU-55933 KU55933->ATM

Fig 1. Simplified signaling pathways for ATR and ATM, indicating the points of inhibition by this compound and KU-55933.

Potency and Selectivity Profile

The efficacy and utility of a kinase inhibitor are defined by its potency (IC50) against its intended target and its selectivity over other related kinases.

Table 1: this compound Kinase Inhibitory Profile

Kinase IC50 (nM) Reference(s)
ATR 14 - 25 [6][7][10][16]
mTOR 0.6 [6][7][10][16]
DNA-PK 36 [6][7][10][16]
PI3Kα 170 [6][7][10][16]

| ATM | 545 |[7][10][16] |

This compound is a potent ATR inhibitor but also shows significant activity against mTOR and DNA-PK.[6][7][10][16] This polypharmacology should be considered when interpreting experimental results.

Table 2: KU-55933 Kinase Inhibitory Profile

Kinase IC50 (nM) Reference(s)
ATM 12.9 - 13 [11][12][13]
DNA-PK 2,500 [11][13]
mTOR 9,300 [11][13]
PI3K 16,600 [11][13]

| ATR | >100,000 |[13][17] |

KU-55933 demonstrates high selectivity for ATM, with over 100-fold greater potency against ATM compared to other PIKK family members.[2][13][17]

Experimental Protocols for Distinguishing ATR and ATM Inhibition

To empirically distinguish the activities of this compound and KU-55933, specific experimental approaches are required. The following protocols provide a framework for assessing their distinct effects on downstream signaling, cell cycle, and cell survival in response to different types of DNA damage.

cluster_damage Induce DNA Damage cluster_treatment Inhibitor Treatment cluster_analysis Downstream Analysis start Cancer Cell Line UV_HU UV or Hydroxyurea (HU) (Replication Stress) start->UV_HU IR Ionizing Radiation (IR) (Double-Strand Breaks) start->IR DMSO Vehicle (DMSO) UV_HU->DMSO ETP This compound (ATRi) UV_HU->ETP KU KU-55933 (ATMi) UV_HU->KU IR->DMSO IR->ETP IR->KU WB Western Blot (p-Chk1, p-ATM, p-Chk2) DMSO->WB FACS Cell Cycle Analysis (Flow Cytometry) DMSO->FACS Surv Survival Assay (Clonogenic Assay) DMSO->Surv ETP->WB ETP->FACS ETP->Surv KU->WB KU->FACS KU->Surv

References

Cross-Validation of ETP-46464 Results with Genetic Knockdown of ATR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor ETP-46464 and genetic knockdown of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is intended to assist researchers in cross-validating experimental results and understanding the specific effects of ATR inhibition.

Data Presentation: Pharmacological vs. Genetic Inhibition of ATR

The following tables summarize the key characteristics and cellular effects of this compound in comparison to siRNA-mediated knockdown of ATR. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitor/Method Specificity and Potency
Parameter This compound
Target ATR Kinase
IC50 (ATR) 14-25 nM[1]
Off-Target Kinases (IC50) mTOR (0.6 nM), DNA-PK (36 nM), PI3Kα (170 nM), ATM (545 nM)[1][2]
Mechanism of Action ATP-competitive inhibitor of the kinase domain
Table 2: Comparative Cellular Effects of ATR Inhibition
Cellular Phenotype This compound
Inhibition of Chk1 Phosphorylation (Ser345) >90% inhibition at 500 nM following ionizing radiation.[3]
Induction of Replicative Stress Induces pan-nuclear γH2AX staining, a marker of replicative stress.[4]
Cell Viability Particularly toxic to p53-deficient cells and cells with high replicative stress.[1][2]
Cell Cycle Progression Abrogates the G2/M checkpoint induced by DNA damage.[1]
Induction of Apoptosis Induces apoptosis, particularly in combination with DNA damaging agents.
Synthetic Lethality Shows synthetic lethality with deficiencies in ATM, XRCC1, and overexpression of Cyclin E.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA-Mediated Knockdown of ATR

This protocol describes the general steps for transiently knocking down ATR expression using small interfering RNA (siRNA).

Materials:

  • ATR-specific siRNA and non-targeting control siRNA (e.g., Dharmacon SMARTpool)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM Reduced Serum Medium

  • Cell culture medium and supplements

  • 6-well plates

  • HeLa or U2OS cells

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute 100 pmol of siRNA (ATR-specific or non-targeting control) into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well containing cells in 2 mL of fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting for ATR protein levels.

Treatment with this compound

This protocol outlines the procedure for treating cells with the ATR inhibitor this compound.

Materials:

  • This compound (Selleck Chemicals, Cayman Chemical, etc.)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture medium and supplements

  • Appropriate cell line (e.g., U2OS, HeLa)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Treatment: a. Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. A typical final concentration for inducing cellular effects is between 1-10 µM.[6] b. For control wells, prepare a corresponding dilution of DMSO. c. Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, cell viability assays, or cell cycle analysis.

Western Blotting for ATR and Phospho-Chk1

This protocol is for the detection of total ATR and phosphorylated Chk1 (a downstream target of ATR) by Western blotting.

Materials:

  • Cell lysates from siRNA knockdown or this compound treated cells

  • RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-ATR, rabbit anti-phospho-Chk1 (Ser345), rabbit anti-Chk1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: a. Lyse cells in ice-cold lysis buffer. b. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1 Ser345, diluted according to the manufacturer's instructions) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using an imaging system. c. For total Chk1 or ATR, the membrane can be stripped and re-probed with the respective antibodies.

Visualizations

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for comparing pharmacological and genetic inhibition of ATR.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to DNA Damage cluster_damage DNA Damage/Replication Stress cluster_sensors Sensors & Recruiters cluster_transducer Transducer Kinase cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes DNA_Damage Single-Stranded DNA (ssDNA) RPA RPA Complex DNA_Damage->RPA coats Rad9_Rad1_Hus1 9-1-1 Complex DNA_Damage->Rad9_Rad1_Hus1 loaded at 5' junction ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR binds & localizes TopBP1 TopBP1 Rad9_Rad1_Hus1->TopBP1 recruits TopBP1->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (Ser345) p53 p53 ATR->p53 Other_Substrates Other Substrates ATR->Other_Substrates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S-phase) Chk1->Cell_Cycle_Arrest Replication_Fork_Stability Replication Fork Stability Chk1->Replication_Fork_Stability p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Other_Substrates->DNA_Repair

Caption: ATR Signaling Pathway.

Experimental_Workflow Experimental Workflow for Cross-Validation cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Downstream Analysis cluster_comparison Data Comparison Cell_Culture Seed Cells (e.g., U2OS, HeLa) Control Control (DMSO or non-targeting siRNA) Cell_Culture->Control ETP_46464 Pharmacological Inhibition (this compound) Cell_Culture->ETP_46464 ATR_siRNA Genetic Knockdown (ATR siRNA) Cell_Culture->ATR_siRNA Western_Blot Western Blot (ATR, pChk1, Chk1) Control->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Control->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Control->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Control->Apoptosis_Assay ETP_46464->Western_Blot ETP_46464->Cell_Viability ETP_46464->Cell_Cycle ETP_46464->Apoptosis_Assay ATR_siRNA->Western_Blot ATR_siRNA->Cell_Viability ATR_siRNA->Cell_Cycle ATR_siRNA->Apoptosis_Assay Compare_Results Compare Quantitative & Qualitative Results Western_Blot->Compare_Results Cell_Viability->Compare_Results Cell_Cycle->Compare_Results Apoptosis_Assay->Compare_Results

Caption: Experimental Workflow.

References

Validating the Synthetic Lethal Interaction of ETP-46464 and ATM Loss: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ETP-46464, an ATR inhibitor, with alternative therapeutic strategies for cancers characterized by the loss of the Ataxia-Telangiectasia Mutated (ATM) gene. The central hypothesis explored is the synthetic lethal interaction between the inhibition of ATR by this compound and the inherent DNA damage repair deficiency in ATM-null cancer cells. This guide presents supporting experimental data, detailed methodologies for key assays, and a comparative analysis of this compound with other ATR inhibitors and PARP inhibitors.

Mechanism of Action: The ATM-ATR Synthetic Lethality

Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) are two distinct kinases that play pivotal roles in the DNA Damage Response (DDR). ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA damage, including single-stranded DNA (ssDNA) regions that arise at stalled replication forks.[1] In healthy cells, both pathways work in concert to maintain genomic integrity.

Cancer cells with loss-of-function mutations in the ATM gene are deficient in repairing DSBs. This deficiency renders them highly dependent on the ATR signaling pathway to cope with replication stress and repair DNA damage to ensure their survival.[1] The inhibition of ATR in these already compromised cells leads to an accumulation of catastrophic DNA damage and subsequent cell death, a concept known as synthetic lethality.

This compound is a potent inhibitor of ATR kinase.[2][3] By targeting ATR in ATM-deficient cancer cells, this compound is designed to selectively kill tumor cells while sparing normal, ATM-proficient cells, offering a promising therapeutic window.

Comparative Performance of this compound and Alternatives

This section compares the performance of this compound with other ATR inhibitors (AZD6738 and VE-821) and PARP inhibitors, another class of drugs that exploit DNA repair deficiencies in cancer.

Kinase Inhibitory Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound, while a potent ATR inhibitor, also exhibits activity against other kinases, most notably mTOR. More recent ATR inhibitors, such as VE-821 and AZD6738, have been developed with improved selectivity.

InhibitorTargetIC50 / KiReference
This compound ATR 14 nM (IC50) [4]
mTOR0.6 nM (IC50)[4]
DNA-PK36 nM (IC50)[4]
PI3Kα170 nM (IC50)[4]
ATM545 nM (IC50)[4]
VE-821 ATR 13 nM (Ki), 26 nM (IC50) [5]
ATM16 µM (Ki)[5]
DNA-PK2.2 µM (Ki)[5]
mTOR>1 µM (Ki)[5]
AZD6738 ATR 0.001 µM (IC50, enzyme) [6]
ATR (cellular)0.074 µM (IC50)[6]
ATM>10 µM (IC50)[6]
DNA-PK>10 µM (IC50)[6]
mTOR>23 µM (IC50)[7]
Cellular Potency in ATM-Deficient vs. Proficient Contexts
InhibitorCell LineATM StatusIC50 / GI50 / LD50Reference
This compoundGynecologic Cancer Cell LinesProficient10.0 ± 8.7 µM (LD50 range)[8]
AZD6738H23 (NSCLC)DeficientStriking synergy with cisplatin[6]
H460 (NSCLC)ProficientLess synergy with cisplatin[6]
SNU478 (Biliary Tract)Low0.46 µM (IC50)[9]
SNU869 (Biliary Tract)Low0.44 µM (IC50)[9]
SNU2670 (Biliary Tract)Low ATM, High p53>10 µM (IC50)[9]
Cancer Cell Line Panel (276 lines)Various1.47 µM (Median GI50)[1]
VE-821Lung Cancer Cell Lines (36 lines)Various>5-fold reduction in cisplatin IC50 in over half of the cell lines[10]
Olaparib (PARP Inhibitor)HCT116 + shATMDeficientIncreased sensitivity vs. parental[11]
HCT116 + shATM + p53-/-DeficientFurther enhanced sensitivity[11]
ATM-deficient lymphoid tumor cellsDeficientDifferential killing vs. ATM-proficient[12]

Note: The data presented are from different studies and experimental systems, which should be considered when making direct comparisons.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of ATM-ATR synthetic lethality are provided below.

Cell Viability Assay (Clonogenic Survival)

This assay assesses the long-term reproductive viability of cells after treatment.

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per 60 mm dish) to allow for the formation of individual colonies. Use isogenic cell lines (ATM+/+ and ATM-/-) for direct comparison.

  • Treatment: After allowing cells to attach overnight, treat with a range of concentrations of this compound or the comparator drug (e.g., AZD6738, VE-821, Olaparib) for a defined period (e.g., 24-72 hours).

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

  • Staining and Counting: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each dish.

  • Data Analysis: Calculate the plating efficiency (PE) for control cells and the surviving fraction (SF) for treated cells. Plot the SF against drug concentration to generate a dose-response curve and determine the IC50 value.[13][14][15][16][17]

DNA Damage Assay (γH2AX Immunofluorescence)

This assay quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.

  • Cell Culture and Treatment: Grow ATM+/+ and ATM-/- cells on coverslips and treat with this compound or other inhibitors for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[2][18][19][20][21]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat ATM+/+ and ATM-/- cells with the inhibitors. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[22][23][24][25]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the inhibitors. Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

DNA Damage Response Pathway

DNA_Damage_Response cluster_ATM ATM Pathway cluster_ATR ATR Pathway cluster_SL Synthetic Lethality DSB DNA Double-Strand Breaks ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53_ATM p53 ATM->p53_ATM phosphorylates ATR ATR ATM->ATR crosstalk G1_Arrest G1/S Checkpoint Arrest CHK2->G1_Arrest p53_ATM->G1_Arrest Apoptosis_ATM Apoptosis p53_ATM->Apoptosis_ATM SSB Stalled Replication Forks (ssDNA) SSB->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates G2_Arrest G2/M Checkpoint Arrest CHK1->G2_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair ATM_loss ATM Loss ATM_loss->ATR increased dependence Cell_Death Cell Death ETP46464 This compound ETP46464->ATR inhibits

Caption: The ATM and ATR DNA damage response pathways and the principle of synthetic lethality.

Experimental Workflow for Validating Synthetic Lethality

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment cluster_assays Endpoint Assays ATM_proficient ATM-Proficient Cells (e.g., isogenic control) ETP_46464 This compound (Dose-response) ATM_proficient->ETP_46464 Alternatives Alternative Inhibitors (ATR or PARP inhibitors) ATM_proficient->Alternatives ATM_deficient ATM-Deficient Cells (e.g., CRISPR knockout) ATM_deficient->ETP_46464 ATM_deficient->Alternatives Viability Cell Viability (Clonogenic Assay) ETP_46464->Viability Apoptosis Apoptosis (Annexin V/PI) ETP_46464->Apoptosis DNA_Damage DNA Damage (γH2AX foci) ETP_46464->DNA_Damage Cell_Cycle Cell Cycle (PI Staining) ETP_46464->Cell_Cycle Alternatives->Viability Alternatives->Apoptosis Alternatives->DNA_Damage Alternatives->Cell_Cycle Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis DNA_Damage->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Workflow for the experimental validation of synthetic lethality.

Logical Relationship of Synthetic Lethality

Logical_Relationship ATM_Functional Functional ATM Viable Cell Viable ATM_Functional->Viable and ATM_Functional->Viable and ATM_Loss ATM Loss ATM_Loss->Viable and Non_Viable Cell Death (Synthetic Lethality) ATM_Loss->Non_Viable and ATR_Active Active ATR ATR_Active->Viable ATR_Active->Viable ATR_Inhibited ATR Inhibited (e.g., by this compound) ATR_Inhibited->Viable ATR_Inhibited->Non_Viable

Caption: Logical framework illustrating the synthetic lethal interaction.

References

On-Target Efficacy of ETP-46464 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of ETP-46464 in cellular assays, juxtaposed with other prominent ATR inhibitors. The data presented herein is curated from publicly available research to facilitate an objective evaluation of this compound's performance in key experimental models.

Executive Summary

This compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Cellular assays confirm its on-target effect by demonstrating inhibition of ATR-mediated signaling, leading to increased DNA damage and synthetic lethality in specific cancer cell contexts. This guide will delve into the quantitative data supporting these claims, compare this compound with other well-characterized ATR inhibitors, and provide detailed protocols for the key cellular assays utilized in these assessments.

Comparative Analysis of ATR Inhibitors

The efficacy of this compound is best understood in the context of other ATR inhibitors. The following table summarizes the in vitro kinase inhibitory activity of this compound against ATR and other related kinases, alongside comparable data for VE-821 and AZD6738.

CompoundTargetIC50 (nM)Selectivity ProfileReference
This compound ATR 14 Also inhibits mTOR (0.6 nM), DNA-PK (36 nM), PI3Kα (170 nM), and ATM (545 nM)[3]
VE-821ATR13Highly selective for ATR over ATM, DNA-PK, and mTOR.[1]
AZD6738ATR~1Highly selective for ATR.[4]

Key Observation: this compound is a potent ATR inhibitor, though it also demonstrates activity against other PIKK family members, most notably mTOR.[2][3] In contrast, VE-821 and AZD6738 exhibit higher selectivity for ATR.[1][4] This broader kinase profile for this compound may offer different therapeutic opportunities or potential off-target effects.

On-Target Cellular Effects of this compound

The engagement of ATR by this compound in a cellular context is primarily assessed by measuring the phosphorylation of downstream targets, such as Chk1, and the accumulation of DNA damage markers like γH2AX.

Inhibition of Chk1 Phosphorylation

ATR activation, in response to DNA damage or replication stress, leads to the phosphorylation of Chk1 at Serine 345 (p-Chk1). Inhibition of ATR by this compound effectively abrogates this signaling event.

Cell LineTreatmentThis compound ConcentrationResultReference
Various Gynecologic Cancer CellsCisplatin5.0 µMReduced phosphorylation of Chk1 at Ser345[5]
U2OSIonizing Radiation1 µMAbrogated IR-induced G2/M checkpoint[2]
Induction of DNA Damage (γH2AX Foci Formation)

Inhibition of ATR can lead to the collapse of stalled replication forks and the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX at Serine 139 (γH2AX).

Cell LineTreatmentThis compound ConcentrationResultReference
Replicating CellsThis compoundNot SpecifiedGeneration of substantial amounts of DNA damage[2]
U2OSHydroxyurea + this compoundNot SpecifiedHigh accumulation of DNA breaks[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to assess ATR inhibitors, the following diagrams are provided.

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action DNA_Damage ssDNA / Stalled Forks RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex 911_Complex 9-1-1 Complex ATR_ATRIP->911_Complex Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates RPA->ATR_ATRIP recruits TopBP1 TopBP1 911_Complex->TopBP1 activates TopBP1->ATR_ATRIP activates pChk1 p-Chk1 (S345) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stabilization Fork Stabilization pChk1->Fork_Stabilization ETP46464 This compound ETP46464->ATR_ATRIP inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells Induce_Stress Induce Replication Stress (e.g., Hydroxyurea, UV) Cell_Seeding->Induce_Stress Add_Inhibitor Add this compound or Alternative Inhibitor Induce_Stress->Add_Inhibitor Western_Blot Western Blot (p-Chk1, Chk1) Add_Inhibitor->Western_Blot Immunofluorescence Immunofluorescence (γH2AX foci) Add_Inhibitor->Immunofluorescence Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Add_Inhibitor->Viability_Assay Quantification Quantify Band Intensity or Foci Number Western_Blot->Quantification Immunofluorescence->Quantification IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation Comparison Compare Efficacy Quantification->Comparison IC50_Calculation->Comparison

Caption: Experimental workflow for evaluating ATR inhibitors in cellular assays.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key cellular assays used to confirm the on-target effects of this compound.

Western Blot for Phospho-Chk1 (Ser345)

This protocol is adapted from methodologies described in studies evaluating ATR inhibitors.[7][8]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.

    • Induce DNA damage or replication stress (e.g., treat with 2 mM hydroxyurea for 2-4 hours or expose to 10 J/m² UV radiation and recover for 1-2 hours).

    • In the presence of the stressor, treat cells with varying concentrations of this compound or alternative inhibitors for the desired duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) (e.g., 1:1000 dilution) and total Chk1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Chk1 signal to total Chk1 and the loading control.

Immunofluorescence for γH2AX Foci

This protocol is a generalized procedure based on established methods for detecting DNA damage foci.[9][10][11]

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in 24-well plates.

    • Treat cells with DNA damaging agents and/or ATR inhibitors as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11]

  • Blocking and Staining:

    • Wash cells three times with PBS.

    • Block with 1% BSA in PBST for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (e.g., 1:500 dilution) in blocking buffer overnight at 4°C.[10]

    • Wash cells three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBST.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ with appropriate plugins).

    • A cell with more than 5-10 foci is typically considered positive for DNA damage.

Conclusion

The available data robustly confirms the on-target effects of this compound in cellular assays through the inhibition of ATR signaling and the downstream consequences of increased DNA damage. While this compound is a potent ATR inhibitor, its broader kinase profile distinguishes it from more selective inhibitors like VE-821 and AZD6738. The choice of inhibitor will therefore depend on the specific research question and the desired selectivity profile. The provided protocols offer a standardized framework for researchers to independently verify and compare the efficacy of these and other ATR inhibitors in their own experimental systems.

References

ETP-46464: A Comparative Analysis of a Preclinical ATR Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the multi-kinase inhibitor ETP-46464, focusing on its mechanism of action and efficacy in sensitizing cancer cells to genotoxic agents, particularly in gynecological malignancies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by preclinical data, experimental protocols, and signaling pathway visualizations.

This compound is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] While its development was halted due to a poor pharmacokinetic profile, this compound remains a valuable tool in preclinical research for understanding the therapeutic potential of ATR inhibition.[3][4] This compound has demonstrated significant activity in sensitizing cancer cells to chemotherapy and radiation, particularly in models of gynecological cancers.[5][6]

Mechanism of Action and Kinase Selectivity

This compound functions as a multi-kinase inhibitor with high potency against several key signaling proteins involved in cell growth and DNA repair. Its primary target is ATR, with an IC50 of 14-25 nM.[1][2][5] However, it also demonstrates significant inhibitory activity against mTOR, DNA-PK, PI3Kα, and to a lesser extent, ATM.[1][5][7][8] This broad-spectrum activity, particularly the dual inhibition of ATR and mTOR, may contribute to its potent anti-cancer effects observed in laboratory settings.[5][6]

The inhibition of ATR by this compound abrogates the G2/M cell cycle checkpoint that is activated in response to DNA damage, leading to mitotic catastrophe and cell death, especially in cancer cells with existing DNA repair defects, such as p53 deficiency.[1][7]

Comparative Efficacy in Gynecological Cancers

Preclinical studies have highlighted the potential of this compound in enhancing the efficacy of conventional cancer therapies in gynecological malignancies, including ovarian, endometrial, and cervical cancers.[5][6][9]

Synergistic Effects with Platinum-Based Chemotherapy

In vitro studies have shown that this compound significantly enhances the cytotoxic effects of cisplatin and carboplatin in a panel of human gynecologic cancer cell lines.[5][6] This sensitization was observed to be independent of the p53 mutation status of the cells, suggesting a broad applicability within these cancer types.[5][6] Treatment with this compound resulted in a 52-89% enhancement in the activity of cisplatin.[5]

Cell LineCancer TypeTreatment CombinationKey FindingReference
OVCAR3OvarianThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
SKOV3OvarianThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
A2780OvarianThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
AN3CAEndometrialThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
ISHIKAWAEndometrialThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
HeLaCervicalThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
SiHaCervicalThis compound + CisplatinSignificant sensitization to cisplatin[5][6]
Enhancement of Radiation Therapy

This compound has also been shown to be a potent radiosensitizer. In clonogenic survival assays, pre-treatment with this compound significantly enhanced the cell-killing effects of ionizing radiation (IR) across various gynecologic cancer cell lines.[6][9] This effect is attributed to the abrogation of the IR-induced G2/M checkpoint.[1]

Cell LineCancer TypeTreatment CombinationKey FindingReference
OVCAR3OvarianThis compound + Ionizing RadiationEnhanced IR-induced cell death[6]
SKOV3OvarianThis compound + Ionizing RadiationEnhanced IR-induced cell death[6]
AN3CAEndometrialThis compound + Ionizing RadiationEnhanced IR-induced cell death[6]
HeLaCervicalThis compound + Ionizing RadiationEnhanced IR-induced cell death[6]

Comparison with Other ATR Inhibitors

While this compound itself did not advance to clinical trials, other more selective ATR inhibitors with improved pharmacokinetic properties, such as VE-821 and VX-970 (M6620), have been investigated.[10] These next-generation inhibitors have shown similar preclinical efficacy in sensitizing a broad range of tumor cells to various genotoxic agents.[10] The key differentiator for this compound is its potent co-inhibition of other PIKK family members, which may offer a different therapeutic window or mechanism of synergy.[1][5][8]

InhibitorPrimary Target(s)Key CharacteristicsClinical Status
This compound ATR, mTOR, DNA-PKPotent multi-kinase inhibitor, poor pharmacokineticsPreclinical
VE-821 ATRHighly selective for ATR over other PIKKsPreclinical
VX-970 (M6620) ATRImproved solubility and potency over VE-821Phase I/II Clinical Trials
AZD6738 (Ceralasertib) ATRExcellent selectivity for ATRPhase I/II Clinical Trials

Experimental Protocols

Cell-Based ATR Inhibition Assay

To assess the cellular activity of this compound, its ability to inhibit the ionizing radiation (IR)-induced phosphorylation of Chk1 (a downstream target of ATR) can be measured.

  • Cell Culture: U2OS cells are cultured in a suitable medium until they reach 70-80% confluency.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0-5 µM) for 1 hour.[8]

  • Induction of DNA Damage: Cells are exposed to ionizing radiation (e.g., 10 Gy).

  • Protein Extraction: After a defined period (e.g., 1 hour), whole-cell lysates are prepared using a suitable lysis buffer.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-Chk1 (Ser345) and total Chk1.

  • Analysis: The levels of phospho-Chk1 are quantified and normalized to total Chk1 to determine the IC50 of this compound for ATR inhibition in a cellular context.

Chemosensitization Assay (MTS Assay)

To evaluate the ability of this compound to sensitize cancer cells to cisplatin, a cell viability assay such as the MTS assay can be performed.

  • Cell Seeding: Gynecologic cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a matrix of this compound (e.g., 0-5 µM) and cisplatin (e.g., 0-50 µM) concentrations.[6]

  • Incubation: The cells are incubated for 72 hours.[6]

  • MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for 1-4 hours.

  • Absorbance Reading: The absorbance at 490 nm is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and dose-response curves are generated to determine the potentiation of cisplatin's cytotoxicity.

Signaling Pathway and Experimental Workflow Visualizations

ETP46464_Mechanism_of_Action cluster_dna_damage DNA Damage (e.g., Chemotherapy, IR) cluster_atr_pathway ATR Signaling Pathway cluster_etp46464 cluster_outcome Cellular Outcome DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates G2M_Checkpoint G2/M Checkpoint Activation Chk1->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair G2M_Checkpoint->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Checkpoint->Mitotic_Catastrophe abrogation leads to ETP46464 This compound ETP46464->ATR inhibits Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Mechanism of action of this compound in overcoming the DNA damage-induced G2/M checkpoint.

Chemosensitization_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound and/or Cisplatin Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Read_Absorbance Measure Absorbance at 490 nm Add_MTS->Read_Absorbance Analyze_Data Analyze Data & Determine Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing the chemosensitization potential of this compound.

References

Reproducibility of ETP-46464 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the published findings for the ATR inhibitor ETP-46464 with alternative compounds. It is intended for researchers, scientists, and drug development professionals to offer an objective analysis of its performance, supported by available experimental data.

Introduction to this compound

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] It has been shown to be particularly effective in cancer cells with p53 deficiencies and can enhance the cytotoxic effects of DNA-damaging agents. However, this compound also exhibits inhibitory activity against other kinases, including mTOR, DNA-PK, PI3Kα, and ATM, which necessitates a careful evaluation of its selectivity and comparison with other available ATR inhibitors.[2][3]

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against a panel of kinases. This data is crucial for assessing the potency and selectivity of each compound.

CompoundATR IC50/KiATM IC50DNA-PK IC50mTOR IC50PI3Kα IC50Reference
This compound 14 nM (IC50) / 25 nM (IC50)545 nM36 nM0.6 nM170 nM[2][3]
VE-821 26 nM (IC50) / 13 nM (Ki)>1 µM2.2 µM>1 µM3.9 µM[4]
AZD6738 (Ceralasertib) 1 nM (IC50, enzyme) / 74 nM (IC50, cellular)>5 µM>5 µM>5 µM>5 µM[3]
M4344 (VX-803/Berzosertib) < 150 pM (Ki) / 8 nM (IC50, cellular)>100-fold selectivity vs ATR>100-fold selectivity vs ATR>100-fold selectivity vs ATRN/A[2]

Comparison with Alternative ATR Inhibitors

Several alternative ATR inhibitors have been developed, with some demonstrating improved selectivity and progressing into clinical trials.

  • VE-821: One of the first highly selective ATR inhibitors to be reported, with significantly less activity against other PIKK family members compared to this compound.[4][5] Preclinical studies have shown its ability to sensitize cancer cells to chemotherapy and radiation.[6]

  • AZD6738 (Ceralasertib): An orally bioavailable and highly selective ATR inhibitor.[3] It has demonstrated single-agent anti-tumor activity in preclinical models, particularly in ATM-deficient settings, and shows synergy with DNA-damaging agents.[3][7]

  • M4344 (VX-803/Berzosertib): A potent and selective ATR inhibitor that has shown synergy with various DNA-damaging agents and PARP inhibitors in preclinical models.[2][8] It is currently being evaluated in clinical trials.

Experimental Protocols

While detailed, step-by-step protocols from the original publications are not fully available, this section outlines the general methodologies used in the characterization of these inhibitors.

In Vitro Kinase Assays
  • Objective: To determine the potency and selectivity of inhibitors against a panel of kinases.

  • General Protocol:

    • Recombinant kinases are incubated with a specific substrate and ATP.

    • The inhibitor is added at varying concentrations.

    • Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

    • IC50 values are calculated from the dose-response curves.

Cellular Assays for ATR Inhibition
  • Objective: To confirm the inhibition of ATR signaling within a cellular context.

  • General Protocol:

    • Cancer cell lines are treated with a DNA-damaging agent (e.g., ionizing radiation, UV light, or chemotherapeutics like cisplatin) to activate the ATR pathway.

    • Cells are co-treated with the ATR inhibitor at various concentrations.

    • The phosphorylation of downstream ATR targets, such as Chk1 (on Ser345), is assessed by western blotting. A reduction in pChk1 levels indicates ATR inhibition.

Cell Viability and Synergy Assays
  • Objective: To assess the cytotoxic effects of the inhibitors alone and in combination with other agents.

  • General Protocol:

    • Cancer cell lines are seeded in multi-well plates.

    • Cells are treated with the inhibitor as a single agent or in combination with a DNA-damaging drug (e.g., cisplatin, gemcitabine) over a range of concentrations.

    • Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo or MTS.

    • The synergistic, additive, or antagonistic effects of the combination treatment are calculated using software like CompuSyn.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.

ATR_Signaling_Pathway ATR Signaling Pathway DNA Damage\n(e.g., Replication Stress) DNA Damage (e.g., Replication Stress) ATR ATR DNA Damage\n(e.g., Replication Stress)->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Chk1->Apoptosis This compound This compound This compound->ATR inhibits

Caption: ATR signaling pathway activation and inhibition by this compound.

Experimental_Workflow Workflow for ATR Inhibitor Evaluation cluster_0 In Vitro cluster_1 Data Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cellular Assay Cellular Assay Western Blot Analysis Western Blot Analysis Cellular Assay->Western Blot Analysis Viability Assay Viability Assay Synergy Calculation Synergy Calculation Viability Assay->Synergy Calculation

Caption: A typical experimental workflow for evaluating ATR inhibitors.

Conclusion

The initial findings for this compound as a potent ATR inhibitor have been largely substantiated by its continued use as a research tool and the consistent reporting of its activity. However, its off-target effects, particularly on mTOR, are a significant consideration. Newer ATR inhibitors, such as VE-821, AZD6738, and M4344, offer improved selectivity profiles and are being actively investigated in clinical settings. Researchers should carefully consider the specific research question and the selectivity profile of each inhibitor when designing experiments. The provided data and methodologies aim to facilitate an informed decision-making process for the selection and use of ATR inhibitors in cancer research.

References

Safety Operating Guide

Proper Disposal Procedures for ETP-46464: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of ETP-46464, a potent inhibitor of Ataxia-telangiectasia mutated (ATM) and Rad3-related (ATR) kinase. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining regulatory compliance.

This compound is a valuable tool in cancer research, particularly for its ability to induce synthetic lethality in p53-deficient cells.[1] However, as with any potent bioactive compound, proper handling and disposal are paramount. This document outlines the necessary steps for the safe management of this compound waste.

Summary of Key Safety and Disposal Information

All personnel handling this compound must be thoroughly familiar with the compound's Safety Data Sheet (SDS) before beginning any work. The SDS provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and emergency procedures.

General Handling Precautions:

  • Use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses, gloves, and a lab coat.

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves), and empty original containers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the approximate concentration and quantity of the waste, as well as the date of accumulation.

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from sources of ignition and incompatible materials.

  • Keep waste containers tightly sealed when not in use to prevent spills and evaporation.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete and accurate inventory of the waste to be collected.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Formula C₃₀H₂₂N₄O₂[1]
Molecular Weight 470.5 g/mol [1]
IC₅₀ (ATR) 25 nM[1]
IC₅₀ (mTOR) 0.6 nM[1]
IC₅₀ (DNA-PK) 36 nM[1]
IC₅₀ (PI3Kα) 170 nM[1]
IC₅₀ (ATM) 545 nM[1]
Solubility in DMSO ~12 mg/mL[1]
Solubility in DMF ~20 mg/mL[1]

This compound Mechanism of Action: ATR Signaling Pathway

This compound exerts its biological effects by inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR). The following diagram illustrates the simplified signaling pathway affected by this compound.

ETP46464_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest induces DNA Repair DNA Repair Chk1->DNA Repair promotes This compound This compound This compound->ATR inhibits

Caption: Inhibition of the ATR signaling pathway by this compound.

By providing this essential information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can continue without compromising the well-being of our researchers or the environment.

References

Essential Safety and Handling Protocols for ETP-46464

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of ETP-46464, a potent kinase inhibitor. While some supplier safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to treat this compound with a high degree of caution due to its mechanism of action and the limited availability of comprehensive long-term safety data. A conservative approach, employing the principles of handling potent and cytotoxic compounds, is strongly recommended to ensure personnel safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound, particularly when working with the powdered form of the compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the decision-making process for its use.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves is recommended. Ensure gloves are rated for protection against dimethyl sulfoxide (DMSO) if used as a solvent.The primary barrier against skin contact. Double-gloving provides an additional layer of protection in case of a breach of the outer glove. Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times for specific solvents should be considered. For DMSO, breakthrough can occur, so frequent changes are advised.[1][2][3]
Eye Protection Chemical safety goggles or a face shield.Protects the eyes from splashes of solutions or airborne powder particles. Standard safety glasses do not provide a sufficient seal.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a containment system.Prevents inhalation of fine powder particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Protective Clothing A disposable lab coat or gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination. Gowns should be disposed of as cytotoxic waste after use.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

PPE_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Prepare to Handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment Identify Hazards ppe_selection Select Appropriate PPE based on Task risk_assessment->ppe_selection Determine Control Measures weighing Weighing Powder ppe_selection->weighing dissolving Dissolving in Solvent weighing->dissolving In Fume Hood/BSC cell_culture Cell Culture Application dissolving->cell_culture decontamination Decontaminate Work Surfaces cell_culture->decontamination waste_segregation Segregate Waste decontamination->waste_segregation waste_disposal Dispose of as Cytotoxic Waste waste_segregation->waste_disposal end End waste_disposal->end

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

Weighing and Reconstitution:

  • Preparation: Before handling the powdered compound, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain any airborne particles. Cover the work surface with disposable absorbent pads.

  • Weighing: Use a dedicated, calibrated analytical balance within the containment area. Handle the container with care to avoid generating dust. Use anti-static weigh paper or boats.

  • Reconstitution: Add the solvent (e.g., DMSO) slowly to the vial containing the this compound powder. Cap the vial securely and vortex or sonicate until fully dissolved. Visually inspect to ensure no undissolved particles remain.

Spill Management:

In the event of a spill, evacuate the immediate area and alert colleagues.

  • Small Spills (Powder):

    • Gently cover the spill with damp absorbent material to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled cytotoxic waste container.

    • Clean the spill area with a suitable decontaminating solution (e.g., 1% sodium hypochlorite), followed by a rinse with water.

  • Small Spills (Solution):

    • Absorb the liquid with absorbent pads.

    • Place the saturated pads into a sealed, labeled cytotoxic waste container.

    • Clean the spill area as described above.

  • Large Spills:

    • Evacuate the laboratory and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal:

All materials that come into contact with this compound must be treated as cytotoxic waste.[4]

  • Segregation: Do not mix cytotoxic waste with general laboratory waste. Use designated, clearly labeled, and puncture-resistant containers for cytotoxic waste.[5]

  • Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a labeled, leak-proof bag or container for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through your institution's hazardous waste management program, typically via incineration.[5][6]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent kinase inhibitor this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.